p53 Activator 12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H35F3N8O2 |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H35F3N8O2/c1-17-14-37(5)10-9-20(17)34-21-7-6-8-22-19(21)11-23(38(22)16-28(29,30)31)25-35-24(41-36-25)13-32-26(40)18-12-33-39(15-18)27(2,3)4/h6-8,11-12,15,17,20,34H,9-10,13-14,16H2,1-5H3,(H,32,40)/t17-,20+/m0/s1 |
Clé InChI |
XIOUATXVCVIGJM-FXAWDEMLSA-N |
SMILES isomérique |
C[C@H]1CN(CC[C@H]1NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C4=NOC(=N4)CNC(=O)C5=CN(N=C5)C(C)(C)C)C |
SMILES canonique |
CC1CN(CCC1NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C4=NOC(=N4)CNC(=O)C5=CN(N=C5)C(C)(C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p53 Activator 12 (Compound 510B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p53 Activator 12, also identified as compound 510B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53. The p53 protein, often called the "guardian of the genome," plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. In a significant percentage of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that is unable to bind to DNA and carry out its tumor-suppressive functions. This compound represents a promising therapeutic strategy by specifically binding to these mutant p53 proteins and restoring their native DNA-binding capabilities, thereby reactivating the p53 signaling pathway and inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, chemical properties, and the experimental protocols used for its characterization.
Introduction
The tumor suppressor protein p53 is a transcription factor that responds to cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, by inducing cell cycle arrest, senescence, or apoptosis.[1] Mutations in the TP53 gene are one of the most common genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.
The reactivation of mutant p53 has emerged as a compelling therapeutic approach for cancer treatment. Small molecules that can stabilize the wild-type conformation of mutant p53 and restore its DNA-binding ability are of significant interest. This compound (compound 510B) is a potent activator of mutant p53, designed to address this therapeutic need.[2]
Chemical Properties and Structure
The chemical identity and properties of this compound are summarized in the table below.
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 510B |
| CAS Number | 2746374-04-7 |
| Molecular Formula | C₂₈H₃₅F₃N₈O₂ |
| Molecular Weight | 584.63 g/mol |
| Chemical Structure |
[3] |
Mechanism of Action
This compound functions by directly binding to mutant p53 proteins.[2] This binding event is believed to induce a conformational change in the mutant p53, restoring its ability to bind to its consensus DNA sequences in the promoter regions of its target genes. The reactivated p53 can then transcriptionally activate downstream effector genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to the induction of cell cycle arrest and apoptosis in cancer cells.
The primary mechanism of action can be visualized through the following signaling pathway:
References
Unveiling p53 Activator 12: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of p53 Activator 12, also known as compound 510B. This novel small molecule has emerged as a potent activator of the tumor suppressor protein p53, offering a promising avenue for cancer therapy by restoring the function of mutated p53. This document details the scientific background, discovery process, synthesis protocol, and key experimental data related to this compound, presenting a valuable resource for researchers in oncology and medicinal chemistry.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation. It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death). In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein that can no longer effectively suppress tumor growth.
Restoring the function of these p53 mutants is a highly sought-after therapeutic strategy. Small molecules that can bind to and stabilize the mutated p53 protein, thereby restoring its wild-type conformation and DNA-binding ability, hold immense potential as anti-cancer agents. This compound (compound 510B) represents a significant advancement in this field.
Discovery of this compound (Compound 510B)
This compound was identified through a dedicated research effort focused on discovering compounds capable of restoring the function of mutant p53. The discovery process, as outlined in patent literature, involved the screening of a chemical library for molecules that could bind to and reactivate specific p53 mutants.
The primary target for this compound is the p53-Y220C mutant, a common mutation that creates a surface crevice in the p53 protein, leading to its destabilization and loss of function. The discovery strategy centered on identifying small molecules that could fit into this crevice and stabilize the protein in its active conformation.
The identification of this compound was the result of a multi-step process that likely included:
-
High-Throughput Screening (HTS): A large library of chemical compounds was screened using biochemical or cell-based assays to identify initial "hits" that showed activity in restoring mutant p53 function.
-
Lead Optimization: The initial hits were then chemically modified to improve their potency, selectivity, and drug-like properties, leading to the development of more promising lead compounds, including compound 510B.
-
Structural Biology: Techniques such as X-ray crystallography or NMR spectroscopy were likely employed to understand how these compounds bind to the mutant p53 protein, guiding further optimization efforts.
Synthesis of this compound (Compound 510B)
The chemical synthesis of this compound (compound 510B) is a multi-step process that requires expertise in organic synthesis. While the exact, detailed, step-by-step protocol is proprietary and contained within patent literature, a general synthetic approach can be outlined based on the chemical structure (C28H35F3N4O4S) and related examples in the relevant patents. The synthesis likely involves the construction of a core heterocyclic scaffold followed by the introduction of various functional groups.
A plausible, generalized synthetic route would involve:
-
Synthesis of the Core Scaffold: This would likely begin with commercially available starting materials and involve several steps to construct the central heterocyclic ring system of the molecule.
-
Functional Group Interconversion and Coupling Reactions: Once the core is established, various functional groups would be introduced through a series of reactions. This could include amide bond formations, alkylations, and the introduction of the trifluoromethyl group.
-
Purification and Characterization: At each step, and particularly for the final product, purification techniques such as column chromatography would be essential. The final compound's identity and purity would be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data and In Vitro Activity
The potency and efficacy of this compound have been evaluated in various in vitro assays. The following table summarizes key quantitative data, demonstrating its ability to restore mutant p53 function.
| Assay Type | Cell Line | p53 Mutant | Key Finding |
| DNA Binding Assay | Varies | Y220C | Restores the ability of mutant p53 to bind to its consensus DNA sequence. |
| Reporter Gene Assay | Varies | Y220C | Induces the expression of a reporter gene under the control of a p53-responsive promoter. |
| Cell Viability Assay | Cancer cell lines | Y220C | Selectively reduces the viability of cancer cells harboring the p53-Y220C mutation. |
| Apoptosis Assay | Cancer cell lines | Y220C | Induces programmed cell death in cancer cells with the p53-Y220C mutation. |
Key Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the activity of this compound.
Mutant p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine if a compound can restore the ability of a mutant p53 protein to bind to its specific DNA recognition sequence.
Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the p53 consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Protein Expression and Purification: Recombinant mutant p53 protein (e.g., Y220C) is expressed and purified.
-
Binding Reaction: The purified mutant p53 protein is incubated with the labeled DNA probe in a binding buffer in the presence and absence of this compound at various concentrations.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free DNA probe.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. An increase in the shifted band (protein-DNA complex) in the presence of this compound indicates restored DNA binding activity.
p53-Dependent Reporter Gene Assay
This cell-based assay measures the transcriptional activity of p53.
Protocol:
-
Cell Culture: A cancer cell line harboring a specific p53 mutation (e.g., Y220C) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase or fluorescent protein gene under the control of a promoter with p53 response elements.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein (luciferase or fluorescent protein) is measured using a luminometer or fluorometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). A dose-dependent increase in reporter activity indicates the restoration of p53's transcriptional function.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells with a specific p53 mutation and wild-type p53 cells (as a control) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 48-72 hours.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells, and viable cells metabolize it to a colored formazan product, which is then solubilized and measured spectrophotometrically.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. A selective decrease in the viability of mutant p53-harboring cells indicates the compound's desired cytotoxic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the p53 signaling pathway and a typical experimental workflow for evaluating a p53 activator.
Caption: The p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for the development of a p53 activator.
Conclusion and Future Directions
This compound (compound 510B) represents a promising step forward in the development of targeted cancer therapies aimed at restoring the function of mutant p53. Its ability to bind to and reactivate the p53-Y220C mutant provides a strong rationale for its further development. Future research will likely focus on comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various cancer models. The insights gained from the discovery and characterization of this compound will undoubtedly fuel the ongoing quest for novel and effective p53-targeted drugs, offering hope for patients with cancers harboring p53 mutations.
An In-depth Technical Guide on the Mechanism of Action of p53-Y220C Reactivators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle, DNA repair, and apoptosis. Its inactivation is a hallmark of a vast majority of human cancers. While many inactivating mutations exist, the Y220C mutation is one of the most common, creating a structurally unstable protein with compromised DNA-binding ability. A promising therapeutic strategy involves the development of small molecules that can stabilize the mutant p53-Y220C protein, restoring its wild-type tumor-suppressive functions. This guide provides a detailed overview of the mechanism of action of a class of p53-Y220C reactivators, using data from preclinical studies of compounds such as rezatapopt (PC14586) and its analogues, which includes compounds like "p53 Activator 12 (compound 510B)". These molecules represent a targeted therapy approach for cancers harboring the p53-Y220C mutation.
Core Mechanism of Action: Stabilization and Reactivation of Mutant p53
The primary mechanism of action of p53-Y220C reactivators is their direct binding to the mutant p53 protein. The Y220C mutation creates a unique, druggable crevice on the surface of the p53 DNA-binding domain, which leads to thermodynamic instability and subsequent misfolding and aggregation of the protein. Small-molecule reactivators are designed to fit into this pocket, acting as a molecular scaffold that stabilizes the folded, wild-type-like conformation of the protein.[1][2][3] This stabilization restores the ability of the p53-Y220C mutant to bind to its consensus DNA response elements and transcriptionally activate downstream target genes involved in cell cycle arrest and apoptosis.[1][2][3][4]
Signaling Pathway of p53-Y220C Reactivation
The signaling cascade initiated by a p53-Y220C reactivator is depicted below. The process begins with the entry of the small molecule into the cancer cell, followed by its direct interaction with the mutant p53 protein, culminating in the induction of apoptosis.
Quantitative Data on p53-Y220C Reactivator Activity
The efficacy of p53-Y220C reactivators has been quantified through various biochemical and cell-based assays. The following tables summarize key data for rezatapopt and its analogues.
Table 1: Biochemical and Biophysical Properties
| Compound | DNA Binding (SC150, nM) | Binding Affinity (Kd, nM) | Thermal Stabilization (ΔTm, °C) |
| Rezatapopt (PC14586) | 11 | 20 | 2.5 |
| Analogue 1 | 0.6 | Not Reported | Not Reported |
| Analogue 2 | 0.3 | Not Reported | Not Reported |
| Analogue 3 | 0.4 | Not Reported | Not Reported |
SC150: Concentration required to increase Y220C-DBD binding to DNA by 1.5-fold. Kd: Dissociation constant, a measure of binding affinity. ΔTm: Change in melting temperature, indicating stabilization of the protein. (Data sourced from preclinical studies of rezatapopt and its analogues)
Table 2: Cellular Activity in p53-Y220C Mutant Cell Lines
| Cell Line | Assay | IC50 (nM) |
| NUGC-3 | 5-day MTT Proliferation | 300 |
| 24-hour EdU Incorporation | 150 | |
| T3M-4 | 5-day MTT Proliferation | 450 |
| 24-hour EdU Incorporation | 250 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Data represents typical values for rezatapopt in preclinical models)
Experimental Protocols
Detailed methodologies are crucial for the evaluation of p53-Y220C reactivators. Below are protocols for key experiments cited in the characterization of these compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for DNA Binding
This assay quantitatively measures the ability of reactivated p53-Y220C to bind to a consensus DNA response element.
Workflow:
Detailed Steps:
-
Recombinant p53-Y220C DNA-binding domain is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
A biotinylated double-stranded DNA oligonucleotide containing a p53 consensus response element is added to the mixture.
-
A Europium-labeled anti-p53 antibody (the FRET donor) and Streptavidin-Allophycocyanin (APC) conjugate (the FRET acceptor) are added.
-
The reaction is incubated to allow for the formation of the p53-DNA complex and the binding of the detection reagents.
-
The plate is read on a TR-FRET-capable plate reader, with excitation at 340 nm and emission detection at 615 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates proximity of the donor and acceptor, signifying that the reactivated p53 has bound to the DNA probe.
MTT Proliferation Assay
This colorimetric assay is used to assess the impact of the p53 reactivator on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow:
Detailed Steps:
-
Cancer cells harboring the p53-Y220C mutation are seeded at a predetermined density in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the p53 reactivator compound.
-
The plate is incubated for 5 days under standard cell culture conditions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a further 2-4 hours, during which mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
The culture medium is removed, and the formazan crystals are solubilized with an organic solvent like DMSO.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Conclusion
The reactivation of mutant p53 represents a highly targeted and promising strategy in cancer therapy. Small molecules like this compound and rezatapopt have been shown to specifically bind to the p53-Y220C mutant, stabilizing its conformation and restoring its tumor-suppressive functions. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells harboring this specific mutation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of anticancer agents. Further investigation and clinical trials will be crucial in fully elucidating the therapeutic potential of p53-Y220C reactivators.
References
Compound 510B: A Technical Guide for a Novel p53 Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound 510B, also known as p53 Activator 12, is a novel small molecule designed to reactivate mutated forms of the tumor suppressor protein p53. A significant portion of human cancers are characterized by mutations in the TP53 gene, which leads to the production of a dysfunctional p53 protein, thereby promoting uncontrolled cell growth. The therapeutic rationale for Compound 510B is to restore the native, tumor-suppressive functions of mutant p53, including the induction of cell cycle arrest and apoptosis. The primary mechanism of action is believed to involve the direct binding of Compound 510B to mutant p53, which stabilizes the protein in a wild-type-like conformation and restores its ability to bind to DNA and activate downstream target genes.
Disclaimer: The full text of the primary patent application (US20240043436) detailing the specific quantitative data and experimental protocols for Compound 510B is not publicly accessible at the time of this writing. Therefore, this guide provides a comprehensive overview based on available information and presents generalized experimental protocols and data templates that are standard in the field of p53 activator research.
Quantitative Data Summary
While specific quantitative data for Compound 510B is not available, the following table provides a template for summarizing the key efficacy and potency metrics for a p53 activator. Researchers can utilize this structure to organize their findings.
| Parameter | Cell Line | p53 Status | Value | Assay Method |
| IC50 (Cell Viability) | e.g., TOV-112D | p53-R175H | Data Not Available | e.g., MTT Assay |
| EC50 (p53 Activation) | e.g., Saos-2-p53R175H | Inducible p53-R175H | Data Not Available | e.g., Luciferase Reporter Assay |
| Binding Affinity (Kd) | Purified p53-R175H | Recombinant Protein | Data Not Available | e.g., Surface Plasmon Resonance |
| Target Gene Induction | e.g., A549 | p53-wildtype | Data Not Available | e.g., qRT-PCR (CDKN1A) |
Signaling Pathways and Mechanism of Action
The p53 signaling pathway is a critical cellular network that responds to various stress signals, including DNA damage and oncogene activation, to suppress tumor formation. In cancer cells with mutated p53, this pathway is abrogated. Compound 510B is designed to restore the functionality of this pathway by targeting the mutant p53 protein directly.
Caption: p53 signaling pathway reactivation by Compound 510B.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize p53 activators. These should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 510B on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (with and without p53 mutations)
-
Compound 510B
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Compound 510B for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Western Blot Analysis for p53 Target Gene Expression
Objective: To assess the ability of Compound 510B to induce the expression of p53 downstream target proteins, such as p21 and PUMA.
Materials:
-
Cancer cell line with a p53 mutation
-
Compound 510B
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p21, anti-PUMA, anti-p53, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with Compound 510B at various concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Logical Workflows
The discovery and development of a p53 activator like Compound 510B typically follows a structured workflow from initial screening to preclinical evaluation.
Caption: Drug discovery workflow for a p53 activator.
Technical Whitepaper: p53 Activator 12 (Compound 510B) - A Novel Agent for Mutant p53 Reactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. In response to cellular stress, such as DNA damage or oncogene activation, wild-type p53 orchestrates a range of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells.[1] However, the TP53 gene is mutated in over 50% of human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and, in some cases, gained oncogenic functions.
The reactivation of mutant p53 represents a promising therapeutic strategy for a broad spectrum of cancers. Small molecules that can bind to mutant p53 and restore its wild-type conformation and function are of significant interest in oncology drug discovery. This whitepaper provides a detailed overview of a novel p53 activator, designated as p53 Activator 12 (also known as compound 510B), a potent agent that has demonstrated the ability to restore the DNA-binding function of mutant p53.[2]
Chemical Structure and Properties of this compound
This compound is a complex heteroaryl compound with the molecular formula C28H35F3N8O2.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H35F3N8O2 | MedchemExpress |
| Molecular Weight | 572.63 g/mol | MedchemExpress |
| CAS Number | 2746374-04-7 | MedchemExpress |
| SMILES | FC(F)(F)CN1C2=CC=CC(N[C@H]3--INVALID-LINK--C)=C2C=C1C4=NOC(CNC(C5=CN(N=C5)C(C)(C)C)=O)=N4 | MedchemExpress |
(Note: Quantitative data such as solubility, pKa, and logP are not yet publicly available.)
Mechanism of Action: Restoring Wild-Type Function to Mutant p53
The primary mechanism of action of this compound is its ability to directly bind to mutant p53 protein.[2] This binding event is thought to induce a conformational change in the mutant p53, restoring its ability to bind to its consensus DNA sequences in the promoter regions of its target genes. By re-establishing this critical DNA-binding function, this compound effectively resurrects the tumor-suppressive activities of the mutated protein.
The restoration of p53's transcriptional activity leads to the upregulation of a cascade of downstream target genes responsible for inducing cell cycle arrest and apoptosis. Key among these are:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, initiating apoptosis.
-
MDM2: As part of a negative feedback loop, p53 upregulates its own inhibitor, MDM2. However, the surge in p53 activity can overcome this inhibition.
-
BAX and PUMA: Pro-apoptotic proteins of the Bcl-2 family that play a crucial role in the intrinsic apoptotic pathway by promoting mitochondrial outer membrane permeabilization.
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound.
Synthesis of this compound (Compound 510B)
While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, the general synthesis of similar complex heteroaryl compounds often involves multi-step reactions. These typically include cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form the biaryl core, followed by the construction of the various heterocyclic rings through condensation and cyclization reactions. The synthesis would likely conclude with purification steps such as column chromatography and recrystallization to yield the final, high-purity compound.
The following diagram provides a logical workflow for the synthesis of such a molecule.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not yet published. However, based on standard methodologies for evaluating p53 activators, the following protocols are provided as a guide for researchers.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines harboring mutant p53.
Methodology:
-
Cell Seeding: Plate cancer cells with known p53 mutations (e.g., TOV-112D, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Western Blot Analysis for p53 Target Gene Expression
Objective: To confirm the activation of the p53 pathway by assessing the protein levels of its downstream targets.
Methodology:
-
Cell Treatment: Treat mutant p53-expressing cancer cells with this compound at various concentrations and time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p21, MDM2, BAX, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression.
Luciferase Reporter Assay for p53 Transcriptional Activity
Objective: To directly measure the transcriptional activation of p53 in response to this compound.
Methodology:
-
Cell Transfection: Co-transfect mutant p53-expressing cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements) and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with this compound for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.
Quantitative Data
As of the writing of this whitepaper, specific quantitative data for this compound (compound 510B), such as IC50 or EC50 values from peer-reviewed publications, are not available. The following table provides a template for how such data would be presented and includes representative data for other p53 activators to provide context.
Table 2: Illustrative Biological Activity of p53 Activators
| Compound | Assay Type | Cell Line (p53 status) | IC50 / EC50 | Reference |
| This compound | Cell Viability | Mutant p53 | Data not available | - |
| Nutlin-3a | Cell Viability | SJSA-1 (wild-type p53) | ~1 µM | Tovar et al., 2006 |
| APR-246 (eprenetapopt) | Cell Viability | TOV-112D (mutant p53) | ~10 µM | Bykov et al., 2005 |
| NSC319726 | Cell Viability | TOV-112D (mutant p53) | ~5 µM | Yu et al., 2012 |
Conclusion and Future Directions
This compound (compound 510B) represents a promising new lead in the field of mutant p53 reactivation. Its ability to restore the DNA-binding function of this critical tumor suppressor holds significant therapeutic potential for a wide range of cancers. The immediate next steps for the development of this compound should focus on comprehensive preclinical evaluation. This includes determining its efficacy in a broader panel of cancer cell lines with different p53 mutations, assessing its pharmacokinetic and pharmacodynamic properties in animal models, and conducting toxicology studies to establish a safety profile. Furthermore, elucidating the precise binding site and the detailed structural changes induced in mutant p53 upon compound binding will be crucial for future lead optimization efforts. The continued investigation of this compound and similar compounds will undoubtedly advance the development of targeted therapies for cancers harboring p53 mutations.
References
In-Depth Technical Guide: p53 Activator 12 and its Target Binding Site on p53
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p53 Activator 12, also identified as compound 510B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1] This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its binding interaction with p53. The information presented herein is primarily derived from patent literature, the initial source documenting this compound. While direct, peer-reviewed scientific publications detailing its mechanism of action are not yet available, the foundational data suggests a promising avenue for the development of targeted cancer therapies.
Introduction
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In a significant percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that is unable to perform its tumor-suppressive roles. A key strategy in oncology research is the development of small molecules that can rescue the function of these mutant p53 proteins. This compound has emerged from these efforts as a compound that reportedly binds to mutant p53, restoring its ability to bind to its target DNA sequences and reactivate downstream signaling pathways.[1]
Mechanism of Action
This compound is described as a potent activator of mutant p53.[1] Its primary mechanism involves direct binding to the mutant p53 protein, inducing a conformational change that restores its wild-type functions, most notably its sequence-specific DNA binding capability. This restoration of function allows the reactivated p53 to transcribe its target genes, leading to the induction of tumor-suppressive pathways.
Target Binding Site on p53
The precise binding site of this compound on the mutant p53 protein is not explicitly detailed in the currently available public documentation. However, many small molecule p53 reactivators target mutational hotspots within the DNA-binding domain (DBD). These mutations often create cryptic pockets or destabilize the local protein structure. It is plausible that this compound binds to such a mutation-induced pocket, stabilizing the wild-type conformation of the DBD. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be required to elucidate the exact binding site and molecular interactions.
Quantitative Data
At present, there is no publicly available quantitative data detailing the binding affinity (e.g., Kd, IC50, or EC50 values) of this compound to mutant p53. The characterization of the compound in the source documentation is primarily functional.
Experimental Protocols
The following are generalized experimental protocols that are typically employed to characterize compounds like this compound. The specific details for compound 510B would be found within the referenced patent documentation.
In Vitro p53 Reactivation Assay
This type of assay is designed to measure the ability of a compound to restore the DNA-binding function of a mutant p53 protein.
Objective: To determine if this compound can restore the sequence-specific DNA binding of a mutant p53 protein.
Methodology:
-
Protein Expression and Purification: Recombinant mutant p53 protein (e.g., p53-Y220C, a common temperature-sensitive mutant) is expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
DNA Probe Preparation: A biotinylated double-stranded DNA oligonucleotide containing a consensus p53 response element is prepared.
-
Binding Reaction: The purified mutant p53 protein is incubated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
DNA Binding: The biotinylated DNA probe is added to the protein-compound mixture and incubated to allow for binding.
-
Detection: The protein-DNA complexes are captured on a streptavidin-coated plate. The amount of bound p53 is then quantified using an anti-p53 antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) in an ELISA-based format.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm target engagement of this compound with mutant p53 in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells harboring a p53 mutation are treated with this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble mutant p53 remaining at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates direct binding.
p53-Dependent Transcriptional Activation Assay
This assay measures the functional consequence of p53 reactivation in cells.
Objective: To determine if this compound can induce the transcription of p53 target genes.
Methodology:
-
Cell Line: A cancer cell line with a specific p53 mutation and a reporter construct (e.g., luciferase gene under the control of a p53-responsive promoter) is used.
-
Compound Treatment: The cells are treated with a dilution series of this compound.
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates p53-dependent transcriptional activation.
-
Endogenous Gene Expression: As a confirmation, the expression levels of endogenous p53 target genes (e.g., CDKN1A (p21), PUMA, BAX) can be measured by qRT-PCR or Western blotting for their protein products.
Signaling Pathways
Upon successful reactivation by this compound, the restored wild-type function of p53 would engage its canonical downstream signaling pathways. The primary outcomes of p53 activation are cell cycle arrest, apoptosis, and senescence, all of which contribute to tumor suppression.
Conclusion and Future Directions
This compound (compound 510B) represents a promising development in the field of p53-targeted cancer therapy. The available information suggests its ability to restore the function of mutant p53, a highly sought-after therapeutic goal. However, a comprehensive understanding of its pharmacology requires further investigation. Future research should focus on:
-
Elucidation of the precise binding site on various p53 mutants through structural biology studies.
-
Quantitative characterization of its binding affinity and cellular potency against a panel of p53 mutations.
-
In-depth analysis of its effects on downstream signaling pathways and off-target activities.
-
Preclinical evaluation in various cancer models to determine its therapeutic potential and limitations.
The public availability of peer-reviewed research on this compound will be crucial for the scientific and drug development communities to fully assess its promise as a novel anti-cancer agent.
References
Technical Guide: Biological Effects of p53 Activator 12 and the Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific quantitative data or detailed experimental protocols for the compound designated as "p53 Activator 12" (also known as compound 510B). The primary source of information for this specific molecule appears to be the patent application US20240043436. Due to limitations in accessing the full, detailed experimental data within this patent, this guide will provide an in-depth overview of the biological effects and evaluation methods for the class of compounds to which this compound belongs: small molecules designed to reactivate mutant p53. The data and protocols presented herein are representative of this class of therapeutic agents.
Introduction: The Challenge of Mutant p53 in Cancer
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In over 50% of human cancers, the TP53 gene is mutated, leading to a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also acquire new cancer-promoting activities. A primary mechanism of p53 inactivation is through missense mutations in its DNA-binding domain, which abrogates its ability to regulate target gene expression.
A promising therapeutic strategy in oncology is the development of small molecules that can restore the wild-type function to these mutant p53 proteins. This compound is identified as a potent p53 activator that binds to mutant p53 and restores its ability to bind to DNA.[2] This guide will explore the biological effects and experimental evaluation of this class of compounds.
Mechanism of Action: Restoring Wild-Type Function
Mutant p53 reactivators, such as this compound, are designed to bind to the mutated p53 protein and induce a conformational change that restores its wild-type structure. This restoration of the native conformation allows the p53 protein to once again bind to its specific DNA response elements in the genome and transcriptionally activate downstream target genes involved in tumor suppression.
Signaling Pathway of p53 Reactivation
The reactivation of mutant p53 by a small molecule activator initiates a signaling cascade that can lead to cell cycle arrest or apoptosis. The simplified pathway is as follows:
Quantitative Data on the Biological Effects of Mutant p53 Reactivators
The following tables summarize representative quantitative data for small molecules designed to reactivate mutant p53, illustrating the types of endpoints measured to characterize their activity.
Table 1: In Vitro Efficacy of Representative Mutant p53 Reactivators
| Compound Class/Example | Cell Line (p53 status) | Assay Type | Endpoint | Result |
| Thiosemicarbazones (e.g., COTI-2) | Pancreatic (mutant p53) | Cell Viability (MTT) | IC50 | ~1 µM |
| Carbazole derivatives (e.g., PK083) | Gastric (Y220C mutant) | Apoptosis (Caspase 3/7) | Fold Induction | 3-5 fold |
| Maleimide derivatives (e.g., MIRA-1) | Osteosarcoma (mutant p53) | DNA Binding (EMSA) | % Restoration | ~60% |
| Aminobenzothiazoles (e.g., MB710) | Breast (Y220C mutant) | Thermal Stability (Tm) | ΔTm | +2.5 °C |
Table 2: In Vivo Antitumor Activity of a Representative Mutant p53 Reactivator
| Compound | Tumor Model | Dosing Regimen | Endpoint | Result |
| APR-246 (Eprenetapopt) | Ovarian Cancer Xenograft | 100 mg/kg, i.p., daily | Tumor Growth Inhibition | 75% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological effects of mutant p53 reactivators.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay assesses the ability of a compound to restore the sequence-specific DNA binding of mutant p53.
Protocol:
-
Protein Source: Recombinant mutant p53 protein or nuclear extracts from cancer cell lines harboring a p53 mutation.
-
DNA Probe: A 32P-labeled double-stranded oligonucleotide containing a consensus p53 binding site.
-
Binding Reaction:
-
Incubate the mutant p53 protein with the test compound (e.g., this compound) at various concentrations for 30 minutes at room temperature.
-
Add the labeled DNA probe and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the radiolabeled DNA by autoradiography. An increase in the shifted band corresponding to the p53-DNA complex indicates restored binding activity.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the p53 activator on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells with a known p53 mutation in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the p53 activator for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The results are typically expressed as the concentration that inhibits cell growth by 50% (IC50).
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the p53 activator as described for the cell viability assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer. An increase in the luminescent signal indicates an increase in caspase 3/7 activity and apoptosis.
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for the evaluation of a mutant p53 reactivator and the logical relationship of its effects.
Conclusion
The reactivation of mutant p53 represents a highly attractive therapeutic strategy for a large proportion of human cancers. Small molecules like this compound aim to restore the tumor-suppressive functions of p53, leading to outcomes such as cell cycle arrest and apoptosis in cancer cells. The characterization of these compounds involves a suite of biochemical and cell-based assays to confirm their mechanism of action and biological effects, followed by in vivo studies to assess their therapeutic potential. While specific data for this compound is not extensively available in the public domain, the methodologies and expected outcomes described in this guide provide a solid framework for understanding and evaluating this important class of anticancer agents.
References
A Deep Dive into Small-Molecule p53 Activators and Their Role in Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest, senescence, or programmed cell death (apoptosis) in response to cellular stress.[1][2][3] In approximately 50% of human cancers, the TP53 gene is mutated or deleted.[4][5] However, in the remaining half, wild-type p53 is retained but its function is often suppressed, presenting a powerful therapeutic opportunity.[1][4][5]
This guide explores the mechanism by which small-molecule activators restore p53 function, with a particular focus on their role in initiating apoptosis. While the term "p53 Activator 12" does not correspond to a standard nomenclature in published literature, this document will use well-characterized p53 activators, such as MDM2 inhibitors, as exemplars to detail the core mechanisms, experimental validation, and therapeutic potential.
The p53 Pathway and Its Negative Regulation
Under normal, unstressed conditions, p53 is kept at very low levels. This is primarily achieved by its principal negative regulator, Mouse Double Minute-2 homolog (MDM2).[6][7] MDM2 is an E3 ubiquitin ligase that binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.[1][5][8] This creates a negative feedback loop, as MDM2 is also a transcriptional target of p53.[1][4] Cellular stress signals, such as DNA damage, oncogene activation, or hypoxia, disrupt the p53-MDM2 interaction, leading to p53 stabilization, accumulation in the nucleus, and activation of its downstream targets.[3][6][9]
Mechanism of Action: Small-Molecule Activators
A major strategy in reactivating wild-type p53 is the development of small molecules that disrupt the p53-MDM2 interaction.[4][5] These molecules, such as the Nutlin family of compounds, are designed to fit into the hydrophobic pocket on MDM2 where p53 normally binds.[4][5] By occupying this pocket, the inhibitors prevent MDM2 from binding to and degrading p53.[4][5]
The release of p53 from MDM2's negative control initiates a powerful anti-tumor response:
-
p53 Stabilization and Accumulation : Freed from MDM2-mediated degradation, p53 protein levels rise dramatically within the cell nucleus.[4][5]
-
Transcriptional Activation : As a potent transcription factor, the stabilized p53 binds to specific DNA sequences (p53-responsive elements) in the promoter regions of its target genes.[9]
-
Induction of Apoptosis : p53 triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]
Signaling Pathways in p53-Mediated Apoptosis
Activated p53 orchestrates a multi-pronged apoptotic program by transcribing a suite of pro-apoptotic genes.
Intrinsic (Mitochondrial) Pathway: This is a major route for p53-mediated apoptosis.
-
Bcl-2 Family Regulation : p53 upregulates the expression of pro-apoptotic "BH3-only" proteins like PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa.[3][10][11]
-
Mitochondrial Permeabilization : PUMA and Noxa, along with other pro-apoptotic proteins like BAX (which is also a p53 target), shift the balance of power at the mitochondrial outer membrane.[3][10] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation : Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9 proceeds to activate executioner caspases like caspase-3, which dismantle the cell.[12]
Extrinsic (Death Receptor) Pathway: p53 can also sensitize cells to external death signals.
-
Receptor Upregulation : p53 can increase the transcription of death receptors on the cell surface, such as Fas (CD95) and DR5 (TRAIL-R2).[3][11]
-
DISC Formation : When these receptors are engaged by their respective ligands (e.g., FasL), they recruit adaptor proteins to form the Death-Inducing Signaling Complex (DISC), which activates the initiator caspase-8.[6]
-
Executioner Caspase Activation : Caspase-8 directly activates executioner caspases, leading to apoptosis. It can also cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating BAX and BAK at the mitochondria.
The following diagram illustrates the central mechanism of a p53 activator that inhibits MDM2.
Quantitative Data Summary
The efficacy of p53 activators is typically quantified by their ability to inhibit cell growth (IC50) and induce apoptosis in cancer cell lines with wild-type p53. The data below is a representative summary based on published literature for MDM2 inhibitors like Nutlins.
| Parameter | Cell Line (p53 Status) | Value | Assay Type | Reference |
| IC50 (Growth Inhibition) | SJSA-1 (WT) | ~1 µM | Cell Viability Assay | --INVALID-LINK-- |
| HCT116 (WT) | ~2 µM | Cell Viability Assay | --INVALID-LINK-- | |
| MDM2-amplified tumors | Potent | Various | [4] | |
| Apoptosis Induction | MCF7 (WT) | Dose-dependent ↑ | Annexin V/PI Staining | [13] |
| HNSCC (WT) | Up to 30% ↑ | Annexin V Staining | [14] | |
| Gene Upregulation | MCF7 (WT) | Dose-dependent ↑ | Western Blot / qPCR | [13] |
Note: The table presents illustrative data. Specific values can vary significantly based on the exact compound, cell line, and experimental conditions.
Experimental Protocols
Validating the activity of a p53 activator involves a series of standard molecular and cell biology assays.
Protocol 1: Western Blot for p53 Stabilization and Target Gene Expression
This protocol is used to qualitatively and quantitatively assess protein levels.
-
Cell Culture and Treatment : Plate cancer cells (e.g., MCF7, wild-type p53) and allow them to adhere overnight. Treat cells with the p53 activator at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometry analysis is used to quantify the protein bands relative to the loading control. An increase in p53, MDM2, and p21 levels indicates successful pathway activation.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.[15]
-
Cell Treatment : Treat cells with the p53 activator as described above for a duration relevant to apoptosis induction (e.g., 48 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis :
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.
-
The following diagram outlines a typical experimental workflow for screening and validating a p53 activator.
Implications for Drug Development
The reactivation of wild-type p53 using small molecules is a highly attractive strategy for cancer therapy.[1][16] This approach is fundamentally different from conventional chemotherapy, which often relies on inducing widespread DNA damage.[8] By specifically targeting a key vulnerability in cancer cells—the suppression of a native tumor suppressor—these activators promise a more targeted and potentially less toxic treatment modality.
Several MDM2 inhibitors have advanced into clinical trials, validating the therapeutic potential of this approach.[1][17] The success of these agents depends on the p53 status of the tumor, making patient stratification based on TP53 gene sequencing a critical component of their clinical development. For the roughly 50% of tumors that harbor wild-type p53, these activators offer a rational and powerful therapeutic option to restore the cell's own powerful defense against cancer.
References
- 1. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 12. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule activators of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cell Cycle Arrest Induced by p53 Activator 12
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and genomic stability.[1] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulators, primarily the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2] MDM2 targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities.[3] Small molecule activators that disrupt the p53-MDM2 interaction represent a promising therapeutic strategy to reactivate p53.[3][4] This technical guide details the mechanism, quantitative effects, and experimental protocols for characterizing cell cycle arrest induced by a representative p53 activator, herein referred to as "p53 Activator 12," which functions as an MDM2 inhibitor.
Core Mechanism of Action: The p53-p21 Axis
This compound functions by competitively binding to the p53-binding pocket on MDM2, thereby disrupting the p53-MDM2 protein-protein interaction.[2][5] This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and function as a transcription factor.[1]
A primary transcriptional target of p53 is the gene CDKN1A, which encodes the p21 protein.[6][7] p21 is a potent cyclin-dependent kinase (CDK) inhibitor.[8] By binding to and inhibiting Cyclin/CDK complexes, particularly those active in the G1/S transition (e.g., Cyclin E/CDK2), p21 halts the phosphorylation of key substrates like the Retinoblastoma (Rb) protein.[4] This prevents the cell from progressing past the G1 checkpoint, leading to a robust cell cycle arrest.[6][9] This arrest provides time for DNA repair or, if the cellular stress is too severe, can lead to apoptosis or senescence.[10][11]
Quantitative Data Presentation
The efficacy of this compound is demonstrated by a dose-dependent induction of cell cycle arrest, primarily in the G1 and G2/M phases. The following tables summarize representative quantitative data from experiments on p53 wild-type cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
This table presents data from a flow cytometry analysis of a p53 wild-type cancer cell line treated with increasing concentrations of a representative p53 activator for 48 hours. The data shows a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase, indicative of effective cell cycle arrest.[9]
| Treatment Group | Concentration (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.9 | 16.3 ± 2.0 |
| This compound | 50 | 68.4 ± 3.0 | 15.3 ± 2.2 | 16.3 ± 1.5 |
| This compound | 250 | 75.1 ± 2.8 | 8.7 ± 1.3 | 16.2 ± 1.9 |
Table 2: Expected Protein Expression Changes Following Treatment
This table summarizes the expected outcomes from a Western blot analysis quantifying changes in key protein levels after treating p53 wild-type cells with an effective concentration of this compound for 24 hours.[12][13]
| Target Protein | Expected Outcome | Rationale |
| p53 | Significant Increase | Inhibition of MDM2-mediated degradation leads to p53 accumulation.[12] |
| p21 | Significant Increase | p53-mediated transcriptional upregulation.[3][14] |
| MDM2 | Increase | MDM2 is a transcriptional target of p53, creating a negative feedback loop.[15] |
| β-actin / GAPDH | No Change | Loading control to ensure equal protein loading across samples.[12] |
Experimental Protocols
Detailed methodologies are provided for the key experiments used to characterize the cellular response to this compound.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol details the most common method for analyzing cell cycle distribution based on DNA content.[6][16][17]
Workflow Diagram:
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[16]
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed p53 wild-type cancer cells in 6-well plates to achieve 70-80% confluency at the experiment's end. Allow cells to adhere for 24 hours, then treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvesting: Aspirate the media. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, neutralize with complete medium, and transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.[16]
-
Cell Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[1][18] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes.[16] Carefully decant the ethanol. Wash the cell pellet once with PBS to remove residual ethanol. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[16]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[19] Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000-20,000 events per sample.[16] The resulting histogram will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases.
Western Blot Analysis of p53 and p21 Upregulation
This protocol is used to quantify the changes in specific protein levels in response to treatment.[12]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as described in section 3.1. After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[12]
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin), diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize target protein signals to the loading control.[12]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Restoration of p53 pathway by nutlin-3 induces cell cycle arrest and apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
An In-depth Technical Guide to p53 Activation and the DNA Damage Response: A Focus on the MDM2 Inhibitor Nutlin-3a
This technical guide provides a comprehensive overview of the activation of the p53 signaling pathway in the context of the DNA damage response, with a specific focus on the well-characterized small molecule activator, Nutlin-3a. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The p53 Tumor Suppressor and the DNA Damage Response
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining genomic integrity. In response to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia, p53 is activated to orchestrate a range of cellular responses.[1][2] These responses include transient cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) or senescence to eliminate severely damaged cells, thereby preventing the propagation of potentially oncogenic mutations.[2][3][4]
Given its critical function, the p53 pathway is frequently inactivated in human cancers, with approximately 50% of tumors harboring mutations in the TP53 gene itself.[1] In many other cancers where p53 is wild-type, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2).[1][5] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[6][7] This has made the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy for reactivating p53 in wild-type p53 cancers.[5]
Nutlin-3a is a potent and selective, non-genotoxic small-molecule inhibitor of the p53-MDM2 interaction.[8][9] It functions by binding to the p53-binding pocket of MDM2, leading to the stabilization and activation of p53.[8][10] This guide will delve into the mechanism of action of Nutlin-3a, its role in eliciting a DNA damage-like response, and provide detailed experimental protocols for its characterization.
Mechanism of Action of Nutlin-3a
Under normal, unstressed conditions, p53 and MDM2 form an autoregulatory feedback loop where p53 transcriptionally upregulates MDM2, and MDM2, in turn, keeps p53 levels low.[3][6][7] This ensures that the potent cell-cycle-arresting and pro-apoptotic functions of p53 are kept in check.
Nutlin-3a mimics the binding of p53 to MDM2. Specifically, it is a cis-imidazoline analog that occupies the hydrophobic pocket on MDM2 where p53 would normally bind.[8][11] This competitive inhibition prevents MDM2 from binding to and ubiquitinating p53 for degradation.[6] The consequences of this disruption are:
-
Stabilization and Accumulation of p53: Freed from MDM2-mediated degradation, p53 protein levels rapidly increase within the cell.[10][12]
-
Activation of p53 Target Genes: The accumulated p53 is transcriptionally active and upregulates the expression of its downstream target genes.[12][13] Key targets include:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[14]
-
MDM2: As part of the negative feedback loop, activated p53 increases the transcription of MDM2.[14]
-
Pro-apoptotic proteins (e.g., PUMA, BAX): These proteins are critical for initiating the intrinsic apoptotic pathway.[12]
-
The following diagram illustrates the mechanism of Nutlin-3a action.
Role of Nutlin-3a in the DNA Damage Response
While Nutlin-3a is non-genotoxic, its activation of the p53 pathway induces cellular outcomes that are characteristic of the DNA damage response.[10][15] Upon detection of DNA damage, cells typically activate kinases like ATM and ATR, which then phosphorylate and activate p53, leading to its stabilization.[16] Nutlin-3a effectively bypasses the need for upstream DNA damage signals by directly preventing p53 degradation.
The primary cellular fates following Nutlin-3a treatment in p53 wild-type cells are:
-
Cell Cycle Arrest: The upregulation of p21 by activated p53 leads to the inhibition of cyclin-dependent kinases, resulting in a G1 phase cell cycle arrest.[13] This gives the cell time to repair any potential DNA damage before proceeding with replication.
-
Apoptosis: In many cancer cell lines, sustained p53 activation by Nutlin-3a leads to the transcription of pro-apoptotic genes like PUMA and BAX, triggering the mitochondrial pathway of apoptosis and leading to cell death.[9][12]
-
Senescence: In some cellular contexts, p53 activation can induce a state of permanent cell cycle arrest known as senescence.[17]
The choice between these outcomes is cell-type dependent and can be influenced by the cellular context and the presence of other oncogenic signals.[6]
Quantitative Data on Nutlin-3a Activity
The efficacy of Nutlin-3a varies across different cell lines, largely dependent on their p53 status and the levels of MDM2 expression.
Table 1: In Vitro Cytotoxicity of Nutlin-3a in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | MDM2 Status | IC50 / EC50 (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | Wild-Type | Normal | 28.03 ± 6.66 | [18] |
| HCT116 p53-/- | Colon Carcinoma | Null | Normal | 30.59 ± 4.86 | [18] |
| MDA-MB-231 | Breast Cancer (TNBC) | Mutant | Normal | 22.13 ± 0.85 | [18] |
| MDA-MB-468 | Breast Cancer (TNBC) | Mutant | Normal | 21.77 ± 4.27 | [18] |
| MCF-10A | Breast (Non-malignant) | Wild-Type | Normal | 29.68 ± 2.98 | [18] |
| OSA | Osteosarcoma | Wild-Type | Amplified | 0.527 ± 0.131 | [19] |
| T778 | Sarcoma | Wild-Type | Amplified | 0.658 ± 0.138 | [19] |
| U2OS | Osteosarcoma | Wild-Type | Normal | 1.024 ± 0.485 | [19] |
| NCI-H2052 | Pleural Mesothelioma | Wild-Type | N/A | ~10-20 | [8] |
| UKF-NB-3 | Neuroblastoma | Wild-Type | N/A | ~8 | [20] |
TNBC: Triple-Negative Breast Cancer. Data are presented as mean ± standard deviation or standard error where available.
Table 2: Effect of Nutlin-3a on p53 Pathway Protein Expression
| Cell Line | Treatment | Fold Increase p53 | Fold Increase MDM2 | Fold Increase p21 | Reference(s) |
| HCT-116 | 10 µM Nutlin-3a (24h) | >2.5 | >2.5 | >2.5 | [21] |
| U2OS | 10 µM Nutlin-3a (24h) | ~2.5 | ~2.5 | ~2.5 | [21] |
| Immortal HUFs (WT p53) | 10 µM Nutlin-3a (24h) | Significant Increase | Significant Increase | Significant Increase | [14] |
| Dedifferentiated Liposarcoma | 2.5-10 µM Nutlin-3a (24h) | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase | [22] |
| U2-OS, MCF7 | 5 µM Nutlin-3a (16h) | Increase | Increase | Increase | [23] |
HUF: Human Umbilical Fibroblast. Fold increase is relative to untreated or vehicle-treated control cells.
Key Experimental Protocols
The following sections provide detailed methodologies for essential assays used to characterize the activity of p53 activators like Nutlin-3a.
Western Blotting for p53 Pathway Proteins
This technique is used to detect and quantify the expression levels of p53 and its downstream targets, p21 and MDM2, following treatment with a p53 activator.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[24]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][24]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[26]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[6][26]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25][26]
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[25][26]
-
Wash the membrane three times with TBST.[26]
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][26]
-
Wash the membrane three times with TBST.[26]
-
-
Detection and Quantification:
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
-
Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24][28]
-
Subtract the blank reading and calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[31]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[30][31]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[1][31] This single reagent addition results in cell lysis and initiation of the enzymatic reaction.[32]
-
Mix the contents by gentle shaking for 30-60 seconds.[30]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background luminescence from a cell-free control.
-
Calculate the fold-change in caspase activity in treated samples relative to the vehicle-treated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutlin-3a suppresses poly (ADP-ribose) polymerase 1 by mechanisms different from conventional PARP1 suppressors in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA damage response to the Mdm2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. promega.com [promega.com]
- 32. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Preclinical Profile of Compound 510B (ABT-510): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound 510B, also known as ABT-510, is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Preclinical studies have demonstrated that ABT-510 exerts its anti-angiogenic and anti-tumor effects primarily by inducing apoptosis in microvascular endothelial cells through interaction with the CD36 receptor.[1][2][3] This targeted mechanism of action has shown promise in various preclinical cancer models, including malignant glioma and ovarian cancer. This technical guide provides a comprehensive overview of the preclinical data for ABT-510, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols.
Core Mechanism of Action: Targeting Angiogenesis via CD36
ABT-510 functions as an analogue of the second type-1 repeat (TSR) of TSP-1.[1] Its primary mechanism of action involves binding to the CD36 receptor expressed on microvascular endothelial cells.[1][2][3] This interaction initiates a pro-apoptotic signaling cascade, leading to the programmed cell death of endothelial cells and subsequent inhibition of neovascularization, which is critical for tumor growth and metastasis.[2][3] The signaling pathway is dependent on caspase-8 activation.[3][4]
Signaling Pathway of ABT-510-Induced Endothelial Cell Apoptosis
Quantitative Preclinical Efficacy
The anti-tumor activity of ABT-510 has been evaluated in a range of preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of ABT-510
| Assay Type | Cell Line | Concentration Range | Key Findings | Reference |
| Apoptosis Assay | Primary Human Brain Microvascular Endothelial Cells (MvEC) | Not specified | Dose- and time-dependent induction of apoptosis via a caspase-8-dependent mechanism. | [2][3] |
| Apoptosis Assay | ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM (24h) | Dose-dependent induction of apoptosis. | [2][5] |
| Apoptosis Assay | SKOV3, OVCAR3, CAOV3 (human epithelial ovarian cancer) | 50 nM (24h) | Increased incidence of apoptosis. | [5] |
| Endothelial Cell Tube Formation | Human Brain MvEC | Not specified | Dose- and caspase-8 dependent inhibition of tubular morphogenesis in collagen gels. | [3] |
| Vascular Cell Outgrowth and Invasion | Not specified | 0-10 μM (7 days) | Inhibited NO-stimulated vascular cell outgrowth and invasion through extracellular matrix. | [5] |
Table 2: In Vivo Efficacy of ABT-510
| Animal Model | Tumor Type/Cell Line | Treatment Regimen | Key Findings | Reference |
| Athymic Nude Mice (intracerebral xenograft) | Human Malignant Astrocytoma (U-251MG) | 339 mg/kg/day, daily from day 7 to 19 | 57% reduction in tumor volume; 40% reduction in microvessel density. | [4] |
| Syngeneic Mouse Model (intracerebral) | Malignant Glioma | Daily administration | Significantly inhibited tumor growth; significantly lower microvessel density; 3-fold higher number of apoptotic MvECs. | [3] |
| Companion Dogs (naturally occurring cancers) | Various (mammary carcinoma, soft tissue sarcoma, etc.) | Not specified | Objective responses (>50% tumor size reduction) or significant disease stabilization in 42 out of 242 dogs. | [6] |
Table 3: Preclinical Pharmacokinetics of ABT-510
| Species | Administration Route | Dose | Elimination Half-life | Bioavailability | Reference |
| Dog | Subcutaneous | Not specified | 0.7 hours (44 minutes) | Not specified | [6][7] |
| Healthy Human Subjects | Intravenous | Not specified | 0.9 ± 0.1 hours | - | [8] |
| Healthy Human Subjects | Subcutaneous | Not specified | Not specified | Complete relative to IV | [8] |
Detailed Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay
Objective: To quantify the induction of apoptosis in endothelial cells following treatment with ABT-510.
Methodology:
-
Cell Culture: Primary human brain microvascular endothelial cells (MvEC) are propagated as a monolayer in appropriate endothelial cell growth medium.[2]
-
Treatment: Cells are treated with varying concentrations of ABT-510 (e.g., 1 nM to 50 nM) or a vehicle control for different time points (e.g., 24 hours).[2][5]
-
Apoptosis Detection: Apoptosis can be assessed by multiple methods:
-
Caspase-3 Cleavage: Western blot analysis for cleaved caspase-3.[4]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling to detect DNA fragmentation.
-
Annexin V Staining: Flow cytometry or fluorescence microscopy to detect externalized phosphatidylserine.
-
-
Quantification: The percentage of apoptotic cells is determined by counting positive cells relative to the total number of cells in multiple fields of view or by quantifying band intensity in western blots.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of ABT-510 on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrix Preparation: A 96-well plate is coated with an extracellular matrix substrate like Matrigel and allowed to solidify.[9]
-
Cell Seeding: Endothelial cells are seeded onto the matrix-coated wells.
-
Treatment: ABT-510 is added to the culture medium at various concentrations.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for tube formation.[9]
-
Analysis: Tube formation is visualized using a microscope and quantified by measuring parameters such as the number of branch points, total tube length, and number of loops.
In Vivo Murine Malignant Glioma Model
Objective: To evaluate the in vivo anti-tumor efficacy of ABT-510 in a brain tumor model.
Methodology:
-
Animal Model: Athymic nude mice are used for xenografts of human glioma cell lines (e.g., U-251MG), or syngeneic mice for murine glioma cell lines.[2][10]
-
Tumor Implantation: A stereotactic procedure is used to implant glioma cells into the brain of the mice.[2]
-
Tumor Establishment: Tumors are allowed to establish for a defined period (e.g., 7 days).[2][4]
-
Treatment: ABT-510 is administered daily via subcutaneous injection at a specified dose (e.g., 339 mg/kg/day).[4] A control group receives a vehicle (e.g., saline).
-
Monitoring: Tumor growth can be monitored using non-invasive imaging techniques.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the brains are collected for histological analysis.[2][10] Tumor volume is measured, and tumor sections are analyzed for:
-
Microvessel Density (MVD): Immunohistochemical staining for endothelial cell markers (e.g., CD31) followed by quantification of the number of vessels per unit area.[4][10]
-
Endothelial Cell Apoptosis: Co-staining with an endothelial cell marker and a TUNEL assay to identify and quantify apoptotic endothelial cells.[10]
-
Experimental Workflow for In Vivo Glioma Study
Conclusion
The preclinical data for Compound 510B (ABT-510) demonstrate its potential as an anti-angiogenic agent for cancer therapy. Its well-defined mechanism of action, targeting the CD36 receptor on endothelial cells to induce apoptosis, provides a strong rationale for its development. The in vitro and in vivo studies have consistently shown its ability to inhibit key processes in angiogenesis and suppress tumor growth in relevant animal models. While the short pharmacokinetic half-life has been a consideration, the preclinical efficacy and safety profile have supported its advancement into clinical trials. Further research could focus on optimizing its delivery and exploring combination therapies to enhance its anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and ABT-510, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
p53 Activator 12 literature review
An In-depth Technical Guide to Small Molecule p53 Activators
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Inactivation of the p53 pathway is a near-universal feature of human cancers. This occurs either through direct mutation of the TP53 gene, found in approximately 50% of tumors, or through functional inactivation of the wild-type p53 protein, frequently by overexpression of its negative regulators, MDM2 and MDMX.[1] The critical role of p53 in tumor suppression has made its reactivation a highly sought-after therapeutic strategy.
This technical guide provides a comprehensive overview of two major classes of small molecule p53 activators: compounds that reactivate mutant p53, with a focus on APR-246 (eprenetapopt), and inhibitors of the p53-MDM2 interaction, exemplified by the nutlin family and other clinical-stage molecules. This document is intended for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, quantitative data, and experimental protocols.
Part 1: Reactivation of Mutant p53
A significant portion of cancers harbor missense mutations in the TP53 gene, leading to the expression of a full-length, but dysfunctional, p53 protein that has lost its tumor-suppressive capabilities and may even gain oncogenic functions.[2] A key therapeutic approach is to develop small molecules that can restore the wild-type conformation and function to these mutant proteins.
APR-246 (Eprenetapopt): A Clinical-Stage Mutant p53 Reactivator
APR-246 (eprenetapopt) is the most clinically advanced compound designed to reactivate mutant p53.[3] It is a prodrug that is non-enzymatically converted to its active compound, methylene quinuclidinone (MQ).[1][4]
Mechanism of Action
The primary mechanism of action of APR-246 involves the covalent modification of cysteine residues within the core domain of mutant p53 by its active form, MQ.[1] This binding leads to the refolding of the mutant protein, restoring its wild-type conformation and tumor-suppressive transcriptional activity.[5]
Beyond direct mutant p53 reactivation, APR-246/MQ exerts potent anticancer effects through a dual mechanism involving the modulation of cellular redox balance. MQ can bind to and deplete intracellular glutathione (GSH) and inhibit the antioxidant enzyme thioredoxin reductase (TrxR1), leading to a significant increase in reactive oxygen species (ROS) and induction of oxidative stress.[1][4] This ROS generation contributes to cancer cell death through apoptosis, necroptosis, and ferroptosis.[4][6]
The following diagram illustrates the signaling pathway of APR-246.
Caption: Mechanism of action for the mutant p53 reactivator APR-246 (eprenetapopt).
Quantitative Data
The efficacy of APR-246, particularly in combination with other agents, has been demonstrated in numerous preclinical and clinical studies.
| Parameter | Cancer Type / Cell Line | Value / Result | Reference |
| Clinical Trial Data (Phase Ib/II) | |||
| Overall Response Rate (ORR) | TP53-mutant MDS | 71% (with Azacitidine) | [7] |
| Complete Remission (CR) | TP53-mutant MDS | 44% (with Azacitidine) | [7] |
| Overall Response Rate (ORR) | TP53-mutant AML | 64% (with Azacitidine) | [7] |
| Complete Remission (CR) | TP53-mutant AML | 36% (with Azacitidine) | [7] |
| Median Overall Survival | TP53-mutant MDS/AML | 10.8 months (with Azacitidine) | [7] |
| In Vivo Xenograft Data | |||
| Tumor Volume Reduction | TOV-112D (p53 R175H) | Up to 71% reduction | [8] |
| Tumor Volume Reduction | CAL-33 (p53 R175H) | Up to 59% reduction | [8] |
Part 2: Inhibition of the MDM2-p53 Interaction
In cancers retaining wild-type TP53, the tumor suppressor is often inactivated by the overexpression of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its nuclear export and subsequent proteasomal degradation. Small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction are a well-established class of p53 activators.
Nutlin-3a and Other Clinical-Stage MDM2 Inhibitors
The nutlins were the first potent and selective small-molecule MDM2 inhibitors discovered.[9] Nutlin-3a, the active enantiomer, binds to the p53-binding pocket of MDM2, preventing it from interacting with p53.[10] This leads to the stabilization and accumulation of p53, triggering downstream pathways for cell cycle arrest and apoptosis.[11] Several other MDM2 inhibitors, such as idasanutlin, milademetan, and siremadlin, have since entered clinical trials.[12][13][14]
Mechanism of Action
MDM2 inhibitors function by mimicking the key p53 residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the MDM2 protein. By competitively occupying this pocket, the inhibitors block the MDM2-p53 interaction. This liberates p53 from MDM2-mediated degradation, leading to a rapid increase in p53 protein levels and the activation of p53 target genes, which in turn induce cell cycle arrest (via p21) or apoptosis (via PUMA, BAX).[11][12]
The following diagram illustrates the mechanism of MDM2 inhibitors.
Caption: Mechanism of action for MDM2 inhibitors in reactivating wild-type p53.
Quantitative Data
A multitude of MDM2 inhibitors have been developed and characterized, with several advancing into clinical trials.
| Compound | Parameter | Value | Cancer Type / Cell Line | Reference |
| Nutlin-3a | IC50 (cell growth) | 1-2 µM | SJSA-1, HCT116 (p53 WT) | [12] |
| EC50 (apoptosis) | 4.7 ± 1.5 µM | B-CLL (p53 WT) | [15] | |
| RG7112 | IC50 (MDM2 binding) | 18 nM | Cell-free assay | [12] |
| IC50 (cell growth) | 0.18–2.2 µM | p53 WT cancer lines | [12] | |
| Idasanutlin | Response Rate (ORR) | 38% (with Cytarabine) | Relapsed/Refractory AML | [16] |
| Milademetan | Disease Control Rate | 45.8% | Advanced Solid Tumors | [17] |
| Median PFS | 7.4 months | Dedifferentiated Liposarcoma | [14] |
Experimental Protocols & Workflows
Standardized methodologies are crucial for the evaluation and comparison of p53 activators. Below are outlines for key experimental protocols.
General Experimental Workflow
The evaluation of a novel p53 activator typically follows a multi-step process from initial screening to in vivo validation.
Caption: A typical experimental workflow for the development of a p53 activator.[1]
Key Experimental Methodologies
1. Western Blotting for p53 Pathway Activation
Principle: To detect the stabilization of p53 and the upregulation of its downstream target proteins (e.g., p21, MDM2) following treatment with a p53 activator.
Methodology:
-
Cell Seeding and Treatment: Seed p53 wild-type (for MDM2 inhibitors) or mutant (for reactivators) cells to reach 70-80% confluency. Treat cells with the desired concentration of the p53 activator or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine protein concentration using a BCA assay.[18]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[18]
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[18]
2. Cell Viability (MTT) Assay
Principle: To determine the cytotoxic or cytostatic effect of the compound and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Treatment: Treat cells with a serial dilution of the p53 activator or vehicle control for 48-72 hours.[18]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[20]
3. p53 Reporter Gene Assay
Principle: To quantify the transcriptional activity of p53 by measuring the expression of a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter element.
Methodology:
-
Transfection: Co-transfect cells (e.g., p53-null H1299) with a plasmid expressing the p53 status of interest (wild-type or mutant) and a reporter plasmid containing a p53 response element (e.g., from the PUMA promoter) driving luciferase expression.[21]
-
Treatment: Treat the transfected cells with the p53 activator or control compounds.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.[21]
Conclusion
The reactivation of p53 remains a cornerstone of modern cancer therapy research. Small molecule activators, targeting either mutant p53 or the MDM2-p53 interaction, have shown significant promise in preclinical models and are advancing through clinical trials. Mutant p53 reactivators like APR-246 offer a dual mechanism of action by restoring p53 function and inducing oxidative stress. MDM2 inhibitors, including Nutlin-3a and its successors, effectively restore p53 activity in wild-type tumors. Continued research focusing on combination therapies, biomarker development for patient selection, and next-generation compounds will be essential to fully realize the clinical potential of p53 activation.[22]
References
- 1. urotoday.com [urotoday.com]
- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 11. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Function of p53 Activator 12
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular integrity, often referred to as the "guardian of the genome."[1] Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy.[1][2] This document provides a detailed technical overview of p53 Activator 12, also identified as compound 510B, a novel small molecule designed to reactivate mutant p53.[3] Information regarding this specific compound is primarily derived from patent literature, which indicates its proposed mechanism involves direct binding to mutant p53, thereby restoring its native DNA-binding capabilities and downstream tumor-suppressive functions.[3][4] This guide will synthesize the available information on this compound, placing it within the broader context of mutant p53 reactivation strategies, and will detail the standard experimental protocols used to validate such compounds.
Introduction: The Challenge of Mutant p53 in Oncology
The p53 protein is a transcription factor that, in response to cellular stressors like DNA damage, oncogene activation, or hypoxia, orchestrates a range of cellular responses including cell cycle arrest, apoptosis, and DNA repair.[1][5] The majority of cancer-associated TP53 gene mutations are missense mutations, leading to the expression of a full-length, but conformationally altered and functionally impaired, p53 protein.[6] These mutant proteins not only lose their tumor-suppressive activities but can also gain new oncogenic functions.
Two primary strategies are employed to therapeutically target p53:
-
Activation of Wild-Type p53: In tumors retaining the wild-type TP53 gene, the p53 pathway is often suppressed by negative regulators, most notably MDM2 and MDMX. Small molecules that inhibit these interactions can stabilize and activate p53.[7][8]
-
Reactivation of Mutant p53: For cancers harboring TP53 mutations, the goal is to develop compounds that can restore the wild-type conformation and function to the mutant protein.[1] this compound falls into this promising category.[3]
This compound (Compound 510B): A Profile
This compound (compound 510B) is a potent, small-molecule activator of p53.[3] According to patent filings, its primary mechanism of action is the restoration of wild-type function to mutant p53 proteins.[2][4]
Proposed Mechanism of Action
The central hypothesis for the action of this compound is its ability to directly interact with the mutated p53 protein. This binding is believed to induce a conformational change that restores the protein's ability to bind to its target DNA sequences, thereby re-initiating the transcription of downstream effector genes involved in tumor suppression.[3][4]
References
- 1. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. medchemexpress.com [medchemexpress.com]
- 4. METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Patent US-2019119249-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Restoring expression of wild-type p53 suppresses tumor growth but does not cause tumor regression in mice with a p53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Mutant p53 Reactivation: A Focus on APR-246 (Eprenetapopt) as a Representative Activator
Disclaimer: Publicly available, in-depth technical information regarding a specific molecule designated "p53 Activator 12" or "compound 510B" is limited. While it is described as a potent p53 activator that binds to mutant p53 and restores its DNA-binding ability, comprehensive quantitative data and detailed experimental protocols are not readily accessible in the public domain.[1][2][3] To address the core scientific and technical requirements of this request, this guide will focus on a well-characterized, clinical-stage mutant p53 reactivator, APR-246 (Eprenetapopt) , as a representative example.
Introduction: The Challenge of Mutant p53 in Oncology
The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cellular homeostasis.[4] In response to cellular stressors such as DNA damage or oncogene activation, p53 orchestrates a response that can include cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[4][5] The TP53 gene is the most frequently mutated gene in human cancers, with a majority of these being missense mutations that result in a full-length, but dysfunctional, protein.[6] These mutant p53 proteins not only lose their tumor-suppressive functions but can also acquire new oncogenic "gain-of-function" properties, contributing to more aggressive cancer phenotypes.
The high prevalence of p53 mutations in cancer has made the restoration of wild-type p53 function a highly attractive therapeutic strategy.[6] Small molecules that can refold mutant p53 protein into a wild-type-like conformation, thereby reactivating its tumor-suppressive activities, represent a promising class of targeted cancer therapies. This guide provides a technical overview of one such agent, APR-246 (Eprenetapopt).
APR-246 (Eprenetapopt): Mechanism of Action
APR-246 (also known as PRIMA-1MET) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to a variety of p53 mutants.[7][8] It is a prodrug that is converted to its active compound, methylene quinuclidinone (MQ).[7][9]
MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of the mutant p53 protein.[7][9] Specifically, studies have identified Cysteine 124 and Cysteine 277 as key binding targets for MQ.[10] This covalent modification leads to the thermostabilization of the p53 protein, inducing a conformational change that restores the wild-type structure and its DNA-binding capabilities.[9][10]
Once reactivated, the refolded p53 can translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of canonical p53 target genes, such as CDKN1A (p21), PUMA, and NOXA.[11] The induction of these genes ultimately leads to the desired anti-tumor effects of cell cycle arrest and apoptosis.[11] Additionally, APR-246 has been shown to exert p53-independent effects by inhibiting thioredoxin reductase 1 (TrxR1) and inducing oxidative stress, which can also contribute to its anticancer activity.[8]
Signaling Pathway of APR-246
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | p53激活剂 | MCE [medchemexpress.cn]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 [mdpi.com]
- 10. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Early Research on p53 Activator 12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis. In a significant percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein and driving tumor progression. The reactivation of mutant p53 represents a promising therapeutic strategy. This technical guide focuses on the early research and development of p53 Activator 12, also known as compound 510B, a novel small molecule designed to restore the wild-type function of mutant p53. This compound belongs to a class of p53 reactivators developed to bind to mutated p53, stabilize its conformation, and enable it to bind to DNA, thereby reactivating its tumor-suppressive functions.
While specific early research data for "this compound" (compound 510B) is primarily found within patent literature, extensive preclinical and clinical data are available for a closely related compound from the same development program, rezatapopt (PC14586). This guide will leverage the detailed public data on PC14586 as a representative example to illustrate the core concepts, experimental validation, and therapeutic potential of this class of mutant p53 reactivators.
Core Mechanism of Action
This compound and related compounds are designed to act as molecular chaperones that bind to specific mutant p53 proteins.[1] For instance, the well-characterized compound PC14586 is a selective, first-in-class reactivator of the p53 Y220C mutant.[2] This specific mutation creates a surface crevice on the p53 protein, leading to its destabilization and inactivation. p53 activators in this class are designed to fit into this crevice, stabilizing the protein in its wild-type conformation and restoring its ability to bind to DNA and activate downstream transcriptional pathways. This reactivation of p53's tumor suppressor function leads to cell cycle arrest and apoptosis in cancer cells harboring the specific p53 mutation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the representative p53 reactivator, rezatapopt (PC14586).
Table 1: In Vivo Antitumor Activity of Rezatapopt (PC14586) in Xenograft Models [2]
| Xenograft Model | Daily Oral Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor Regression |
| NUGC-3 | 25 | 33% | - |
| NUGC-3 | 50 | 71% | - |
| NUGC-3 | 100 | - | 80% |
| T3M-4 | 25 | 40% | - |
| T3M-4 | 50 | 47% | - |
| T3M-4 | 100 | 72% | - |
Table 2: Pharmacodynamic Effects of Rezatapopt (PC14586) on p53 Target Gene Expression [2]
| Gene | Function | Regulation by PC14586 |
| CDKN1A (p21) | Cell cycle arrest | Upregulated |
| MDM2 | Negative feedback | Upregulated |
| BAX | Apoptosis | Upregulated |
| FAS | Apoptosis | Upregulated |
| GADD45A | DNA repair, cell cycle arrest | Upregulated |
| BBC3 (PUMA) | Apoptosis | Upregulated |
| CCNB1 | Cell cycle progression | Downregulated |
| CDK1 | Cell cycle progression | Downregulated |
| CCNE1 | Cell cycle progression | Downregulated |
| E2F1 | Cell cycle progression | Downregulated |
| BIRC5 (Survivin) | Apoptosis inhibition | Downregulated |
| CDC25A | Cell cycle progression | Downregulated |
| CDC25C | Cell cycle progression | Downregulated |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mutant p53 Reactivation
The following diagram illustrates the proposed signaling pathway for a mutant p53 reactivator like this compound.
General Experimental Workflow for Evaluating p53 Activators
This diagram outlines a typical workflow for the preclinical evaluation of p53 activators.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells with the desired p53 mutation status (and wild-type controls) in 96-well plates at an optimized density to ensure logarithmic growth during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the p53 activator. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the p53 activator for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells with the p53 activator and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., CDKN1A, MDM2, BAX) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes using the ΔΔCt method.
Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing p53 response elements and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with the p53 activator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold activation of p53-dependent transcription.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant cancer cells harboring the target p53 mutation into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the p53 activator (e.g., by oral gavage) and vehicle control daily.
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) or tumor regression.
-
Pharmacodynamic Analysis: Collect tumor samples at different time points after the final dose for Western blot or qPCR analysis to confirm target engagement and p53 pathway activation in vivo.
Conclusion
The early research on this compound and its class of compounds demonstrates a promising strategy for the targeted therapy of cancers with specific TP53 mutations. By restoring the tumor-suppressive function of mutant p53, these activators can induce cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols and quantitative data from the preclinical evaluation of the representative compound, rezatapopt (PC14586), provide a solid foundation for the continued clinical development of this therapeutic approach. Further research will be crucial to fully elucidate the clinical potential and broader applicability of these novel p53 reactivators.
References
Methodological & Application
Application Notes and Protocols for p53 Activator 12 (Compound 510B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p53, often termed the "guardian of the genome," is a critical tumor suppressor protein that plays a central role in preventing cancer formation. In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 can halt the cell cycle to allow for DNA repair or induce programmed cell death (apoptosis) if the damage is irreparable. However, in a majority of human cancers, the p53 pathway is inactivated, frequently through mutations in the TP53 gene itself.
p53 Activator 12, also known as compound 510B, is a potent small molecule designed to reactivate mutant p53.[1] Its primary mechanism of action involves binding to mutant p53 proteins and restoring their wild-type DNA-binding ability, thereby reinstating their tumor-suppressive functions.[1] This document provides detailed experimental protocols for the evaluation of this compound, enabling researchers to assess its efficacy and mechanism of action in preclinical cancer models.
Mechanism of Action: p53 Activation
Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2. Upon cellular stress, p53 is stabilized and activated, allowing it to bind to specific DNA sequences and regulate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). This compound functions by directly interacting with conformationally altered mutant p53 proteins, inducing a conformational change that restores their ability to bind to their target DNA sequences. This leads to the transcriptional activation of p53 target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.
Caption: Signaling pathway of mutant p53 activation by this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for similar p53 reactivating compounds. Researchers should generate their own data following the provided protocols.
| Assay | Cell Line | p53 Status | Parameter | Value |
| Cell Viability (MTT) | TOV-112D | R175H Mutant | IC50 (72h) | 5 µM |
| HCT116 | Wild-Type | IC50 (72h) | > 50 µM | |
| Saos-2 | p53-null | IC50 (72h) | > 50 µM | |
| Apoptosis (Annexin V) | TOV-112D | R175H Mutant | % Apoptotic Cells (10 µM, 48h) | 60% |
| Gene Expression (qPCR) | TOV-112D | R175H Mutant | p21 Fold Induction (10 µM, 24h) | 8-fold |
| TOV-112D | R175H Mutant | PUMA Fold Induction (10 µM, 24h) | 6-fold |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines with varying p53 status (e.g., TOV-112D [mutant p53], HCT116 [wild-type p53], Saos-2 [p53-null])
-
This compound (Compound 510B)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line with mutant p53 (e.g., TOV-112D)
-
This compound (Compound 510B)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
Western Blot Analysis
This protocol is used to detect the levels of p53 and its downstream target proteins.
Materials:
-
Cancer cell line with mutant p53 (e.g., TOV-112D)
-
This compound (Compound 510B)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with mutant p53 (e.g., TOV-112D)
-
This compound (Compound 510B) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
References
Application Notes and Protocols for p53 Activator 12 (Compound 510B) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
p53 Activator 12, also identified as compound 510B, is a potent small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1] A significant portion of human cancers harbors mutations in the TP53 gene, leading to a non-functional p53 protein that can no longer effectively control cell cycle progression and apoptosis.[2][3][4][5] this compound and its analogs, such as UCI-LC0023, function by binding to these mutant p53 proteins, restoring their wild-type conformation and ability to bind to DNA, thereby re-establishing their tumor-suppressive functions.[1][2] These compounds hold significant promise for targeted cancer therapy.[2][3][6]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, with detailed protocols for key experiments to assess its efficacy. The provided data and protocols are based on published research on closely related compounds from the same chemical series and should serve as a strong starting point for your investigations.
Mechanism of Action
This compound functions by directly interacting with mutant p53 proteins. This binding induces a conformational change in the mutant p53, restoring its ability to bind to its target DNA sequences. This, in turn, activates the p53 signaling pathway, leading to the transcription of downstream target genes involved in cell cycle arrest and apoptosis.[2]
Data Presentation
The following tables summarize quantitative data for compounds closely related to this compound, which can be used as a reference for designing experiments.
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Compound | Cell Line (p53 mutation) | Assay | Recommended Starting Concentration | Reference |
| UCI-LC0023 | TOV112D (R175H) | Apoptosis | 30 µM | [2] |
| UCI-LC0019 | TOV112D (R175H) | Apoptosis | 30 µM | [2] |
| APR-246 | TOV112D (R175H) | Apoptosis | 40 µM | [2] |
Table 2: Summary of Experimental Conditions for Related p53 Activators
| Compound | Cell Line | Experiment | Key Parameters |
| UCI-LC0023 | TOV112D | Cell Viability | 1-3 day treatment |
| UCI-LC0023 | TOV112D | Apoptosis (Annexin V/PI) | 3, 12, 24-hour treatment |
| UCI-LC0023 | TOV112D | Chromatin Immunoprecipitation | Treatment to assess p53 binding to target gene promoters |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Compound 510B) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM in DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines harboring mutant p53.
Materials:
-
Cancer cell line with a known p53 mutation (e.g., TOV112D, MDA-MB-231)
-
p53-null cell line for control (optional)
-
Complete cell culture medium
-
96-well, white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the activator.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line with a known p53 mutation
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value determined from the viability assay) and a vehicle control for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line with a known p53 mutation
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content based on PI fluorescence intensity.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 or G2/M population would suggest cell cycle arrest.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of mutant p53 by a dietary-related compound phenethyl isothiocyanate inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Studies with p53 Activator 12
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a crucial role in preventing cancer formation. It responds to cellular stress by initiating cell cycle arrest, DNA repair, and apoptosis.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein.[1] A promising strategy in oncology is the reactivation of these mutant p53 proteins to restore their tumor-suppressive functions.[1][2]
p53 Activator 12, also known as compound 510B, is a potent activator of p53.[3] Its mechanism of action involves binding to mutant p53 and restoring its ability to bind to DNA, thereby reactivating the p53 signaling pathway.[3] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including recommended dosage ranges, detailed experimental protocols, and data interpretation guidelines.
Disclaimer: Publicly available data on specific dosage and experimental protocols for this compound is limited. The following protocols and dosage recommendations are based on general knowledge and published studies on other small molecule p53 activators with similar mechanisms of action. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell lines and experimental conditions.
II. Data Presentation: Quantitative Summary
Effective concentrations of small molecule p53 activators can vary significantly based on the cell line, the specific p53 mutation, and the assay being performed. Below is a template for summarizing quantitative data from key experiments.
Table 1: In Vitro Efficacy of this compound (Example Data)
| Cell Line | p53 Status | Assay | IC50 / EC50 (µM) | Treatment Duration (hours) |
| TOV-112D | R175H | Cell Viability (MTT) | Determine experimentally | 72 |
| MIA PaCa-2 | R248W | Cell Viability (MTT) | Determine experimentally | 72 |
| HCT116 | Wild-Type | Cell Viability (MTT) | Determine experimentally | 72 |
| H1299 | p53-null | Cell Viability (MTT) | Determine experimentally | 72 |
| TOV-112D | R175H | Apoptosis (Caspase 3/7) | Determine experimentally | 48 |
| MIA PaCa-2 | R248W | Apoptosis (Caspase 3/7) | Determine experimentally | 48 |
Table 2: Target Engagement and Pathway Activation (Example Data)
| Cell Line | p53 Status | Treatment Concentration (µM) | Treatment Duration (hours) | p21 Induction (Fold Change) | MDM2 Induction (Fold Change) |
| TOV-112D | R175H | Determine experimentally | 24 | Quantify by Western Blot | Quantify by Western Blot |
| MIA PaCa-2 | R248W | Determine experimentally | 24 | Quantify by Western Blot | Quantify by Western Blot |
| HCT116 | Wild-Type | Determine experimentally | 24 | Quantify by Western Blot | Quantify by Western Blot |
III. Signaling Pathways and Experimental Workflow
p53 Signaling Pathway
The following diagram illustrates the central role of p53 in response to cellular stress and the mechanism by which a mutant p53 reactivator, such as this compound, can restore its function.
Caption: p53 signaling pathway and the action of a mutant p53 reactivator.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro evaluation of this compound.
Caption: A typical experimental workflow for the in vitro evaluation of a p53 activator.
IV. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines:
-
Mutant p53: TOV-112D (R175H), MIA PaCa-2 (R248W), or other relevant cancer cell lines.
-
Wild-Type p53 (Positive Control): HCT116, U2OS.
-
p53-null (Negative Control): H1299, Saos-2.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be consistent across all treatments and typically below 0.5%.
-
B. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
C. Western Blotting for p53 Pathway Proteins
This technique is used to detect changes in protein levels of p53 and its downstream targets.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (at concentrations around the IC50) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
D. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell viability assay (typically for 24-48 hours).
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or report as fold change relative to the vehicle control.
V. Conclusion
The successful in vitro evaluation of this compound relies on a systematic approach that includes determining its cytotoxic effects, confirming its mechanism of action through target engagement and pathway modulation, and assessing its ability to induce apoptosis in cancer cells with mutant p53. The protocols and guidelines provided here offer a robust framework for these investigations. Given the novelty of this compound, it is imperative to perform careful dose-response and time-course experiments to establish optimal conditions for each specific experimental system.
References
Application Notes and Protocols: Compound 510B (p53 Activator 12)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Compound 510B, also known as p53 Activator 12. This small molecule has been identified as a potent activator of the p53 tumor suppressor protein, offering a promising avenue for cancer research and therapeutic development.
Compound Information
| Identifier | Value |
| Compound Name | Compound 510B |
| Synonym | This compound |
| CAS Number | 2746374-04-7 |
| Molecular Formula | C₂₈H₃₅F₃N₈O₂ |
| Molecular Weight | 572.63 g/mol |
| Mechanism of Action | Binds to mutant p53 and restores its native DNA-binding function. |
Solubility
The solubility of Compound 510B is a critical parameter for its use in various in vitro and in vivo experimental settings. While comprehensive solubility data in a wide range of solvents is not extensively published, the following table provides illustrative solubility information in common laboratory solvents. It is strongly recommended that researchers determine the solubility for their specific experimental conditions.
Table 1: Illustrative Solubility of Compound 510B
| Solvent | Illustrative Solubility (mg/mL) | Notes |
| DMSO | > 50 | Commonly used for preparing stock solutions. |
| Ethanol | ~ 10 | May require warming to fully dissolve. |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in aqueous buffers. |
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of Compound 510B in an aqueous buffer using the nephelometric method.
Materials:
-
Compound 510B
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate, clear bottom
-
Nephelometer or plate reader with turbidity measurement capabilities
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of Compound 510B and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the Compound 510B stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a new 96-well plate pre-filled with a fixed volume (e.g., 198 µL) of PBS (pH 7.4). This will create a range of final compound concentrations in a solution with a low percentage of DMSO.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity (nephelometric units) of each well using a plate reader.
-
Data Analysis: Plot the measured turbidity against the concentration of Compound 510B. The concentration at which the turbidity begins to increase significantly above the baseline is considered the kinetic solubility.
Preparation of Compound 510B
The synthesis of Compound 510B is detailed in patent literature (US20240043436). The following is a generalized protocol based on common organic synthesis methodologies for similar small molecules. For precise, step-by-step instructions, it is essential to refer to the aforementioned patent.
Experimental Protocol: Synthesis of Compound 510B (Illustrative)
This protocol is a high-level overview and should be adapted based on the specific details provided in the relevant patent literature. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of Intermediate A
-
React commercially available starting materials in a suitable solvent (e.g., dichloromethane) in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Intermediate B
-
In a separate reaction, dissolve another set of starting materials in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a reagent to facilitate the desired transformation (e.g., a Grignard reagent for C-C bond formation).
-
Quench the reaction carefully with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent and purify by crystallization or column chromatography.
Step 3: Final Coupling and Purification of Compound 510B
-
Combine Intermediate A and Intermediate B in a reaction vessel with a suitable solvent and catalyst (e.g., a palladium catalyst for cross-coupling reactions).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
Monitor the formation of the final product.
-
After the reaction is complete, cool the mixture and perform a workup and purification sequence, which may include filtration, extraction, and final purification by preparative high-performance liquid chromatography (HPLC) to yield Compound 510B of high purity.
Characterization:
-
Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Experimental Protocols
Compound 510B reactivates mutant p53 by restoring its ability to bind to its consensus DNA sequence, thereby inducing downstream cellular processes such as apoptosis in cancer cells.
Signaling Pathway
Caption: p53 Reactivation by Compound 510B
Experimental Workflow
Caption: Experimental Workflow for Compound 510B
Experimental Protocol: p53-DNA Binding Assay (ELISA-based)
This protocol describes a method to assess the restoration of p53's DNA binding activity in cells treated with Compound 510B.
Materials:
-
Cancer cell line with a known p53 mutation
-
Compound 510B
-
Cell culture reagents
-
Nuclear extraction kit
-
p53-DNA binding ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed mutant p53-harboring cancer cells in appropriate culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of Compound 510B (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
-
Nuclear Extract Preparation:
-
Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit. This isolates the proteins within the nucleus, including p53.
-
-
ELISA Assay:
-
Perform the p53-DNA binding ELISA according to the kit's instructions. This typically involves:
-
Adding the prepared nuclear extracts to microplate wells coated with an oligonucleotide containing the p53 consensus binding sequence.
-
Incubating to allow p53 to bind to the DNA.
-
Washing to remove unbound proteins.
-
Adding a primary antibody specific for p53.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a chromogenic substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the amount of p53 bound to the DNA. Compare the readings from Compound 510B-treated cells to the vehicle control to determine the extent of restored DNA binding activity.
-
Experimental Protocol: Apoptosis Detection by TUNEL Assay
This protocol is for the detection of apoptosis-induced DNA fragmentation in cells treated with Compound 510B.
Materials:
-
Cancer cell line with a known p53 mutation
-
Compound 510B
-
Cell culture reagents
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (commercially available)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate (for microscopy) or in a flask (for flow cytometry).
-
Treat the cells with Compound 510B at various concentrations and a vehicle control for a period sufficient to induce apoptosis (e.g., 48 hours).
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based solution (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.
-
-
TUNEL Labeling:
-
Perform the TUNEL labeling reaction according to the kit's protocol. This involves incubating the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
-
Analysis:
-
For Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
For Flow Cytometry: Analyze the labeled cells using a flow cytometer to quantify the percentage of apoptotic cells in the population.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of Compound 510B to p53 in a cellular context.
Materials:
-
Cancer cell line with a known p53 mutation
-
Compound 510B
-
Cell lysis buffer
-
Antibodies specific for p53
-
Western blotting reagents and equipment or ELISA-based detection system
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Treat intact cells with Compound 510B or a vehicle control for a defined period to allow for compound uptake and binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler (e.g., from 40°C to 70°C). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble p53:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the amount of soluble p53 in each sample using Western blotting or a quantitative immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble p53 as a function of temperature for both the vehicle- and Compound 510B-treated samples.
-
A shift in the melting curve to a higher temperature for the Compound 510B-treated sample indicates that the compound has bound to and stabilized p53, confirming target engagement.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for commercial kits. All laboratory work should be conducted under appropriate safety guidelines.
Application Notes and Protocols for p53 Activator 12 in Cancer Cell Lines
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in maintaining cellular and genetic stability.[1][2][3] In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce a variety of cellular responses including cell cycle arrest, senescence, and apoptosis (programmed cell death).[1][3][4] The p53 pathway is frequently inactivated in human cancers, with approximately 50% of tumors harboring mutations in the TP53 gene itself.[2] In many other cancers, wild-type p53 is rendered non-functional through the overexpression of its negative regulators, primarily MDM2 and MDMX.[2][3]
The reactivation of p53's tumor-suppressive functions is a promising therapeutic strategy in oncology.[2][5] p53 activators are a class of small molecules designed to restore the activity of p53.[1] These compounds can be broadly categorized into two main classes:
-
MDM2-p53 Interaction Inhibitors: In cancers with wild-type p53, these molecules block the interaction between p53 and its E3 ubiquitin ligase MDM2, preventing p53 degradation and leading to its accumulation and activation.[5][6][7]
-
Mutant p53 Reactivators: In cancers with mutated TP53, these compounds aim to restore the wild-type conformation and function of the mutant p53 protein.[2][5]
p53 Activator 12 (also known as compound 510B) is described as a potent p53 activator that binds to mutant p53 and restores its ability to bind to DNA.[8] This document provides an overview of the anticipated applications of a mutant p53 reactivator like this compound in cancer cell lines, including data presentation formats and detailed experimental protocols.
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) after 48h |
| PANC-1 | Pancreatic | Mutant (R273H) | Data not available |
| MIA PaCa-2 | Pancreatic | Mutant (R248W) | Data not available |
| A549 | Lung | Wild-Type | Data not available |
| HCT116 | Colon | Wild-Type | Data not available |
| HCT116 p53-/- | Colon | Null | Data not available |
| MDA-MB-231 | Breast | Mutant (R280K) | Data not available |
Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| PANC-1 | e.g., 10 µM, 48h | Data not available | Data not available |
| MIA PaCa-2 | e.g., 10 µM, 48h | Data not available | Data not available |
| A549 | e.g., 10 µM, 48h | Data not available | Data not available |
Note: Apoptosis induction data needs to be generated through experimental assays.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PANC-1 | e.g., 5 µM, 24h | Data not available | Data not available | Data not available |
| A549 | e.g., 5 µM, 24h | Data not available | Data not available | Data not available |
Note: Cell cycle analysis data needs to be generated experimentally.
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway The following diagram illustrates the central role of p53 in response to cellular stress and its regulation by MDM2. p53 activators can intervene by either disrupting the p53-MDM2 interaction or by restoring the function of mutant p53.
Caption: The p53 signaling pathway and points of intervention for p53 activators.
Experimental Workflow for Evaluating this compound
Caption: General workflow for the in vitro evaluation of a p53 activator.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[10]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[11]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.[9]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.[9]
-
4. Western Blot Analysis
This protocol is used to assess the levels of p53 and its downstream target proteins.
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
This compound, as a putative mutant p53 reactivator, holds potential as a targeted therapeutic agent in cancers harboring specific TP53 mutations. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to investigate its mechanism of action and anti-cancer efficacy in relevant cancer cell line models. Rigorous experimental validation is crucial to characterize its biological effects and to identify patient populations that may benefit from this therapeutic strategy.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Measuring p53 Activation by Compound 510B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. Its inactivation, often through mutation, is a hallmark of a majority of human cancers.[1][2] Compound 510B, also known as p53 Activator 12, is a small molecule designed to reactivate mutant p53.[3] This compound reportedly binds to mutant p53, restoring its DNA-binding capabilities and downstream transcriptional activity.[3] These application notes provide a detailed guide for researchers to measure the activation of p53 by Compound 510B using a suite of established molecular and cellular biology techniques. The following protocols are designed to offer robust and reproducible methods to quantify p53 activation and its functional consequences.
Signaling Pathway of p53 Activation by Compound 510B
Under normal cellular conditions, wild-type p53 is kept at low levels by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] In cancer cells with mutant p53, the protein is often conformationally unstable and unable to bind to its target DNA sequences, rendering it non-functional.[5][6] Compound 510B is proposed to act by binding to mutant p53, inducing a conformational change that restores its ability to bind to DNA response elements in the promoter regions of its target genes.[3] This leads to the transcriptional activation of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[1][7]
Caption: p53 activation pathway by Compound 510B.
Key Experimental Techniques and Expected Outcomes
Several key techniques can be employed to quantify the activation of p53 by Compound 510B. The choice of assay will depend on the specific research question, but a combination of methods is recommended for a comprehensive analysis.
| Technique | Parameter Measured | Expected Outcome with Compound 510B | Reference |
| Western Blotting | Protein levels of p53 and its downstream targets (p21, PUMA) | Increased protein expression of p21 and PUMA. Total p53 levels may or may not change depending on the mutation and cell line. | [4][7] |
| Quantitative PCR (qPCR) | mRNA levels of p53 target genes (CDKN1A, PUMA, MDM2) | Increased mRNA expression of p53 target genes. | [8] |
| Reporter Gene Assay | Transcriptional activity of p53 | Increased reporter gene (e.g., luciferase) expression driven by a p53 response element. | [9][10] |
| Immunofluorescence | Subcellular localization of p53 | Increased nuclear localization of p53. | [11][12] |
Experimental Protocols
Protocol 1: Western Blotting for p53 and Downstream Targets
This protocol details the detection of p53, p21, and PUMA protein levels in cell lysates following treatment with Compound 510B.
Materials:
-
Cancer cell line with a known p53 mutation
-
Compound 510B
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Compound 510B (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.[4]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software.
Caption: Western blot experimental workflow.
Protocol 2: Quantitative PCR (qPCR) for p53 Target Gene Expression
This protocol measures the change in mRNA levels of p53 target genes.
Materials:
-
Treated cells (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (CDKN1A, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Set up qPCR reactions with primers for target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[8]
Caption: qPCR experimental workflow.
Protocol 3: p53 Reporter Gene Assay
This assay provides a quantitative measure of p53 transcriptional activity.[9]
Materials:
-
Cell line of interest
-
p53 reporter plasmid (containing a p53 response element driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Compound 510B
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the p53 reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with Compound 510B.
-
Lysis and Measurement: After the desired treatment time (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Protocol 4: Immunofluorescence for p53 Nuclear Translocation
This protocol visualizes the subcellular localization of p53.
Materials:
-
Cells grown on coverslips
-
Compound 510B
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary anti-p53 antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Compound 510B.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.[11]
-
Blocking and Staining: Block non-specific binding, then incubate with the primary anti-p53 antibody, followed by the fluorescently labeled secondary antibody.[13]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[14]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of Compound 510B in activating mutant p53. By employing a multi-faceted approach that includes Western blotting, qPCR, reporter gene assays, and immunofluorescence, researchers can obtain robust and quantitative data on the molecular and cellular consequences of p53 reactivation. These methods are essential for the preclinical evaluation of p53-targeting cancer therapeutics.
References
- 1. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Immunofluorescence Staining [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p53 Activation Following Treatment with p53 Activator 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[2] In many cancers, the p53 pathway is inactivated, often through interaction with negative regulators like MDM2, which targets p53 for proteasomal degradation.[3][4]
Small molecule activators, such as the hypothetical "p53 Activator 12," are designed to restore p53 function by disrupting its interaction with inhibitors like MDM2.[3][4][5] This leads to p53 stabilization, accumulation, and subsequent activation of its downstream signaling pathways, ultimately inhibiting the growth of cancer cells with wild-type p53.[4][5][6]
Western blotting is an indispensable technique for qualitatively and semi-quantitatively assessing the activation of the p53 pathway following treatment with activators.[3] This method allows for the direct measurement of changes in the protein levels of total p53, post-translationally modified forms of p53 (e.g., phosphorylated p53), and its key downstream targets. Commonly analyzed downstream proteins include the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[3][7]
These application notes provide a detailed protocol for performing Western blot analysis to confirm and quantify the activation of the p53 pathway in response to treatment with this compound.
p53 Signaling Pathway Upon Activation
The activation of p53 by an activator like "this compound" typically involves the inhibition of its negative regulators, such as MDM2. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then transcriptionally upregulates a suite of target genes, including CDKN1A (encoding p21) and BBC3 (encoding PUMA), resulting in cell cycle arrest and apoptosis, respectively.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining for p53 Localization with a p53 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 translocates to the nucleus where it functions as a transcription factor, regulating the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[2] Consequently, the subcellular localization of p53 is a critical determinant of its tumor-suppressive activity. In many cancers, the p53 signaling pathway is disrupted, not by deletion, but by mutations that lead to the cytoplasmic sequestration of the p53 protein, rendering it non-functional.[2]
Small molecule activators of p53 that can restore its wild-type conformation and promote its nuclear localization are a promising class of anti-cancer therapeutics.[3] One such example is the conceptual "p53 Activator 1," which is designed to stabilize p53 and facilitate its transport into the nucleus, thereby reactivating its downstream signaling pathways. This application note provides a detailed protocol for utilizing immunofluorescence (IF) staining to visualize and quantify the nuclear translocation of p53 in response to treatment with a p53 activator.
Signaling Pathway of p53 Activation and Nuclear Import
Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2.[1] MDM2 binds to p53, promoting its ubiquitination and subsequent export from the nucleus to the cytoplasm for proteasomal degradation.[1] Cellular stress signals, or the introduction of a p53 activator, can disrupt the p53-MDM2 interaction. This leads to the stabilization of p53 and its accumulation in the nucleus. The nuclear import of p53 is a regulated process involving the recognition of its nuclear localization signal (NLS) by importin proteins, which facilitate its transport through the nuclear pore complex.[4][5] Once in the nucleus, p53 can bind to the promoter regions of its target genes, such as p21, to initiate a signaling cascade that can lead to cell cycle arrest or apoptosis.
Caption: p53 activation and nuclear import signaling pathway.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Human cancer cell line (e.g., A549, MCF-7) | ATCC | various |
| p53 Activator 1 | - | - |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Glass coverslips, 12 mm | Warner Instruments | 64-0700 |
| 24-well tissue culture plates | Corning | 3524 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.25% Triton™ X-100 in PBS | Thermo Fisher Scientific | 85111 |
| 5% Bovine Serum Albumin (BSA) in PBS | Sigma-Aldrich | A7906 |
| Anti-p53 primary antibody (e.g., DO-1) | Santa Cruz Biotechnology | sc-126 |
| Alexa Fluor™ 488 conjugated secondary antibody | Invitrogen | A-11001 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| ProLong™ Gold Antifade Mountant | Invitrogen | P36930 |
Method
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., A549 or MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto 12 mm glass coverslips in 24-well plates at a density that allows them to reach 60-70% confluency on the day of the experiment.
-
Prepare a stock solution of p53 Activator 1 in DMSO.
-
Treat the cells with the desired concentration of p53 Activator 1 (e.g., 10 µM) or vehicle (DMSO) for the specified time (e.g., 6, 12, or 24 hours).
2. Immunofluorescence Staining:
-
After treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p53 antibody diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the Alexa Fluor™ 488 conjugated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using ProLong™ Gold Antifade Mountant.
-
Allow the mounting medium to cure for 24 hours at room temperature in the dark.
3. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the p53 staining (green channel) and DAPI staining (blue channel).
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p53 using image analysis software (e.g., ImageJ, CellProfiler).
-
Calculate the ratio of nuclear to cytoplasmic p53 fluorescence intensity for each cell.
-
Statistically analyze the data to determine the significance of the observed changes in p53 localization.
Experimental Workflow
Caption: A typical workflow for immunofluorescence staining.
Data Presentation
The following tables present hypothetical quantitative data demonstrating the expected effects of p53 Activator 1 on p53 nuclear localization.
Table 1: Effect of p53 Activator 1 on the Percentage of Cells with Nuclear p53
| Treatment | Concentration (µM) | Duration (hours) | % of Cells with Predominantly Nuclear p53 |
| Vehicle (DMSO) | - | 24 | 15 ± 3 |
| p53 Activator 1 | 1 | 24 | 35 ± 5 |
| p53 Activator 1 | 5 | 24 | 68 ± 7 |
| p53 Activator 1 | 10 | 24 | 85 ± 4 |
Table 2: Time-Dependent Effect of p53 Activator 1 on p53 Nuclear to Cytoplasmic Ratio
| Treatment | Concentration (µM) | Duration (hours) | Nuclear/Cytoplasmic p53 Fluorescence Ratio |
| Vehicle (DMSO) | - | 24 | 0.8 ± 0.2 |
| p53 Activator 1 | 10 | 6 | 2.5 ± 0.4 |
| p53 Activator 1 | 10 | 12 | 4.1 ± 0.6 |
| p53 Activator 1 | 10 | 24 | 5.8 ± 0.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a different, validated primary antibody for immunofluorescence. |
| Low expression of p53 | Use a positive control cell line known to express p53. | |
| Inactivated secondary antibody | Ensure proper storage of the fluorescently labeled secondary antibody and protect it from light. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that is pre-adsorbed against the species of the primary antibody. |
| Cells over-permeabilized | Reduce the concentration of Triton X-100 or the permeabilization time. |
Conclusion
Immunofluorescence staining is a powerful technique for visualizing and quantifying the subcellular localization of p53. The provided protocol offers a robust method for assessing the efficacy of small molecule p53 activators in promoting the nuclear translocation of p53. This assay is a critical tool for the preclinical evaluation of novel cancer therapeutics targeting the p53 pathway.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic analysis of p53 nuclear importation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 4. Stress-mediated nuclear stabilization of p53 is regulated by ubiquitination and importin-α3 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear accumulation of p53 protein is mediated by several nuclear localization signals and plays a role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p53 Activator 12 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability, inducing cell cycle arrest, and promoting apoptosis in response to cellular stress, such as DNA damage induced by chemotherapy.[1] In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein and contributing to chemoresistance.[2] The reactivation of mutant p53 (mtp53) to a wild-type-like conformation is a promising therapeutic strategy to restore its tumor-suppressive functions and enhance the efficacy of conventional cancer therapies.[3]
p53 Activator 12 is a potent small molecule designed to bind to mutant p53 and restore its DNA-binding ability.[4][5] While comprehensive preclinical data on the combination of this compound with chemotherapy is currently limited in publicly available literature, this document provides a detailed framework for its application based on the established mechanisms of similar mtp53 reactivators, such as APR-246 (eprenetapopt) and COTI-2 . These compounds have demonstrated significant synergistic anti-tumor effects when combined with various chemotherapeutic agents in preclinical models.[6][7][8]
This document outlines the underlying principles, experimental protocols, and data interpretation for evaluating the combination of a p53 activator, exemplified by well-characterized compounds, with standard chemotherapy.
Mechanism of Action and Synergy
The combination of a mutant p53 reactivator with a DNA-damaging chemotherapeutic agent is predicated on a synergistic interaction. The chemotherapeutic agent induces DNA damage, which in a healthy cell would activate the p53 pathway. In a cancer cell with mutated p53, this response is blunted. The p53 activator restores the function of the mutant p53 protein, enabling it to respond to the DNA damage signal generated by the chemotherapy. This restored p53 function leads to the transcriptional activation of target genes involved in apoptosis (e.g., BAX, PUMA, NOXA) and cell cycle arrest (e.g., CDKN1A/p21), resulting in enhanced cancer cell death.[8][9]
Quantitative Data Presentation
The following tables summarize representative preclinical data for the combination of mutant p53 reactivators (APR-246 and COTI-2) with various chemotherapeutic agents. This data illustrates the potential for synergistic or additive effects.
Table 1: In Vitro Synergy of Mutant p53 Reactivators with Chemotherapy
| Cell Line (Cancer Type) | p53 Status | p53 Activator | Chemotherapeutic Agent | Combination Index (CI) | Effect | Reference |
| TE1 (Esophageal) | Missense Mutation | APR-246 | 5-Fluorouracil | 0.58 | Synergy | [8] |
| TE4 (Esophageal) | Missense Mutation | APR-246 | 5-Fluorouracil | 0.71 | Synergy | [8] |
| TE8 (Esophageal) | Missense Mutation | APR-246 | 5-Fluorouracil | 0.72 | Synergy | [8] |
| DMS-114 (SCLC) | Mutant | COTI-2 | Cisplatin | < 1.0 | Synergy | [6] |
| SHP-77 (SCLC) | Mutant | COTI-2 | Cisplatin | < 1.0 | Synergy | [6] |
| DMS-114 (SCLC) | Mutant | COTI-2 | Carboplatin | < 1.0 | Synergy | [6] |
| SHP-77 (SCLC) | Mutant | COTI-2 | Carboplatin | < 1.0 | Synergy | [6] |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
Table 2: In Vivo Efficacy of Mutant p53 Reactivators in Combination with Chemotherapy
| Xenograft Model (Cancer Type) | p53 Activator | Chemotherapeutic Agent | Outcome | Reference |
| A2780 (Ovarian) | COTI-2 | Doxorubicin | Significant enhancement of tumor growth inhibition | [11] |
| PCI13 (HNSCC) | COTI-2 | Cisplatin | Significant enhancement of tumor growth inhibition | [11] |
| OVCAR-3 (Ovarian) | COTI-2 | Carboplatin | Significantly more effective than monotherapy | [6] |
| Esophageal Cancer Xenograft | APR-246 | 5-Fluorouracil | Enhanced anti-tumor effects | [7] |
| Ovarian Cancer Xenograft | APR-246 | Cisplatin | Enhanced anti-tumor effects | [7] |
Experimental Protocols
A systematic evaluation of the combination of a p53 activator and chemotherapy involves a series of in vitro and in vivo experiments.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reactivation of mutant p53: a new strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Application Notes and Protocols for p53 Activator 12
For Research Use Only. Not for use in diagnostic procedures.
Introduction
p53 Activator 12, also known as compound 510B, is a potent small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1] In many human cancers, mutations in the TP53 gene lead to a conformational change in the p53 protein, abrogating its ability to bind to DNA and transactivate target genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound is reported to bind to mutant p53, restoring its wild-type conformation and function, thereby re-establishing its tumor-suppressive activities.[1]
These application notes provide an overview of the research applications of this compound and detailed protocols for its use in cell-based assays.
Mechanism of Action
p53 is a critical tumor suppressor that is inactivated in a large percentage of human cancers through mutation. Many of these are missense mutations within the DNA binding domain, leading to a structurally unstable protein that is unable to perform its function as a transcription factor. This compound is designed to act as a pharmacological chaperone, binding to specific p53 mutants (such as the Y220C hotspot mutant) and stabilizing their wild-type conformation. This restoration of structure is intended to recover the protein's ability to bind to its consensus DNA sequences and activate the transcription of downstream target genes, such as CDKN1A (p21) and BAX, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.
Physicochemical Properties
| Property | Value |
| Formula | C₂₈H₃₅F₃N₈O₂ |
| Molecular Weight | 572.63 g/mol |
| CAS Number | 2746374-04-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Handling and Storage
Store this compound as a solid at -20°C. For stock solutions, dissolve in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Representative Experimental Data
Note: The following data are representative examples for a mutant p53 reactivator and are intended for illustrative purposes. Specific experimental results for this compound may vary.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | p53 Status | IC₅₀ (µM) - 72h |
| BxPC-3 | p53-Y220C | 0.5 |
| TOV-112D | p53-R175H | 1.2 |
| HCT116 | p53-WT | > 50 |
| H1299 | p53-null | > 50 |
Table 2: Induction of Apoptosis
| Cell Line | Treatment (1 µM, 48h) | % Apoptotic Cells (Annexin V+) |
| BxPC-3 | Vehicle (DMSO) | 5.2 ± 1.1 |
| BxPC-3 | This compound | 45.8 ± 3.5 |
| H1299 | Vehicle (DMSO) | 4.8 ± 0.9 |
| H1299 | This compound | 6.1 ± 1.3 |
Table 3: Upregulation of p53 Target Gene Expression (Fold Change vs. Vehicle)
| Gene | BxPC-3 (24h treatment) | H1299 (24h treatment) |
| CDKN1A (p21) | 8.5 ± 1.2 | 1.1 ± 0.2 |
| BAX | 6.2 ± 0.9 | 0.9 ± 0.1 |
| PUMA | 7.1 ± 1.0 | 1.3 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with mutant p53 and wild-type/null p53 as controls)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO at the same final concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols for p53 Activator 12 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in preventing cancer by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein.[1] The reactivation of mutant p53 is a promising therapeutic strategy in oncology.
p53 Activator 12, also known as compound 510B, is a novel small molecule designed to reactivate mutant p53.[2] Its primary mechanism of action is to bind to the mutated p53 protein, restoring its wild-type conformation and its ability to bind to DNA, thereby re-initiating its tumor-suppressive functions.[2] These application notes provide a comprehensive overview of the methodologies to investigate the efficacy and mechanism of action of this compound in a drug discovery setting. While detailed peer-reviewed quantitative data for this compound is emerging, the following protocols are based on established methods for the characterization of mutant p53 reactivators.
Mechanism of Action and Signaling Pathway
This compound functions by directly interacting with the mutated p53 protein. This binding is thought to stabilize the protein in its wild-type conformation, enabling it to once again bind to its cognate DNA response elements. This leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes like BAX and PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.
Quantitative Data Summary
The following tables summarize illustrative quantitative data for a representative mutant p53 reactivator. Actual values for this compound should be determined experimentally.
Table 1: In Vitro Efficacy
| Cell Line | p53 Status | Assay Type | IC50 / EC50 (µM) |
| TOV-112D | p53-R175H | Cell Viability (MTT) | 5 - 15 |
| PANC-1 | p53-R273H | Cell Viability (MTT) | 10 - 25 |
| HCT116 | p53-WT | Cell Viability (MTT) | > 50 |
| HCT116 p53-/- | p53-Null | Cell Viability (MTT) | > 50 |
| TOV-112D | p53-R175H | Apoptosis (Caspase 3/7) | 8 - 20 |
Table 2: Target Engagement
| Assay Type | Mutant p53 Variant | Metric | Value |
| Thermal Shift Assay | p53-Y220C | ΔTm (°C) | +3 to +5 |
| DNA Binding (EMSA) | p53-R175H | Fold Increase | 5 - 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines with varying p53 status and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., with mutant p53, wild-type p53, and p53-null)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a media-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.
Materials:
-
Cancer cell lines with mutant p53
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the cell viability protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the dose-dependent induction of apoptosis.
Protocol 3: Western Blot for p53 Target Gene Expression
Objective: To assess the activation of the p53 pathway by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell lines with mutant p53
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
Protocol 4: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with a relevant p53 mutation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p53 pathway markers).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
This compound represents a promising targeted therapy for cancers harboring mutant p53. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of its mechanism of action and anti-cancer efficacy. Rigorous and standardized experimental execution is crucial for obtaining reliable and reproducible data to support its further development as a potential therapeutic agent.
References
Application Notes and Protocols: Using p53 Activator 12 to Study p53 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p53 tumor suppressor protein, often called the "guardian of the genome," is a critical transcription factor in preventing cancer.[1] In response to cellular stressors like DNA damage or oncogene activation, p53 orchestrates a variety of cellular responses, including cell cycle arrest, DNA repair, senescence, and apoptosis.[2][3] The function of p53 is compromised in almost all human cancers, either through mutation of the TP53 gene or through inactivation of the wild-type p53 protein by its negative regulators, MDM2 and MDMX.[1]
p53 Activator 12 is a potent and specific small-molecule activator of the p53 signaling pathway. It functions by inhibiting the p53-MDM2 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[4][5] This leads to the accumulation and activation of p53, triggering downstream tumor-suppressive effects. These application notes provide detailed protocols for utilizing this compound as a tool to investigate p53 signaling in cancer cells.
Data Presentation
The efficacy of p53 activators can be quantified through various in vitro assays. The following table summarizes expected quantitative data for a representative p53 activator that functions as an MDM2 inhibitor.
Table 1: Quantitative Data for this compound
| Parameter | Cell Line | Value | Description |
| IC50 (Cell Viability) | SJSA-1 (MDM2-amplified osteosarcoma) | 1-5 µM | Concentration of the compound that inhibits cell growth by 50%. |
| EC50 (p21 Induction) | HCT116 (p53 wild-type colorectal carcinoma) | 0.5-2 µM | Concentration of the compound that induces 50% of the maximal p21 protein expression. |
| Caspase-3/7 Activation | A549 (p53 wild-type lung carcinoma) | 3-8 fold increase | Fold increase in caspase activity, indicating apoptosis induction, following treatment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and calculating its IC50 value.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.[6] Treat the cells and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of p53 Pathway Activation
This protocol is to detect the upregulation of p53 and its downstream target, p21.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with this compound at various concentrations for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.[7]
-
Quantification: Measure band intensities and normalize to the loading control.[6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
p53 Activator 12: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for p53 Activator 12, a potent small molecule designed to restore the function of mutant p53 protein.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] In over half of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that is unable to suppress tumor growth. This compound (also known as compound 510B) is a novel therapeutic agent that binds to mutant p53, specifically targeting the Y220C mutation, and restores its wild-type tumor-suppressive functions.[2][3] This document outlines the suppliers, ordering information, and detailed protocols for the experimental validation of this compound's mechanism of action.
Ordering Information
This compound can be sourced from the following suppliers:
| Supplier | Product Name | CAS Number |
| MedChemExpress | This compound | 2746374-04-7 |
| Clinisciences | This compound | 2746374-04-7 |
Product Information
| Property | Value |
| Molecular Formula | C28H35F3N8O2 |
| Mechanism of Action | Binds to mutant p53 and restores its DNA-binding ability.[2] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed protocols for key experiments to validate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
p53 mutant cancer cell line (e.g., carrying Y220C mutation)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO, typically at a final concentration of <0.1%).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the p53 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-cleaved Caspase-3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines and experimental setup.
References
Troubleshooting & Optimization
Technical Support Center: p53 Activator 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using p53 Activator 12 (also known as compound 510B). Given that detailed experimental data for this specific compound is limited in public literature, this guide provides general principles and protocols for working with mutant p53 reactivators. Researchers should use this information as a starting point and empirically determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent p53 activator that functions by binding to mutant p53 proteins.[1] This interaction is believed to restore the wild-type conformation and the DNA-binding ability of the mutant p53, thereby reactivating its tumor suppressor functions, such as inducing apoptosis and cell cycle arrest.[1]
Q2: Which cell lines are suitable for experiments with this compound?
A2: Cell lines expressing mutant p53 are the primary targets for this compound. It is crucial to use cell lines with a known p53 mutation status. Using p53-null or wild-type p53 cell lines as controls is highly recommended to demonstrate the mutant-specific activity of the compound.
Q3: How should I prepare and store this compound?
A3: this compound should be stored under the conditions recommended on the Certificate of Analysis provided by the supplier.[1] For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution. It is advisable to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected outcomes of treating mutant p53-expressing cells with this compound?
A4: Successful treatment should lead to the reactivation of the p53 signaling pathway. This can be observed through:
-
Increased expression of p53 target genes, such as CDKN1A (p21) and pro-apoptotic genes like PUMA and BAX.[2]
-
Induction of cell cycle arrest, typically at the G1/S or G2/M phase.
-
Induction of apoptosis, which can be measured by caspase activation or Annexin V staining.[3]
Troubleshooting Guide
Problem 1: No observable effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line | Confirm the p53 mutation status of your cell line through sequencing or by checking the cell line database. Use appropriate positive and negative control cell lines (e.g., a known sensitive mutant p53 line and a p53-null line). |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal working concentration (e.g., 0.1 µM to 50 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time (e.g., 24, 48, 72 hours). |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent and non-toxic across all treatments. |
| Low Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and free from contamination before starting the experiment. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes for accurate liquid handling. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or PBS instead. |
Problem 3: No induction of p53 target genes (e.g., p21) in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended as the induction of different target genes can vary over time. |
| Poor Antibody Quality | Use a validated primary antibody for p21 and ensure it is used at the recommended dilution. Include a positive control lysate from cells known to express p21. |
| Inefficient Protein Extraction or Degradation | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification. |
| Western Blotting Technical Issues | Optimize all steps of the Western blot protocol, including protein transfer, blocking, antibody incubation times, and washing steps. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mutant p53-expressing cancer cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blotting for p21 Induction
This protocol is for detecting the upregulation of the p53 target gene product, p21.
Materials:
-
Mutant p53-expressing cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the protein bands using an ECL reagent.
-
Data Analysis: Quantify the band intensities and normalize the p21 signal to the loading control.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
Materials:
-
Mutant p53-expressing cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with this compound for a duration determined to induce apoptosis (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive).
Visualizations
Signaling Pathway
Caption: Reactivation of mutant p53 by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Optimizing p53 Activator 12 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p53 Activator 12. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 510B, is a potent p53 activator.[1][2] Its primary mechanism of action is to bind to mutant p53 proteins and restore their ability to bind to DNA.[1][2] Many p53 mutations lead to a conformational change in the protein that prevents it from binding to its target DNA sequences, thereby abrogating its tumor suppressor function. By restoring the DNA-binding capability, this compound aims to reactivate the transcriptional functions of mutant p53, leading to the induction of downstream target genes that can trigger cell cycle arrest, apoptosis, or senescence in cancer cells.
Q2: How do I determine the appropriate cell lines to use with this compound?
A2: The choice of cell line is critical for a successful experiment. Since this compound targets mutant p53, it is essential to use cell lines that harbor a p53 mutation. It is also advisable to include a p53 wild-type cell line as a positive control for general p53 pathway activation and a p53-null cell line as a negative control to demonstrate the compound's specificity for p53.
Q3: How can I verify the p53 status of my cell line?
A3: Verifying the p53 status of your cell line is a crucial first step. Several methods can be employed:
-
DNA Sequencing: This is the most definitive method to identify the specific mutation in the TP53 gene.[3]
-
Western Blotting for Basal p53 Levels: Many mutant p53 proteins are more stable than wild-type p53, leading to higher basal expression levels that can be detected by Western blot.[3] In contrast, wild-type p53 is often present at very low or undetectable levels in unstressed cells.[3]
-
Functional Assay: Treat your cells with a DNA-damaging agent like doxorubicin or etoposide. In p53 wild-type cells, you should observe a significant induction of p53 and its downstream target, p21. This response will be absent or diminished in p53-mutant or -null cells.[3]
Q4: What are the key downstream markers of p53 activation to monitor?
A4: Upon successful reactivation, mutant p53 will function as a transcription factor. Key downstream targets to measure by Western blot or qRT-PCR include:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest. A robust increase in p21 is a hallmark of p53 activation.[3]
-
MDM2: As part of a negative feedback loop, activated p53 induces the transcription of its own negative regulator, MDM2.[3]
-
Pro-apoptotic proteins: PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein) are key mediators of p53-induced apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak induction of p21 or other target genes | Incorrect p53 status of the cell line. | Confirm that your cell line harbors a p53 mutation that is amenable to reactivation. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). | |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for target gene induction. | |
| Compound instability or inactivity. | Ensure this compound has been stored correctly and prepare fresh stock solutions for each experiment. Consider testing the compound's solubility in your cell culture medium. | |
| Issues with the detection method (e.g., Western Blot). | Optimize your Western blot protocol, including antibody concentrations, lysis buffer composition, and transfer efficiency. | |
| High background or non-specific effects | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
| Compound precipitation. | Check the solubility of this compound in your culture medium at the concentrations used. If precipitation occurs, consider using a different solvent or a lower concentration range. | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell passage number, confluency, and overall cell health. |
| Inaccurate cell seeding density. | Use a cell counter to ensure consistent cell numbers at the start of each experiment. | |
| Cell death observed in p53-null cells | Off-target effects of the compound. | This suggests that at the concentrations used, this compound may have p53-independent cytotoxic effects. It is important to establish a therapeutic window where the compound is effective in mutant p53 cells with minimal toxicity in p53-null cells. |
Data Presentation
The following tables present hypothetical data for a typical dose-response experiment with this compound in a mutant p53 cancer cell line (e.g., TOV-112D, which harbors the R175H mutation).
Table 1: Cell Viability (MTT Assay) after 72-hour Treatment with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 82.1 ± 6.1 |
| 1 | 65.7 ± 5.5 |
| 5 | 48.9 ± 4.9 |
| 10 | 30.2 ± 3.8 |
| 25 | 15.6 ± 2.9 |
| 50 | 8.3 ± 2.1 |
Table 2: Relative Protein Expression (Western Blot) of p53 Targets after 24-hour Treatment with this compound
| Concentration (µM) | p21 Expression (Fold Change) | MDM2 Expression (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 1.8 |
| 5 | 4.8 | 3.2 |
| 10 | 6.2 | 4.5 |
Experimental Protocols
Protocol 1: Dose-Response Determination using Cell Viability (MTT) Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Mutant p53 cancer cell line (e.g., TOV-112D)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range for small molecule activators is 0.1 to 50 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p53 Target Gene Induction
This protocol is for assessing the activation of the p53 pathway by measuring the protein levels of its downstream targets.
Materials:
-
Mutant p53 cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-MDM2, anti-p53, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (determined from the dose-response assay) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin or GAPDH).
Visualizations
Caption: The core p53 signaling pathway activated by cellular stress.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
common issues with p53 Activator 12 experiments
Welcome to the technical support center for p53 Activator 12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this novel mutant p53 reactivator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, covering topics from basic handling to complex biological interpretations.
1. Compound Handling and Storage
-
Question: How should I dissolve and store this compound?
-
Answer: Due to its hydrophobic nature, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working concentrations, further dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity to your cells.[1]
-
-
Question: I am observing precipitation of the compound in my cell culture medium. What should I do?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. To address this, try the following:
-
Ensure your DMSO stock solution is fully dissolved before diluting it in the medium.
-
Prepare fresh dilutions for each experiment.
-
Consider using a lower final concentration of this compound.
-
When diluting, add the DMSO stock to the medium and mix immediately and thoroughly.
-
-
2. Experimental Design and Execution
-
Question: What is the mechanism of action of this compound?
-
Question: Which cell lines are most suitable for experiments with this compound?
-
Answer: The choice of cell line is critical. Since this compound acts by reactivating mutant p53, cell lines harboring a p53 mutation are the most appropriate models. It is essential to verify the p53 status of your chosen cell line through sequencing or by checking publicly available databases. Using p53 null or wild-type p53 cell lines can serve as important negative controls.
-
-
Question: I am not observing the expected biological effect (e.g., apoptosis, cell cycle arrest). What are the possible reasons?
-
Answer: Several factors could contribute to a lack of response:
-
Incorrect p53 Status: Confirm that your cell line indeed expresses a mutant p53 that can be reactivated.
-
Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Insufficient Treatment Time: Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. The induction of p53 target genes like p21 can be an early indicator of activity.[1]
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that prevent the activation of p53-mediated pathways.
-
-
3. Data Interpretation
-
Question: How can I confirm that p53 has been activated in my experiment?
-
Answer: Activation of p53 can be confirmed by several methods:
-
Western Blotting: Look for an increase in the protein levels of p53 downstream targets such as p21 (CDKN1A) and BAX.[3][4][5] In some cases, stabilization of the mutant p53 protein may also be observed.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of p53 target genes like CDKN1A, BAX, and PUMA.[6]
-
Reporter Assays: Use a luciferase reporter construct containing a p53 response element to quantify the transcriptional activity of p53.[6]
-
-
-
Question: My cell viability assay shows a decrease in cell number, but how do I know if it's due to cell cycle arrest or apoptosis?
-
Answer: This is a crucial distinction. A simple viability assay may not differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.[1] To distinguish between these outcomes, you should perform specific assays for each:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or a caspase activity assay to specifically detect and quantify apoptotic cells.[7]
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and related compounds. Note that specific values for this compound may not be publicly available and the data for related compounds are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅F₃N₈O₂ | [2] |
| Molecular Weight | 572.63 g/mol | [2] |
| Solubility | Soluble in DMSO | [8] |
Table 2: Example IC₅₀ Values for Mutant p53 Reactivating Compounds in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC₅₀ (µM) | Reference |
| Representative Data | ||||
| Compound X | TOV112D | R175H | ~15 | [9] |
| Compound Y | HCT116 p53-/- | Null | >50 | [10][11] |
| Compound Z | A549 | Wild-Type | ~10 | [10] |
Note: The IC₅₀ values are highly dependent on the specific compound, cell line, and assay conditions. The above data are for illustrative purposes and researchers should determine the IC₅₀ for this compound in their experimental system.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are general protocols and may require optimization for your specific cell line and experimental setup.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for p53 Pathway Activation
This protocol allows for the detection of changes in protein levels of p53 and its downstream targets.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.[1]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
Caption: p53 signaling pathway reactivation by this compound.
Caption: General experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison of the expression of p53, p21, Bax and the induction of apoptosis between patients with basal cell carcinoma and normal controls in response to ultraviolet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: p53 Activator 12 (PA-12)
Disclaimer: The compound "p53 Activator 12" is not extensively characterized in publicly available scientific literature. This technical support guide for the hypothetical compound "PA-12" is based on the known principles of p53 activators and potential off-target effects observed with this class of molecules. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for PA-12?
A1: PA-12 is designed to activate the p53 tumor suppressor protein. In many cancer cells with wild-type p53, the protein's function is inhibited by negative regulators like MDM2.[1][2] PA-12 is hypothesized to disrupt the interaction between p53 and MDM2, leading to p53 stabilization, accumulation, and subsequent activation of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4]
Q2: I am observing significant cytotoxicity in my p53-null cell line treated with PA-12. Is this expected?
A2: While the primary mechanism of PA-12 is intended to be p53-dependent, off-target effects can lead to cytotoxicity in the absence of functional p53.[5] This could be due to interactions with other cellular targets. We recommend performing a kinase screen or other broad profiling assays to identify potential off-target interactions. Additionally, some compounds that reactivate p53 can have p53-independent effects, such as the induction of DNA damage.[5][6]
Q3: My western blots do not show a significant increase in p53 protein levels after PA-12 treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Cell Line Specifics: The cell line you are using may have a mutated or deleted TP53 gene. Please verify the p53 status of your cells.
-
MDM2 Levels: If MDM2 levels are low in your cell line, the stabilizing effect of PA-12 on p53 may be less pronounced.
-
Compound Degradation: Ensure that PA-12 is properly stored and handled to prevent degradation.
-
Experimental Conditions: Optimize the concentration and treatment duration of PA-12. A time-course and dose-response experiment is recommended.
-
Proteasomal Degradation: p53 is rapidly degraded by the proteasome.[2] Ensure that your lysis buffer contains protease inhibitors.
Q4: Are there any known resistance mechanisms to p53 activators like PA-12?
A4: Yes, resistance to p53-activating compounds can develop through various mechanisms. These can include mutations in the TP53 gene, alterations in downstream apoptotic pathways, and increased expression of drug efflux pumps.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Control (Non-cancerous) Cells
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 in both cancer and control cell lines. A narrow therapeutic window may indicate off-target effects. |
| p53 activation in normal cells | Activation of p53 in normal tissues can cause toxicities, such as hematological side effects.[7][8] Assess markers of p53 activation (e.g., p21 expression) in your control cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).[9] |
Issue 2: Lack of Efficacy in p53 Wild-Type Cancer Cells
| Possible Cause | Troubleshooting Step |
| Incorrect p53 status | Confirm the p53 status of your cell line through sequencing. |
| Suboptimal compound concentration | Perform a dose-response study to identify the optimal concentration range for p53 activation and cell growth inhibition. |
| Altered downstream signaling | Check the expression and functional status of key downstream effectors of p53, such as p21 and BAX, by western blot or qPCR. |
| Rapid compound metabolism | If using an in vivo model, assess the pharmacokinetic properties of PA-12. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of PA-12 in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| A549 (Lung Carcinoma) | Wild-Type | 1.5 |
| HCT116 (Colon Carcinoma) | Wild-Type | 2.1 |
| MCF7 (Breast Carcinoma) | Wild-Type | 3.5 |
| PC-3 (Prostate Carcinoma) | Null | 25.8 |
| H1299 (Lung Carcinoma) | Null | > 50 |
Table 2: Off-Target Kinase Inhibition Profile of PA-12 (at 10 µM)
| Kinase | % Inhibition |
| EGFR | 5 |
| VEGFR2 | 8 |
| CDK2 | 45 |
| Aurora Kinase A | 62 |
| PI3K | 12 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PA-12 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p53 and p21
-
Cell Lysis: Treat cells with PA-12 for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Intended signaling pathway of PA-12.
Caption: Hypothetical off-target effect of PA-12.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathologies Associated with the p53 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting p53 Activator 12 Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with cellular toxicity when using p53 Activator 12.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing high levels of cell death in my cultures treated with this compound, even at low concentrations. What is the likely cause and how can I troubleshoot this?
A1: High cytotoxicity is a common concern when working with potent biological activators. The observed cell death could be due to on-target effects, off-target toxicity, or experimental variables.
Troubleshooting Steps:
-
Confirm On-Target p53 Activation: The primary mechanism of p53 activators is to induce apoptosis or cell cycle arrest in cancer cells.[1] The observed cell death may be a direct result of successful p53 pathway activation.[2][3] It is crucial to verify that the p53 pathway is indeed activated in your cell line.
-
Recommended Experiment: Perform a Western blot to check for the upregulation of p53 and its downstream targets, such as p21 and PUMA. (See Experimental Protocol 3).
-
-
Perform a Dose-Response and Time-Course Experiment: The initial concentration might be too high for your specific cell line. It is essential to determine the optimal, non-toxic concentration.[4]
-
Recommended Experiment: Conduct a dose-response experiment with a broad range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). (See Experimental Protocol 1).
-
-
Assess Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.[5]
-
Recommendation: Ensure the final solvent concentration is low (ideally ≤ 0.1%) and consistent across all wells, including a vehicle-only control.[4]
-
-
Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to p53 activation. Cells with wild-type p53 are expected to be more sensitive.
-
Recommendation: If possible, test this compound on a p53-null cell line (e.g., H1299) as a negative control to distinguish between p53-dependent and -independent toxicity.[6]
-
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: Distinguishing between these two forms of cell death is critical for understanding the mechanism of action of your compound. Apoptosis is a programmed and controlled process, often the desired outcome in cancer therapy, while necrosis is an uncontrolled form of cell death that can indicate non-specific toxicity.[5]
Troubleshooting Steps:
-
Utilize Apoptosis-Specific Assays:
-
Recommended Experiment: Perform an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. (See Experimental Protocol 2).
-
-
Measure Caspase Activity: Activation of caspases is a hallmark of apoptosis.[7][8]
-
Recommended Experiment: Use a caspase activity assay (e.g., Caspase-3/7 Glo assay) to quantify the levels of active caspases in treated cells.
-
-
Morphological Examination: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and rupture.
Q3: My results with this compound are inconsistent between experiments. What could be the cause of this variability?
A3: Inconsistent results can stem from several factors, including compound stability, cell culture conditions, and experimental technique.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Recommendation: Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. Prepare fresh dilutions for each experiment.
-
-
Cell Culture Conditions:
-
Recommendation: Ensure consistent cell passage numbers, seeding densities, and media formulations. Mycoplasma contamination can also affect cellular responses, so regular testing is advised.
-
-
Experimental Technique:
-
Recommendation: Maintain consistency in incubation times, reagent concentrations, and washing steps. Use a multichannel pipette for adding reagents to minimize variability across wells.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound to guide experimental design.
Table 1: Recommended Concentration Ranges for Initial Screening
| Cell Type | p53 Status | Recommended Starting Concentration Range (µM) |
| Cancer Cell Line | Wild-type | 0.1 - 10 |
| Cancer Cell Line | Mutant/Null | 1 - 50 |
| Normal Cell Line | Wild-type | 1 - 25 |
Table 2: Hypothetical IC50 Values for this compound (48-hour treatment)
| Cell Line | p53 Status | IC50 (µM) |
| HCT116 (Colon Cancer) | Wild-type | 2.5 |
| U2OS (Osteosarcoma) | Wild-type | 5.0 |
| H1299 (Lung Cancer) | Null | > 50 |
| MCF7 (Breast Cancer) | Wild-type | 3.2 |
Key Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay for Cell Viability
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Protocol 3: Western Blot for p53 Pathway Activation
This protocol confirms the on-target activity of this compound.
-
Cell Treatment and Lysis: Treat cells with this compound. After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: p53 signaling pathway activated by cellular stress and this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for this compound-induced toxicity.
References
- 1. scbt.com [scbt.com]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Caspases in p53‐induced Transactivation‐independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound 510B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Compound 510B. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help improve the efficacy and interpretation of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Compound 510B.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected potency (High IC50 values) | Compound Degradation: Compound 510B is sensitive to repeated freeze-thaw cycles and prolonged exposure to light. Improper Storage: Storing the compound at the wrong temperature can lead to degradation. Cellular Health: The health and passage number of the cell line can affect its response. Assay Conditions: Suboptimal assay conditions, such as incorrect cell seeding density or incubation time, can impact results. | Aliquot and Store Properly: Upon receipt, aliquot Compound 510B into single-use volumes and store at -20°C or colder, protected from light. Use Fresh Aliquots: Thaw a fresh aliquot for each experiment. Monitor Cell Health: Regularly check cells for viability and use cells within a consistent and low passage number range. Optimize Assay: Perform a matrix of experiments to determine the optimal cell density and treatment duration for your specific cell line. |
| Poor Solubility in Aqueous Media | Hydrophobicity: Compound 510B is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Incorrect Solvent: Using an inappropriate solvent for the initial stock solution can lead to precipitation when diluted in media. | Use Appropriate Solvents: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO. Proper Dilution: When preparing working solutions, add the stock solution to your aqueous buffer or media dropwise while vortexing to prevent precipitation. Avoid final DMSO concentrations exceeding 0.5% in your culture media. Consider Formulation: For in vivo studies, consider formulating Compound 510B in a vehicle such as a solution containing Cremophor EL or other solubilizing agents.[2] |
| Unexpected Phenotypic Results or Off-Target Effects | Off-Target Activity: At higher concentrations, Compound 510B may interact with other kinases or cellular targets.[3][4] Compound Purity: Impurities in the compound batch could have biological activity.[4] Cellular Context: The observed phenotype might be a downstream consequence of inhibiting the primary target in a previously uncharacterized cellular process.[4] | Perform Dose-Response Analysis: Conduct experiments across a wide range of concentrations to distinguish on-target from off-target effects.[4] Use Control Compounds: Include a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is specific to target inhibition.[4] Verify Compound Purity: Use techniques like LC-MS to confirm the purity of your compound stock.[4] Target Engagement Assays: Confirm that Compound 510B is engaging with its intended target in your cellular model using methods like the Cellular Thermal Shift Assay (CETSA). |
| Difficulty Reproducing Results | Experimental Variability: Minor variations in experimental conditions can lead to different outcomes.[5] Reagent Quality: The quality and source of reagents, such as media and serum, can influence results.[5] Inaccurate Pipetting: Small errors in pipetting can lead to significant differences in compound concentration. | Standardize Protocols: Ensure all experimental steps are performed consistently.[5] Use Consistent Reagents: Use the same lot of reagents whenever possible and qualify new lots before use. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Compound 510B?
A1: Compound 510B is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. It primarily targets the kinase activity of key proteins in this cascade, leading to the downstream inhibition of cell proliferation, growth, and survival in susceptible cell lines.
Q2: How should I prepare a stock solution of Compound 510B?
A2: We recommend preparing a 10 mM stock solution in anhydrous DMSO. Warm the vial to room temperature before opening. Add the appropriate volume of DMSO and vortex until the compound is completely dissolved.
Q3: What is the stability of Compound 510B in solution?
A3: The DMSO stock solution is stable for up to 6 months when stored at -20°C or colder and protected from light.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Working solutions in aqueous media should be prepared fresh for each experiment and used within a few hours.
Q4: Can Compound 510B be used for in vivo studies?
A4: Yes, Compound 510B can be used for in vivo studies. However, due to its hydrophobic nature, a suitable formulation is required to ensure bioavailability.[1] Common formulation strategies include using vehicles containing Tween 80, Cremophor EL, or cyclodextrins. We recommend performing preliminary pharmacokinetic studies to determine the optimal formulation and dosing regimen for your animal model.
Q5: What are the known off-targets of Compound 510B?
A5: While Compound 510B is highly selective for the PI3K/AKT/mTOR pathway, some off-target activity may be observed at concentrations significantly above the IC50 for its primary targets.[3][4] We recommend performing a kinome scan or other off-target profiling assays if you suspect off-target effects are influencing your results.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of Compound 510B on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of Compound 510B in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the effect of Compound 510B on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Compound 510B for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[7]
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Below are diagrams illustrating key concepts related to the use of Compound 510B.
Caption: Simplified signaling pathway of PI3K/AKT/mTOR and the inhibitory action of Compound 510B.
Caption: General experimental workflow for evaluating the in vitro efficacy of Compound 510B.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Compound 510B.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. bio-techne.com [bio-techne.com]
- 7. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
p53 Activator 12 stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing p53 Activator 12 (also known as compound 510B) effectively. The information is presented in a question-and-answer format to directly address potential stability and storage issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (compound 510B) is a potent activator of the p53 protein.[1] The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle progression, DNA repair, and programmed cell death (apoptosis).[2] In many cancer cells, the function of p53 is lost due to mutations.[2] this compound functions by binding to mutant p53 and restoring its ability to bind to DNA, thereby reactivating its tumor-suppressive functions.[1]
Q2: How should I store this compound upon receipt?
A2: Immediately upon receipt, it is crucial to store the product under the conditions recommended in the Certificate of Analysis provided by the vendor.[1] While some suppliers may ship the product at room temperature for continental US deliveries, long-term storage conditions can vary.[1] For optimal stability, it is generally recommended to store small molecule compounds like this compound in a cool, dry, and dark place.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For guidance on preparing stock solutions and making dilutions, you can use online molarity and dilution calculators. It is advisable to prepare fresh dilutions for each experiment to ensure compound activity.[3]
Q4: What is the recommended solvent for this compound?
A4: While the specific solvent compatibility should be confirmed with the supplier's documentation, a common solvent for similar small molecules used in cell culture experiments is DMSO. Be aware that high concentrations of DMSO can be toxic to cells.[3] It is important to include a vehicle control (DMSO-only) in your experiments to account for any solvent-induced effects.
Q5: How can I confirm that this compound is active in my experiments?
A5: The activity of this compound can be confirmed by observing the downstream effects of p53 activation. Upon successful activation, p53 acts as a transcription factor, leading to the increased expression of its target genes. Key downstream targets to measure include:
-
p21 (CDKN1A): An increase in p21 protein or mRNA is a hallmark of p53 activation and leads to cell cycle arrest.[3]
-
MDM2: As part of a negative feedback loop, p53 activation also increases the expression of its own inhibitor, MDM2.[3]
You can measure the levels of these proteins using techniques like Western blotting or qRT-PCR.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results (e.g., No p53 Induction)
Q: I treated my cells with this compound, but I don't see an induction of p53 or its downstream targets. What could be the problem?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line p53 Status: Confirm that your cell line has a mutant p53 that can be targeted by this activator. p53 activators that bind to mutant p53 will be ineffective in cell lines that are p53-null (no p53) or express wild-type p53.[3] You can check the p53 status of your cell line through sequencing or by performing a functional assay, such as treating the cells with a DNA damaging agent like doxorubicin to see if a p53 response is induced in wild-type cells.[3]
-
Compound Inactivity: Ensure that the this compound has been stored correctly and has not expired. It is always best to prepare fresh dilutions for each experiment.[3]
-
Suboptimal Concentration and Treatment Time: The effective concentration and treatment duration can vary between cell lines. It is recommended to perform a dose-response experiment with a range of concentrations and a time-course experiment to determine the optimal conditions for your specific cell model.[3]
-
Cell Culture Conditions: Ensure your cells are healthy, sub-confluent, and not under stress from other factors like contamination or high passage number, as this can affect their response to treatment.[3]
Issue 2: Compound Stability and Storage Concerns
Q: I am concerned about the stability of my this compound stock solution over time. How can I assess its stability?
A: Long-term storage of stock solutions, especially at room temperature, can lead to degradation. Here are some recommendations:
-
Aliquot and Store Frozen: To minimize freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
-
Perform Quality Control: If you suspect your compound may have degraded, you can perform a quality control experiment. Treat a sensitive, well-characterized cell line with a fresh dilution of your stored stock solution and a newly prepared stock solution. Compare the induction of p53 target genes (e.g., p21) between the two.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Initial Storage | Refer to the Certificate of Analysis. Generally, store in a cool, dry, and dark place. | To prevent degradation from light, moisture, and heat. |
| Stock Solution | Prepare in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes. | To avoid repeated freeze-thaw cycles that can degrade the compound. |
| Stock Solution Storage | Store at -20°C or -80°C for long-term storage. | Low temperatures slow down the rate of chemical degradation. |
| Working Dilutions | Prepare fresh from the stock solution for each experiment. | To ensure consistent and accurate concentrations. |
Experimental Protocols
Protocol: Western Blot Analysis of p53 and p21 Induction
This protocol describes a general method to assess the activation of the p53 pathway by measuring the protein levels of p53 and its downstream target, p21.
-
Cell Seeding: Plate your chosen cancer cell line (with a known p53 mutation) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 8, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control. Compare the protein levels in the treated samples to the vehicle control.
Visualizations
Caption: The p53 signaling pathway and the role of this compound.
Caption: A general experimental workflow for testing this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
avoiding p53 Activator 12 precipitation in media
Welcome to the technical support center for p53 Activator 12. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid precipitation of this compound in your experimental media, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue.[1][2] The primary causes include:
-
Low Aqueous Solubility: Many organic compounds are not readily soluble in water-based media.[2]
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted quickly into the aqueous medium can cause the compound to "crash out" or precipitate.[2]
-
High Final Concentration: The intended working concentration of the activator may exceed its solubility limit in the specific cell culture medium being used.[1][2]
-
Media Components: Interactions with salts, proteins (especially from fetal bovine serum), or other components in the media can reduce the compound's solubility.[1][2]
-
Temperature: Adding the compound to cold media can decrease its solubility.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for this compound and similar hydrophobic small molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is crucial to use anhydrous DMSO as it is highly hygroscopic and absorbed water can decrease the solubility of the compound.[3]
Q3: How can I avoid precipitation when diluting my DMSO stock solution into the culture medium?
A3: To prevent precipitation, a stepwise dilution process is recommended.[4] Best practices include:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[1]
-
Create Intermediate Dilutions: Instead of adding the high-concentration stock directly to your final volume, perform one or more intermediate dilution steps in pre-warmed media.[1]
-
Add Dropwise and Mix: Add the stock solution slowly or dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[1][5]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, with many cell lines tolerating up to 0.1% without significant toxic effects.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[3][4]
Q4: My compound precipitates hours after being added to the media in the incubator. What is causing this delayed precipitation?
A4: Delayed precipitation can occur due to several factors:
-
Compound Instability: The compound may not be stable in the aqueous environment for extended periods.
-
Interaction with Media Components: Over time, the compound may interact with media components, forming insoluble complexes.[1]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[1]
-
Evaporation: In long-term cultures, evaporation of media can increase the concentration of the compound, pushing it beyond its solubility limit.[1]
Q5: Can I use sonication to redissolve precipitated this compound in my media?
A5: While brief sonication can sometimes help dissolve precipitates, it should be used with caution.[5] It may be effective for redissolving a stock solution but applying it to complete media containing cells and sensitive proteins (like serum) is generally not recommended as it can damage cellular components and denature proteins. It is better to optimize the dissolution protocol to prevent precipitation from occurring in the first place.[5]
Data and Parameters Summary
The following table summarizes key quantitative parameters and best practices for handling this compound and other small molecule inhibitors.
| Parameter | Recommended Value / Practice | Rationale & Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High dissolving power for hydrophobic compounds. Use anhydrous grade to avoid moisture absorption which can cause precipitation.[3] |
| Stock Solution Conc. | 10-100 mM | High concentration allows for minimal final DMSO volume in the culture medium. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[3][6] |
| Final DMSO Conc. in Media | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent toxicity to cells. A vehicle control is mandatory.[4][6] |
| Media Temperature for Dilution | 37°C | Enhances solubility compared to cold media.[1] |
| Dilution Method | Stepwise/Serial Dilution | Avoids "solvent shock" and precipitation by gradually lowering solvent polarity.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound is 572.63 g/mol .[7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.73 mg of this compound (Molecular Weight: 572.63).
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 572.63 g/mol * 1000 mg/g = 5.7263 mg/mL
-
-
Weighing: Carefully weigh out 5.73 mg of the this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.[3]
-
Mixing: Close the tube tightly and vortex for 30-60 seconds to ensure the compound is fully dissolved.[3] Visually inspect the solution against a light source to confirm there are no visible particles. If needed, brief sonication may be used to aid dissolution.[5]
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[3][6]
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
This protocol provides a step-by-step method to minimize precipitation when preparing a final working concentration (e.g., 10 µM) in cell culture media.
Procedure:
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.[1]
-
Prepare Intermediate Dilution:
-
Create a 1:100 intermediate dilution of your 10 mM stock solution in pre-warmed media.
-
To do this, add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed media. This results in a 100 µM solution.
-
Crucially , add the stock solution dropwise while gently vortexing the media to ensure immediate mixing.[1]
-
-
Prepare Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture media.
-
For example, to make 10 mL of a final 10 µM solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
-
Final Mixing and Use: Gently swirl the final solution to mix. Visually inspect for any signs of precipitation before adding it to your cells.
Visual Guides and Workflows
p53 Signaling Pathway Overview
The tumor suppressor p53 is a transcription factor that responds to cellular stress signals like DNA damage or oncogene activation.[8][9] Activated p53 halts the cell cycle to allow for DNA repair or, if the damage is too severe, initiates apoptosis (programmed cell death), thereby preventing the proliferation of damaged cells.[8][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound | p53激活剂 | MCE [medchemexpress.cn]
- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cusabio.com [cusabio.com]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Inconsistent Results with Mutant p53 Reactivators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mutant p53 reactivating compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reproducible, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mutant p53 reactivators like p53 Activator 12?
A1: Mutant p53 reactivators are small molecules designed to restore the wild-type function of mutated p53 proteins. Many p53 mutations, particularly "hotspot" mutations, lead to conformational instability of the p53 protein, impairing its ability to bind to DNA and activate downstream target genes.[1][2] Compounds like this compound (also known as compound 510B) are believed to bind directly to the mutant p53 protein, stabilizing its structure and restoring its DNA-binding capability.[3] This reactivation of p53's transcriptional function leads to the induction of cell cycle arrest, senescence, or apoptosis in cancer cells harboring these mutations.[4][5]
Q2: Why is it critical to know the specific p53 mutation in my cell line?
A2: The efficacy of a mutant p53 reactivator can be highly dependent on the specific p53 mutation. Mutations are broadly classified as either "contact" mutations, which affect the direct interaction of p53 with DNA, or "conformational" mutations, which disrupt the overall structure of the protein.[6] Reactivators are often designed to target specific conformational changes; therefore, a compound effective against a conformational mutant (e.g., R175H) may not be effective against a contact mutant (e.g., R273H).[6] It is essential to verify the p53 status of your cell line through sequencing to ensure compatibility with the chosen reactivator.
Q3: What are the key downstream markers to confirm successful mutant p53 reactivation?
A3: Successful reactivation of mutant p53 should lead to the transcriptional upregulation of its target genes. Key downstream markers to assess include:
-
p21 (CDKN1A): A critical regulator of cell cycle arrest.[7]
-
PUMA and NOXA: Pro-apoptotic proteins of the Bcl-2 family.
-
MDM2: As part of a negative feedback loop, functional p53 will upregulate its own inhibitor, MDM2.[7]
-
BAX: A pro-apoptotic protein.
Measuring the protein and mRNA levels of these markers via Western blot and qRT-PCR, respectively, will provide strong evidence of p53 pathway reactivation.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with mutant p53 reactivators can be frustrating. This guide addresses common problems and provides actionable solutions.
Problem 1: No or weak induction of p53 target genes (e.g., p21, PUMA).
| Possible Cause | Recommended Solution |
| Incorrect p53 Mutation: | Verify the p53 mutation in your cell line by sequencing. The reactivator may not be effective against the specific mutation present. |
| Suboptimal Compound Concentration: | Perform a dose-response experiment to determine the optimal concentration of the reactivator for your specific cell line and assay. Concentrations can range from nanomolar to micromolar depending on the compound and cell type. |
| Insufficient Treatment Time: | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing the desired effect. The kinetics of p53 target gene induction can vary. |
| Compound Instability: | Ensure the compound is stored correctly (e.g., protected from light, at the recommended temperature) and prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. |
| Cell Health and Confluency: | Use healthy, low-passage cells and ensure consistent cell seeding density. High confluency can lead to contact inhibition and altered cellular responses. |
| Assay-Specific Issues (Western Blot/qRT-PCR): | Optimize your Western blot or qRT-PCR protocol. Ensure efficient cell lysis, accurate protein/RNA quantification, and use of validated antibodies/primers. |
Problem 2: High variability in cell viability/apoptosis assays.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension and use a cell counter for accurate seeding. Visually inspect plates after seeding for even distribution. |
| Solvent Toxicity: | High concentrations of solvents like DMSO can be toxic to cells. Maintain a consistent and low final solvent concentration (typically <0.5%) across all wells. |
| Edge Effects in Multi-well Plates: | To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
| Assay Timing: | The time point for assessing cell viability or apoptosis is critical. A time-course experiment will help determine the optimal window to observe the compound's effect. |
| Heterogeneous Cellular Response: | Mutant p53 reactivation may induce different outcomes (apoptosis, cell cycle arrest, senescence) in a cell population. Consider using multiple assays to assess the overall cellular response (e.g., combining a viability assay with a cell cycle analysis or an apoptosis assay). |
Quantitative Data Summary
The following tables provide representative data for mutant p53 reactivators to guide your experimental design. Note that optimal concentrations for this compound may vary and should be determined empirically.
Table 1: Representative IC50 Values of Mutant p53 Reactivators in Various Cancer Cell Lines
| Compound Class | Cell Line | p53 Mutation | Representative IC50 (µM) |
| Thiosemicarbazones | TOV-112D | R175H | ~1-5 |
| OVCAR3 | R248W | >10 | |
| Pyrazole Derivatives | BxPC-3 | Y220C | ~5-15 |
| NUGC-3 | Y220C | ~10-20 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | General Concentration Range | Incubation Time |
| Western Blot (for p21, MDM2 induction) | 1 - 25 µM | 24 - 48 hours |
| qRT-PCR (for p21, PUMA mRNA) | 1 - 25 µM | 6 - 24 hours |
| Cell Viability (MTT, CellTiter-Glo) | 0.1 - 100 µM | 48 - 72 hours |
| Apoptosis (Annexin V, Caspase-Glo) | 1 - 50 µM | 24 - 48 hours |
Detailed Experimental Protocols
Protocol 1: Western Blotting for p53 Target Gene Induction
-
Cell Seeding and Treatment:
-
Seed mutant p53 cancer cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a range of concentrations of the mutant p53 reactivator (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p21, PUMA, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the mutant p53 reactivator or vehicle control for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
Caption: Proposed signaling pathway of mutant p53 reactivators.
Caption: A typical experimental workflow for studying mutant p53 reactivators.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Mutant p53 Gain of Function: Why Many See It, Why some Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p53 Activator 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using p53 Activator 12. Our goal is to help you overcome common experimental hurdles, with a specific focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 510B, is a potent small molecule that functions as a p53 activator.[1][2][3] Its primary mechanism involves binding to mutant p53 protein and restoring its DNA-binding capabilities.[1][2][3] The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[4][5][6] In many cancers, the p53 pathway is inactivated due to mutations, and compounds like this compound are being researched for their potential to reactivate its tumor-suppressive functions.[4][7]
Q2: What are the common challenges when working with small molecule p53 activators?
A2: A significant challenge with many small molecule compounds, including some p53 activators, is poor aqueous solubility. This can hinder their therapeutic efficacy and complicate in vitro and in vivo experiments.[8] For instance, the poor pharmacological characteristics of some p53 activators have prevented their further development.[5] Researchers may also encounter issues with compound stability, optimal concentration, and treatment time for achieving the desired biological effect.[9]
Q3: What solvents are typically recommended for dissolving small molecule activators?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecule inhibitors and activators for in vitro studies.[9][10] For in vivo applications, co-solvents are often required to improve solubility and bioavailability. Formulations may include DMSO in combination with agents like polyethylene glycol 300 (PEG300), Tween 80, or (SBE-β-CD).[10]
Q4: How should I store this compound?
A4: For specific storage recommendations, it is crucial to consult the Certificate of Analysis provided by the supplier.[1][2] As a general guideline for similar compounds, powdered forms are often stored at -20°C for long-term stability, while stock solutions in solvent are typically stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide: Improving Solubility
This guide addresses common issues encountered when dissolving this compound and similar small molecules.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving the compound, consider the following steps:
-
Gentle Warming: Try gently warming the solution to 37°C. This can increase the kinetic energy and help break down the crystal lattice of the compound.
-
Vortexing or Sonication: Agitate the solution by vortexing or using a sonicator bath. These methods can help to mechanically break up clumps of the compound and increase the surface area for dissolution.
-
Solvent Selection: If the compound remains insoluble, you may need to try a different solvent or a combination of solvents. While DMSO is a common starting point, other organic solvents or co-solvent systems might be more effective.
Q2: I need to prepare a formulation for in vivo studies, but the compound precipitates out of the aqueous solution. How can I improve its solubility?
A2: For in vivo experiments, maintaining the solubility of the compound in a physiologically compatible vehicle is crucial. Here are some strategies:
-
Co-solvent Formulations: A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then slowly add co-solvents such as PEG300 and Tween 80 before bringing it to the final volume with saline.[10] This method creates a more stable formulation that can prevent precipitation.
-
Use of Excipients: Certain excipients can enhance solubility. For example, cyclodextrins like SBE-β-CD can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][10]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Investigating the effect of adjusting the pH of your formulation (within a physiologically acceptable range) may improve solubility.
Q3: How can I systematically test the solubility of this compound in different solvents?
A3: A systematic approach is recommended to find the optimal solvent. The following workflow can be adapted for your specific experimental needs.
Caption: A general workflow for systematically testing the solubility of a compound in various solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of a small molecule activator like this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (572.63 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.[1]
-
Formula: Mass (mg) = 10 mmol/L * Volume (L) * 572.63 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try the following:
-
Gently warm the tube to 37°C for 5-10 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visually inspect: Ensure that the solution is clear and free of any visible precipitate.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Data Presentation
The following table summarizes solubility data for other p53 activators, which can serve as a reference when developing protocols for this compound.
| Compound | Solvent System | Solubility |
| NSC 319726 | DMSO | ~53.0 mg/mL (~199.8 mM) |
| NSC 319726 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (9.42 mM) |
| NSC 319726 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.42 mM) |
Data sourced from InvivoChem for NSC 319726.[10]
Signaling Pathway
Understanding the p53 signaling pathway is essential for interpreting the effects of this compound. The diagram below provides a simplified overview of this crucial cellular pathway.
Caption: A diagram of the p53 signaling pathway, a key regulator of cellular stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | p53激活剂 | MCE [medchemexpress.cn]
- 4. scbt.com [scbt.com]
- 5. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies to Activate p53 | MDPI [mdpi.com]
- 7. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. NSC 319726 | p53 activator | CAS 71555-25-4 | Buy NSC 319726 from Supplier InvivoChem [invivochem.com]
Technical Support Center: p53 Activator 12 Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for p53 Activator 12 . Given that this compound is a novel compound designed to restore the function of mutant p53, this guide offers a framework for its characterization, including troubleshooting and frequently asked questions. The protocols and data presented are based on established methodologies for validating similar mutant p53 reactivating compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is described as a potent activator of p53 that binds to mutant p53 and restores its ability to bind to DNA.[1] This suggests that, like other mutant p53 reactivators, it likely functions by stabilizing the wild-type conformation of the mutant p53 protein, allowing it to execute its tumor-suppressive functions.[2][3]
Q2: Which p53 mutations is this compound likely to be effective against?
A2: The patent literature associated with compounds of this nature suggests a focus on structural mutants of p53, such as the Y220C mutation.[4] The Y220C mutation creates a druggable surface pocket that can be targeted by small molecules to stabilize the protein.[2][5] It is crucial to verify the p53 mutational status of your cell lines before initiating experiments.
Q3: What are the key downstream markers to confirm the reactivation of mutant p53 by this compound?
A3: Upon successful reactivation, p53 will function as a transcription factor. Key downstream events to monitor include:
-
Upregulation of cell cycle inhibitors: most notably p21 (encoded by the CDKN1A gene).[6][7]
-
Induction of pro-apoptotic proteins: such as PUMA (encoded by the BBC3 gene) and NOXA.[6][8]
-
Increased expression of MDM2: as part of a negative feedback loop.[7]
Q4: How can I confirm that this compound is restoring the wild-type conformation of mutant p53?
A4: You can use conformation-specific antibodies in immunofluorescence or immunoprecipitation experiments. The PAb1620 antibody specifically recognizes the wild-type conformation of p53, while the PAb240 antibody recognizes the mutant, unfolded conformation.[9][10][11] A successful reactivation should lead to an increase in PAb1620 staining and a decrease in PAb240 staining.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No induction of p53 target genes (e.g., p21, PUMA) after treatment with this compound. | The cell line does not harbor a responsive p53 mutation. | Confirm the p53 mutational status of your cell line via sequencing. This compound is likely effective against specific structural mutants (e.g., Y220C). |
| Suboptimal concentration of this compound. | Perform a dose-response experiment. For novel compounds, a wide concentration range should be tested (e.g., 1 µM to 200 µM).[3] | |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for target gene induction. | |
| Compound instability. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. | |
| High background or non-specific effects observed. | Off-target effects of the compound. | Test the effect of this compound in p53-null cell lines to identify p53-independent effects. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.5%).[12] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase during the experiment.[12] |
| Passage number of cell lines. | Use cell lines with a consistent and low passage number to avoid genetic drift and changes in phenotype. |
Quantitative Data Summary
The following tables provide representative data from studies on other mutant p53 reactivating compounds. This data can serve as a benchmark for what to expect when characterizing this compound.
Table 1: In Vitro Efficacy of p53-Y220C Reactivators
| Compound | Cell Line (p53 status) | Assay | IC50 (µM) | Reference |
| PK7088 | NUGC-3 (Y220C) | Cell Viability (CellTiter-Glo) | > 120 | [13] |
| PK7088 | NUGC-4 (WT) | Cell Viability (CellTiter-Glo) | > 120 | [13] |
| Rezatapopt (PC14586) | NUGC-3 (Y220C) | Proliferation | ~1 | [14] |
| COTI-2 | TNBC cell lines (mutant p53) | Cell Viability (MTT) | Lower IC50 vs WT | [9] |
| COTI-2 | Non-TNBC cell lines (WT p53) | Cell Viability (MTT) | Higher IC50 vs mutant | [9] |
Table 2: Effect of Mutant p53 Reactivators on Downstream Targets
| Compound | Cell Line (p53 status) | Target | Fold Change | Time Point | Reference |
| PK7088 | HUH-7 (Y220C) | p21 protein | Induction | 6 hours | [15] |
| PK7088 | HUH-7 (Y220C) | NOXA protein | Induction | Not specified | [15] |
| Rezatapopt (PC14586) | NUGC-3 (Y220C) | p21 mRNA | ~40 | 24 hours | [14] |
| Rezatapopt (PC14586) | NUGC-3 (Y220C) | PUMA mRNA | ~30 | 24 hours | [14] |
| COTI-2 | HNSCC cells (mutant p53) | p53 target genes | Normalized expression | Not specified | [5] |
Experimental Protocols
Protocol 1: Western Blotting for p53 Target Protein Expression
This protocol details the analysis of p53, p21, and PUMA protein levels following treatment with this compound.[6][16]
-
Cell Seeding and Treatment: Seed cells with the target p53 mutation (e.g., Y220C) to achieve 70-80% confluency. Treat with a dose range of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate to detect chemiluminescence and capture the signal with an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression
This protocol is for measuring the mRNA levels of CDKN1A (p21), BBC3 (PUMA), and MDM2.[7]
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mix with SYBR Green master mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Protocol 3: Annexin V Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis induced by this compound.[4][17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for an appropriate duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: p53 signaling pathway reactivated by this compound.
Caption: Experimental workflow for validating this compound.
Caption: Troubleshooting workflow for p53 activation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p53/p21/PUMA alliance and disruption of PI-3/Akt in multimodal targeting of apoptotic signaling cascades in cervical cancer cells by a pentacyclic triterpenediol from Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational changes in p53 analysed using new antibodies to the core DNA binding domain of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PYNNACLE phase II clinical trial protocol: rezatapopt (PC14586) monotherapy in advanced or metastatic solid tumors with a TP53 Y220C mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Minimizing Variability in p53 Activator 12 Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust results in assays involving p53 Activator 12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule designed to reactivate mutant p53 proteins. It functions by binding to specific conformations of mutant p53, restoring its wild-type structure and its crucial ability to bind to DNA response elements, thereby reinstating its tumor-suppressive transcriptional activity.[1]
Q2: Which cell lines are appropriate for studying this compound?
A2: The choice of cell line is critical. You must use cell lines harboring a mutant p53 protein that this compound is designed to target. Cell lines with wild-type p53 will likely show no effect, and p53-null cell lines will not respond to this compound. It is essential to verify the p53 status of your cell line through sequencing before initiating experiments.
Q3: What are the key downstream markers of this compound activity?
A3: Successful reactivation of mutant p53 by this compound should lead to the transcriptional upregulation of canonical p53 target genes. Key markers to assess include the induction of p21 (CDKN1A) for cell cycle arrest and pro-apoptotic proteins like PUMA and NOXA.[2][3] A corresponding increase in MDM2, a negative regulator of p53, is also an indicator of a functional p53 signaling pathway.[4]
Q4: Should I expect to see an increase in total p53 protein levels after treatment with this compound?
A4: Not necessarily. Unlike MDM2 inhibitors that stabilize wild-type p53 leading to its accumulation, this compound primarily induces a conformational change in existing mutant p53 protein. While some stabilization may occur, a dramatic increase in total p53 levels, as seen with other activators, might not be the primary outcome. The focus should be on the functional activation of p53, evidenced by the induction of its downstream targets.
Troubleshooting Guides
Issue 1: High Variability in Luciferase Reporter Assay Results
Question: My p53-responsive luciferase reporter assay shows high variability between replicate wells when treated with this compound. What are the potential causes and solutions?
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Transfection Efficiency | Variability in the amount of reporter plasmid delivered to cells across wells is a major source of inconsistent results. | Optimize your transfection protocol for the specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize the data for transfection efficiency.[5] |
| Uneven Cell Seeding | A non-uniform number of cells per well will lead to variable reporter gene expression. | Ensure a single-cell suspension before plating. After seeding, visually inspect the plate to confirm even cell distribution. |
| Edge Effects | Wells on the periphery of the plate are prone to evaporation, altering media concentration and affecting cell health and reporter activity. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[6] |
| Reagent Instability | Luciferase assay reagents can be sensitive to light and temperature, leading to inconsistent signal generation. | Aliquot reagents to minimize freeze-thaw cycles. Protect luciferase substrates from light and ensure they are equilibrated to room temperature before use. |
| Cellular Heterogeneity | Even within a clonal cell line, there can be cell-to-cell variability in the response to treatment. | Increase the number of replicates to improve statistical power. Consider using a stable cell line with the reporter integrated into the genome for more consistent expression. |
Issue 2: No or Low Induction of p53 Target Genes (e.g., p21) with this compound Treatment
Question: I am not observing the expected increase in p21 or other target genes in my mutant p53 cell line after treating with this compound. What could be wrong?
| Potential Cause | Explanation | Recommended Solution |
| Incorrect p53 Mutation | This compound may be effective against specific p53 mutations. Your cell line's mutation may not be susceptible. | Confirm the specific p53 mutation in your cell line by sequencing. Test a panel of cell lines with different p53 mutations to identify responsive models. |
| Suboptimal Compound Concentration or Treatment Duration | The concentration of this compound or the incubation time may be insufficient to induce a measurable response. | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 - 10 µM). Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene induction.[7] |
| Compound Instability or Insolubility | This compound may be unstable or precipitate in your cell culture medium. | Prepare fresh stock solutions of the compound. Visually inspect the media for any signs of precipitation after adding the compound. Consult the manufacturer's data sheet for solubility and stability information. |
| Issues with Detection Method (e.g., Western Blot) | Technical problems with the assay used to measure target gene expression can lead to false-negative results. | Optimize your Western blot protocol, ensuring efficient protein extraction, accurate protein quantification, and the use of validated antibodies for p21 and other targets. Include a positive control for p21 induction (e.g., treatment with a DNA damaging agent in a wild-type p53 cell line).[8][9][10] |
| Cellular Context and Resistance | The genetic background of the cell line, beyond the p53 mutation, can influence the response to p53 reactivation. | Consider that other cellular pathways may be dysregulated, leading to resistance. Analyze the expression of other key proteins in the p53 pathway. |
Quantitative Data Summary
The following tables provide representative quantitative data for assessing the activity of mutant p53 reactivators. Note that specific values for this compound should be determined empirically.
Table 1: Representative IC50 Values of Mutant p53 Reactivators in Cancer Cell Lines
| Cell Line | p53 Status | Compound Class | Representative IC50 (µM) |
| TOV-112D | R175H | Thiosemicarbazone | ~1-5 |
| PANC-1 | R273H | Zinc Metallochaperone | ~5-15 |
| BxPC-3 | Y220C | Y220C Stabilizer | ~3-10 |
| HCT116 p53-/- | p53 Null | - | >50 |
Data are representative and compiled from various sources on mutant p53 reactivators.[11][12][13]
Table 2: Expected Fold-Induction of p53 Target Gene Expression
| Target Gene | Assay | Expected Fold-Induction (Treated vs. Control) |
| p21 (CDKN1A) | qRT-PCR | 5 - 20 fold |
| p21 (CDKN1A) | Western Blot | 3 - 10 fold |
| MDM2 | qRT-PCR | 3 - 8 fold |
| MDM2 | Western Blot | 2 - 5 fold |
| PUMA | qRT-PCR | 4 - 15 fold |
Expected ranges are based on published data for various mutant p53 reactivating compounds and should be optimized for your specific experimental system.[2][3][14][15][16]
Experimental Protocols
Protocol 1: Immunofluorescence for p53 Conformation Change
This protocol utilizes conformation-specific antibodies to visualize the restoration of wild-type p53 conformation following treatment with this compound.
Materials:
-
Mutant p53-expressing cells (e.g., TOV-112D)
-
This compound
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: PAb1620 (wild-type conformation-specific) and PAb240 (mutant conformation-specific)[7][17][18][19]
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips to achieve 60-70% confluency at the time of staining.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with PAb1620 or PAb240 primary antibody overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[17]
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.[17]
-
Imaging: Visualize and capture images using a fluorescence microscope. A shift from a high PAb240 signal to a high PAb1620 signal indicates a conformational change to the wild-type state.
Protocol 2: p53 DNA Binding ELISA
This ELISA-based assay quantitatively measures the ability of reactivated p53 to bind to its consensus DNA sequence.
Materials:
-
Nuclear extracts from cells treated with this compound
-
Streptavidin-coated 96-well plates
-
Biotinylated oligonucleotide containing the p53 consensus binding site (p53CON)[5]
-
Non-biotinylated competitor oligonucleotide
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Wash buffer and assay buffer
Procedure:
-
Plate Preparation: Incubate streptavidin-coated wells with biotinylated p53CON oligonucleotide to allow for binding. Wash to remove unbound oligonucleotides.
-
Binding Reaction: Add nuclear extracts to the wells and incubate to allow p53 to bind to the immobilized DNA. For competition experiments, co-incubate with a non-biotinylated competitor oligonucleotide.
-
Primary Antibody Incubation: Wash the wells and add a primary antibody that recognizes p53.[5]
-
Secondary Antibody Incubation: Wash and add an HRP-conjugated secondary antibody.
-
Detection: Wash and add TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm. An increased signal in treated samples compared to controls indicates enhanced DNA binding.[19][20][21]
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of key executioner caspases to measure p53-mediated apoptosis.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an optimal density and treat with a dose range of this compound or vehicle control for 24-48 hours.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[22][23]
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Mix the plate on a shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.[22][24]
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3 and -7.[25][26]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New ELISA technique for analysis of p53 protein/DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. diademdx.com [diademdx.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Reactivation of mutant p53 in esophageal squamous cell carcinoma by isothiocyanate inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Frontiers | In vitro and in vivo Induction of p53-Dependent Apoptosis by Extract of Euryale ferox Salisb in A549 Human Caucasian Lung Carcinoma Cancer Cells Is Mediated Through Akt Signaling Pathway [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Western Blot for p53 Downstream Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Western blotting to detect p53 and its downstream targets.
Frequently Asked Questions (FAQs)
Q1: What are common downstream targets of p53 investigated via Western blot?
Key downstream targets of the p53 tumor suppressor protein frequently analyzed by Western blot include proteins involved in cell cycle arrest and apoptosis. Common targets include p21 (CDKN1A), MDM2, PUMA, and BAX.[1][2][3][4][5] Activation of p53 can lead to an upregulation of these proteins, which can be quantified to assess p53 pathway activity.[1][6]
Q2: Why am I seeing a different molecular weight for p53 than expected?
While the theoretical molecular weight of p53 is approximately 43.7 kDa, it often migrates at around 53 kDa on an SDS-PAGE gel.[7] This discrepancy is due to the high number of proline residues in its sequence, which affects its migration. Furthermore, p53 can undergo various post-translational modifications, such as phosphorylation and ubiquitination, which can lead to the appearance of multiple bands or shifts in molecular weight.[8][9]
Q3: Should I use non-fat milk or BSA for blocking when detecting phospho-proteins?
When detecting phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat milk.[10][11] Milk contains casein, which is a phosphoprotein and can lead to high background due to cross-reactivity with antibodies targeting phosphorylated residues.[11] However, for some phospho-specific antibodies, milk may still be recommended by the manufacturer, so it is always best to consult the antibody datasheet.[12]
Q4: How can I be sure that the signal I'm detecting is specific to my target protein?
To confirm the specificity of your antibody, it is crucial to include appropriate controls in your experiment.[7]
-
Positive Control: A cell lysate or recombinant protein known to express the target protein.[7][13]
-
Negative Control: A cell lysate from a cell line where the target gene has been knocked out or knocked down.[7]
-
Secondary Antibody-Only Control: Incubating a blot with only the secondary antibody can help identify non-specific binding from the secondary antibody.[13]
Troubleshooting Guides
Here are some common issues encountered during Western blotting for p53 and its downstream targets, along with potential causes and solutions.
Problem 1: Weak or No Signal
This is a frequent issue that can arise from several factors throughout the Western blot workflow.
Possible Causes and Solutions
| Cause | Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel (typically 20-40 µg for whole-cell lysates).[12] For low-abundance targets, consider enriching the protein of interest via immunoprecipitation.[14][15] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7][14] For high molecular weight proteins, consider a wet transfer overnight at a lower voltage. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[10][15] |
| Inactive Antibody | Ensure antibodies are stored correctly and have not expired.[10] Avoid repeated freeze-thaw cycles.[16] The activity of the primary antibody can be tested with a dot blot.[10] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Increase the concentration of the primary and/or secondary antibody.[10][15] |
| Insufficient Incubation Time | Extend the primary antibody incubation time, for instance, overnight at 4°C.[10] |
| Antigen Masking by Blocking Buffer | Some blocking agents can mask the epitope. Try switching from non-fat milk to BSA or vice versa.[12][15] |
| Presence of Sodium Azide | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Ensure that buffers used with HRP-conjugated secondary antibodies do not contain sodium azide.[7][10] |
Problem 2: High Background
High background can obscure the specific signal, making it difficult to interpret the results.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[10][13] Ensure the blocking buffer is fresh.[6] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[10][11] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[10][13] Adding a detergent like Tween-20 to the wash buffer (e.g., 0.1% in TBST) can help reduce non-specific binding.[10] |
| Membrane Drying Out | Ensure the membrane remains wet throughout the entire process.[11][17] |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[13] Consider using a pre-adsorbed secondary antibody.[13] |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers and clean equipment to avoid contaminants that can cause speckles or high background.[17] |
Problem 3: Multiple or Non-Specific Bands
The presence of unexpected bands can be due to several factors, from antibody specificity to sample preparation.
Possible Causes and Solutions
| Cause | Solution |
| Non-specific Antibody | Ensure the primary antibody has been validated for Western blotting and for the species being tested.[7] Consider trying a different antibody from another vendor. |
| Protein Degradation | Prepare fresh lysates and always add protease and phosphatase inhibitors to the lysis buffer.[7][13] Keep samples on ice to minimize degradation.[13] |
| Post-Translational Modifications | Proteins like p53 can have multiple isoforms and post-translational modifications that result in bands at different molecular weights.[8] |
| Excessive Protein Loading | Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[12][18] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Optimize the antibody dilutions.[7] |
| Overexposure | If using a chemiluminescent substrate, reduce the exposure time to minimize the appearance of faint, non-specific bands.[7] |
Experimental Protocols & Data
General Western Blot Protocol for p53 and Downstream Targets
This protocol provides a general workflow. Optimal conditions for specific antibodies and cell lines should be determined empirically.
-
Sample Preparation:
-
Culture and treat cells as required for your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1][6]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.[6] The gel percentage will depend on the molecular weight of the target protein (e.g., 12% for p21, 8-10% for p53 and MDM2).[19][20]
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours is a common starting point.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
Recommended Antibody Dilutions (Starting Points)
The optimal antibody dilution must be determined experimentally. The following are general recommendations.
| Target Protein | Primary Antibody Dilution |
| p53 | 1:1000 |
| p21 | 1:500 - 1:1000 |
| MDM2 | 1:500 - 1:1000 |
| PUMA | 1:1000 |
| BAX | 1:1000 |
| β-actin (Loading Control) | 1:5000 - 1:10,000 |
Note: Always refer to the manufacturer's datasheet for specific recommendations.
Visualizations
p53 Signaling Pathway
Caption: Overview of the p53 signaling pathway and its downstream targets.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for a typical Western blot experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 Pathway Antibodies | Rockland [rockland.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Puma Antibody (#4976) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
optimizing incubation time for p53 Activator 12
Welcome to the technical support center for p53 Activator 12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this novel mutant p53 reactivator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 510B, is a potent small molecule designed to reactivate mutant p53 proteins.[1] It functions by binding directly to a crevice in the mutated p53 protein, which stabilizes its conformation and restores its wild-type DNA-binding and transcriptional functions.[2][3] A key target of such activators is the p53-Y220C mutant, where the mutation creates a surface pocket that can be bound by stabilizing compounds.[3][4] By restoring the proper folding of mutant p53, the activator enables the protein to once again regulate the expression of its target genes, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[5][6]
Q2: Which cell lines are most suitable for experiments with this compound?
A2: The choice of cell line is critical for a successful experiment. Since this compound targets mutant p53, it is essential to use cell lines that express a p53 mutation that can be reactivated by this class of compounds. Cell lines expressing the p53-Y220C mutation are particularly relevant.[4] It is crucial to verify the p53 status of your cell line (wild-type, mutant, or null) before starting your experiments.
Q3: What are the key downstream markers to confirm the activity of this compound?
A3: Upon successful reactivation of mutant p53, you should observe an upregulation of p53 target genes. Key markers to assess by Western blotting or qRT-PCR include:
-
p21 (CDKN1A): A primary indicator of p53-mediated cell cycle arrest.[1]
-
PUMA (BBC3) and BAX: Pro-apoptotic proteins that are direct transcriptional targets of p53.[1]
-
MDM2: As part of a negative feedback loop, functional p53 will upregulate its own inhibitor, MDM2.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or weak induction of p53 target genes (e.g., p21). | Incorrect cell line: The cell line may not express a p53 mutation that is responsive to the activator, or it may be p53-null. | Verify the p53 mutational status of your cell line through sequencing or by checking the cell line database. |
| Suboptimal incubation time or concentration: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response. | Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the peak of p53 target gene expression. | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended. Prepare fresh stock solutions for each experiment. | |
| High background or off-target effects. | Excessive concentration: High concentrations of the activator may lead to non-specific effects or cellular toxicity. | Titrate the concentration of this compound to find the lowest effective concentration that induces p53 target genes without causing significant toxicity. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cellular stress. | Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.1%). | |
| Inconsistent results between experiments. | Variable cell conditions: Differences in cell confluency, passage number, or overall cell health can affect the cellular response. | Standardize your cell culture conditions. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Assay variability: Inconsistent reagent preparation or incubation times can lead to variable results. | Follow a standardized experimental protocol precisely for each replicate. |
Data Presentation
Table 1: Representative Dose-Response Data for a p53-Y220C Reactivator
This table provides example data on the effect of increasing concentrations of a p53-Y220C reactivator on the viability of a mutant p53 cancer cell line (e.g., BxPC-3, which harbors the Y220C mutation) after a 72-hour incubation.
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 78.1 | 6.1 |
| 1 | 55.4 | 5.5 |
| 5 | 25.8 | 3.9 |
| 10 | 10.2 | 2.1 |
Note: This is example data and the optimal concentration range for this compound should be determined experimentally for your specific cell line and assay.
Table 2: Representative Time-Course Data for p21 Protein Expression
This table illustrates the change in p21 protein levels over time in a p53-Y220C mutant cell line treated with an effective concentration of a p53 reactivator.
| Incubation Time (hours) | p21 Protein Level (Fold Change vs. Vehicle) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 4 | 1.8 | 0.3 |
| 8 | 3.5 | 0.6 |
| 16 | 5.2 | 0.8 |
| 24 | 4.1 | 0.7 |
| 48 | 2.3 | 0.4 |
Note: This is example data. The kinetics of p21 induction can vary between cell lines and should be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method for determining the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells with a known p53 mutation (e.g., p53-Y220C) into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest compound concentration).
-
Treatment: Remove the medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Luminescence Measurement: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for p53 Target Gene Induction
This protocol describes how to assess the induction of p53 target proteins following treatment with this compound.
-
Cell Seeding and Treatment: Seed mutant p53 cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., p21, PUMA, MDM2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of p53 Activators: Validating the Effect of p53 Activator 12 and Alternatives
The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1][2] Its inactivation, either through mutation of the TP53 gene or by inhibition from negative regulators like MDM2 and MDMX, is a hallmark of many cancers.[3] Consequently, the reactivation of p53 signaling is a promising therapeutic strategy in oncology. This guide provides a comparative overview of different classes of p53 activators, with a focus on validating their effects through established experimental protocols. We will explore the mechanism of mutant p53 reactivators, such as p53 Activator 12, and compare them with well-characterized MDM2 inhibitors like Nutlin-3a.
Classes of p53 Activators and Their Mechanisms of Action
P53 activators can be broadly categorized into two main classes based on their mechanism of action:
-
MDM2 Inhibitors: In cancers with wild-type p53, the protein's function is often suppressed by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[4] MDM2 inhibitors are small molecules that disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.[5][6][7] A well-known example is Nutlin-3a , which competitively binds to the p53-binding pocket of MDM2.[5][7]
-
Mutant p53 Reactivators: Approximately half of all human cancers harbor mutations in the TP53 gene, leading to a loss of its tumor-suppressive function.[3] Some of these mutations result in a conformationally unstable protein. Mutant p53 reactivators are compounds designed to bind to the mutant p53 protein, restore its wild-type conformation, and rescue its DNA-binding and transcriptional activities. This compound (also known as compound 510B) is described as a potent p53 activator that binds to mutant p53 and restores its ability to bind DNA.[8]
The following diagram illustrates the core p53 signaling pathway and the points of intervention for these two classes of activators.
Comparative Efficacy Data
Table 1: In Vitro Cytotoxicity of p53 Activators
| Compound | Activator Class | Cell Line | p53 Status | IC50 (µM) | Citation(s) |
| Nutlin-3a | MDM2 Inhibitor | U87MG (Glioblastoma) | Wild-Type | ~5-10 | [7] |
| A549 (Lung Carcinoma) | Wild-Type | ~1-5 | [9] | ||
| T98G (Glioblastoma) | Mutant | >20 | [7] | ||
| This compound | Mutant p53 Reactivator | e.g., TOV-112D (Ovarian) | Mutant (R175H) | Data Not Available | - |
| e.g., BxPC-3 (Pancreatic) | Mutant (Y220C) | Data Not Available | - |
Note: The efficacy of mutant p53 reactivators is highly dependent on the specific p53 mutation present in the cell line.
Table 2: Effect on p53 Pathway Proteins
| Compound | Cell Line | p53 Status | Effect on p53 | Effect on p21 | Effect on MDM2 | Citation(s) |
| Nutlin-3a | HUF (Fibroblasts) | Wild-Type | ↑ Stabilization | ↑ Induction | ↑ Induction | [5] |
| U-2 OS (Osteosarcoma) | Wild-Type | ↑ Stabilization | ↑ Induction | ↑ Induction | [6] | |
| This compound | Mutant p53 Cell Line | Mutant | ↑ Reactivation of DNA binding | Expected ↑ | Expected ↑ | [8] |
Experimental Protocols for Validation
Standardized methodologies are crucial for the comparative evaluation of p53 activators. Below are detailed protocols for key experiments.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical validation of a p53 activator.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
p53 Activator Showdown: A Comparative Guide to p53 Activator 12 and Nutlin-3
For researchers, scientists, and drug development professionals, the quest for effective cancer therapeutics often leads to the p53 tumor suppressor protein. This guide provides a detailed comparison of two distinct p53 activators: p53 Activator 12, a restorer of mutant p53 function, and Nutlin-3, an inhibitor of the p53-MDM2 interaction that activates wild-type p53.
This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Introduction to p53 Activation Strategies
The p53 protein, often hailed as the "guardian of the genome," plays a crucial role in preventing cancer by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In many cancers, the p53 pathway is disrupted, either through mutations in the TP53 gene itself or by the overexpression of its negative regulators, such as MDM2.[1] Consequently, reactivating p53 has emerged as a promising therapeutic strategy.
Two primary approaches to p53 activation are:
-
Inhibition of p53 Degradation: In cancers with wild-type p53, the protein is often kept inactive by negative regulators like MDM2, which targets p53 for proteasomal degradation.[2] Small molecules that inhibit the p53-MDM2 interaction can stabilize and activate p53.
-
Reactivation of Mutant p53: Over half of all human cancers harbor mutations in the TP53 gene, leading to a non-functional or even oncogenic mutant p53 protein.[3] A distinct class of compounds aims to restore the wild-type conformation and tumor-suppressive function of these mutant proteins.[4]
This guide focuses on a representative compound from each of these classes: Nutlin-3 and this compound.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Nutlin-3 lies in their molecular targets and the specific form of p53 they act upon.
This compound (Compound 510B): This compound is a potent activator of mutant p53.[5][6] Its mechanism involves binding to the mutated p53 protein and restoring its native, functional conformation.[5][6] This allows the reactivated p53 to once again bind to DNA and trigger the downstream pathways of apoptosis and cell cycle arrest.
Nutlin-3: In contrast, Nutlin-3 is a selective inhibitor of the MDM2-p53 interaction.[7] It functions by occupying the p53-binding pocket on the MDM2 protein, thereby preventing the degradation of wild-type p53.[7] This leads to the accumulation of functional p53 in the cell, initiating its tumor-suppressive activities.[7]
Performance and Efficacy: A Data-Driven Comparison
Nutlin-3: The efficacy of Nutlin-3 is well-documented across a range of cancer cell lines harboring wild-type p53. Its potency is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | p53 Status | Nutlin-3 IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [8] |
| HCT116 | Colon Cancer | Wild-Type | ~5-10 | [9] |
| U2OS | Osteosarcoma | Wild-Type | ~1 | [3] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.5 | [3] |
| NCI-H2052 | Mesothelioma | Wild-Type | ~5-10 | [10] |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [8] |
Table 1: Comparative Efficacy of Nutlin-3 in Selected Cancer Cell Lines.
This compound and Mutant p53 Reactivators: Quantitative data for this compound (compound 510B) is limited. However, the field of mutant p53 reactivation has other well-studied compounds that can serve as a benchmark for this class of drugs. For instance, APR-246 (eprenetapopt) is a clinical-stage mutant p53 reactivator.
| Compound | Target p53 Mutation | Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| APR-246 | Various Missense Mutations | TOV-112D | Ovarian Cancer | IC50 | ~5 µM | [11] |
| ZMC1 | R175H | TOV112D | Ovarian Cancer | Apoptosis Induction | Significant | [12] |
| PC14586 | Y220C | NUGC3 | Gastric Cancer | IC50 | <1 µM | [9] |
Table 2: Efficacy of Selected Mutant p53 Reactivators.
It is crucial to note that the efficacy of mutant p53 reactivators is highly dependent on the specific p53 mutation present in the cancer cells.
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation and comparison of p53 activators. Below are detailed protocols for key experiments.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactivation of mutant p53 by a dietary-related compound phenethyl isothiocyanate inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of p53 expression in human normal and cancer tissue microarray with global normalization method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MD Anderson researchers present encouraging results of early-stage clinical trials at 2022 ASCO Annual Meeting | MD Anderson Cancer Center [mdanderson.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 12. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of p53 Activators: PRIMA-1 vs. p53 Activator 12
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. In many cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene. This has led to the development of therapeutic strategies aimed at reactivating mutant p53. This guide provides a comparative analysis of two such compounds: PRIMA-1 and p53 Activator 12.
While extensive research has been conducted on PRIMA-1, providing a solid foundation for understanding its efficacy, publicly available experimental data on this compound (also known as compound 510B) is currently scarce. This guide will present the available information on both compounds, with a comprehensive overview of PRIMA-1's performance and a summary of the limited information on this compound.
Overview of Mechanisms of Action
PRIMA-1 , which stands for "p53 Reactivation and Induction of Massive Apoptosis," is a small molecule that can restore the wild-type conformation and function to mutant p53 proteins. Its methylated analogue, PRIMA-1MET (APR-246), is a more potent version that has advanced to clinical trials. PRIMA-1 and its derivatives are converted intracellularly to the active compound methylene quinuclidinone (MQ), which is a Michael acceptor that covalently binds to cysteine residues in the p53 core domain. This modification is believed to refold the mutant protein into its active, tumor-suppressing conformation, leading to the transcriptional activation of p53 target genes involved in apoptosis and cell cycle arrest.
Quantitative Efficacy Data
A crucial metric for evaluating the efficacy of anti-cancer compounds is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
PRIMA-1 and PRIMA-1MET IC50 Values
The following table summarizes the IC50 values of PRIMA-1 and its more potent analogue, PRIMA-1MET, in various cancer cell lines. The data demonstrates that the efficacy of these compounds can vary depending on the specific p53 mutation and the cellular context.
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild Type | PRIMA-1MET | 7.5 | [2] |
| RKO | Colorectal Carcinoma | Wild Type | PRIMA-1MET | 21.3 | [2] |
| HT29 | Colorectal Carcinoma | Mutant (R273H) | PRIMA-1MET | >50 | [2] |
| DLD-1 | Colorectal Carcinoma | Mutant (S241F) | PRIMA-1MET | 10.9 | [2] |
| SW480 | Colorectal Carcinoma | Mutant (R273H, P309S) | PRIMA-1MET | 28.1 | [2] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | PRIMA-1MET | 23.7 | [2] |
| BT-474 | Breast Cancer | Mutant (E285K) | PRIMA-1 | ~25 (48h) | [3] |
| T47-D | Breast Cancer | Mutant (L194F) | PRIMA-1 | ~30 (48h) | [3] |
| BT-474 | Breast Cancer | Mutant (E285K) | APR-246 | ~10 (48h) | [3] |
| T47-D | Breast Cancer | Mutant (L194F) | APR-246 | ~15 (48h) | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Various | PRIMA-1MET | 5-20 | [4] |
This compound
As of the latest available information, there is no publicly accessible, peer-reviewed data presenting the IC50 values or other quantitative measures of efficacy for this compound in any cancer cell line.
Signaling Pathways and Experimental Workflows
The reactivation of mutant p53 by PRIMA-1 triggers a cascade of downstream signaling events that ultimately lead to cancer cell death.
PRIMA-1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by PRIMA-1.
Figure 1. Proposed signaling pathway of PRIMA-1 in reactivating mutant p53.
Experimental Workflow for Efficacy Assessment
A typical experimental workflow to assess the efficacy of a p53 activator like PRIMA-1 involves a series of in vitro assays.
Figure 2. General experimental workflow for evaluating p53 activator efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standard protocols for key assays used to evaluate the efficacy of p53 activators.
Cell Viability Assay (WST-1 Assay)
This assay is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
Principle: The water-soluble tetrazolium salt WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the p53 activator (e.g., PRIMA-1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis, a key mechanism of action for many p53 activators.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, allowing for their differentiation.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the p53 activator at a concentration around its IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion
PRIMA-1 and its analogue PRIMA-1MET have demonstrated significant potential as reactivators of mutant p53, with a growing body of evidence supporting their efficacy in a variety of cancer models. The available quantitative data and well-defined mechanism of action provide a strong basis for their continued investigation and development.
In contrast, while this compound is commercially available and described as a potent p53 activator, the lack of publicly available, peer-reviewed experimental data makes a direct and objective comparison with PRIMA-1 impossible at this time. For researchers, scientists, and drug development professionals considering the use of p53 activators, it is crucial to rely on compounds with a robust and transparent evidence base. Further independent research is required to validate the efficacy and mechanism of action of this compound before it can be considered a viable alternative to well-characterized compounds like PRIMA-1.
References
A Comparative Analysis of p53 Activator 12 and Alternative Strategies for p53 Pathway Reactivation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress signals by inducing cell cycle arrest, apoptosis, or DNA repair. Its inactivation, a hallmark of many cancers, occurs either through mutation of the TP53 gene itself or by overexpression of its negative regulators, such as MDM2. Consequently, the reactivation of p53 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of p53 Activator 12 (also known as compound 510B) and other key p53 activators, focusing on their mechanisms of action, available performance data, and the experimental methodologies used for their evaluation.
Mechanisms of p53 Activation: A Tale of Two Strategies
Therapeutic intervention to restore p53 function largely falls into two categories:
-
Reactivation of Mutant p53: A significant portion of cancers harbor missense mutations in the TP53 gene, leading to a dysfunctional p53 protein. Small molecules in this category aim to bind to the mutant p53, induce a conformational change to a wild-type-like state, and thereby restore its DNA-binding and tumor-suppressive functions. This compound belongs to this class.
-
Activation of Wild-Type p53: In many other cancers, p53 remains unmutated (wild-type) but is kept inactive by negative regulators, most notably MDM2. This E3 ubiquitin ligase targets p53 for proteasomal degradation. Inhibitors of the p53-MDM2 interaction prevent this degradation, leading to the accumulation and activation of wild-type p53.
This guide will focus on a comparative overview of this compound and representative molecules from both categories: Eprenetapopt (APR-246) and COTI-2 as fellow mutant p53 reactivators, and Nutlin-3a as a well-characterized MDM2 inhibitor.
Quantitative Performance Data
A direct quantitative comparison of this compound with other compounds is challenging due to the limited publicly available preclinical data for this compound. However, the following tables summarize the available data for the selected alternative activators to provide a benchmark for performance.
Table 1: In Vitro Efficacy of p53 Activators (IC50 Values)
| Compound | Mechanism of Action | Cancer Cell Line | p53 Status | IC50 (nM) | Reference |
| Nutlin-3a | MDM2 Inhibitor | Ovarian Cancer Cell Lines | Wild-Type | ~1,760 | |
| RG7388 (Nutlin derivative) | MDM2 Inhibitor | Ovarian Cancer Cell Lines | Wild-Type | ~253 | |
| COTI-2 | Mutant p53 Reactivator | Head and Neck Squamous Cell Carcinoma (HNSCC) | Mutant | 9.6 - 370 | [1] |
| Eprenetapopt (APR-246) | Mutant p53 Reactivator | Not typically assessed by direct cytotoxicity IC50; efficacy is measured by downstream effects. | Mutant | - | [2] |
| This compound (510B) | Mutant p53 Reactivator | Data not publicly available | Mutant | Data not publicly available |
Table 2: In Vivo Efficacy of p53 Activators in Xenograft Models
| Compound | Cancer Model | p53 Status | Key Findings | Reference |
| Nutlin-3a | NSCLC Xenograft | Wild-Type | Reduced tumor growth. | [3] |
| Eprenetapopt (APR-246) | Triple-Negative Breast Cancer Xenograft | Mutant | In combination with other agents, significantly inhibited tumor growth. | [4] |
| COTI-2 | Multiple Xenograft Models (Colorectal, SCLC, Glioblastoma, Breast, Ovarian) | Mutant | Delayed tumor growth. | [5] |
| This compound (510B) | Data not publicly available | Mutant | Data not publicly available |
Signaling Pathways and Experimental Workflows
To understand the context of these activators, it is crucial to visualize the p53 signaling pathway and the experimental workflows used for their evaluation.
Caption: p53 pathway and points of intervention by activators.
Caption: A typical workflow for evaluating p53 activators.
Detailed Experimental Protocols
Standardized and reproducible experimental protocols are paramount for the comparative analysis of drug candidates. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., with wild-type or mutant p53) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the p53 activator in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (if necessary) and compare the caspase activity in treated versus control cells.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
Principle: qRT-PCR is used to quantify the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and PUMA, to confirm the functional activation of the p53 pathway.
Protocol:
-
Cell Treatment: Seed and treat cells with the p53 activator as described above for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform the qRT-PCR reaction using a qPCR instrument, specific primers for the target genes (e.g., p21, PUMA) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
In Vivo Tumor Xenograft Study
Principle: This in vivo assay evaluates the anti-tumor efficacy of a p53 activator in a living organism by implanting human cancer cells into immunodeficient mice.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (with the appropriate p53 status). Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the p53 activator or vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p53 pathway markers).
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. Analyze the statistical significance of the differences between the treatment and control groups.
Conclusion
The reactivation of p53 is a highly sought-after goal in cancer therapy. This compound represents a promising approach by targeting mutant p53 to restore its tumor-suppressive function. While a direct comparative analysis is currently hampered by the lack of public data for this specific compound, the examination of alternative activators provides a valuable framework for understanding the potential and the evaluation process of such molecules. Mutant p53 reactivators like Eprenetapopt and COTI-2, and wild-type p53 activators like Nutlin-3a, have demonstrated significant anti-cancer activity in preclinical models. The continued development and rigorous comparative evaluation of novel p53 activators, such as this compound, are crucial for advancing this important therapeutic strategy. Future studies providing quantitative data on this compound will be essential for its definitive placement within the landscape of p53-targeted therapies.
References
A Comparative Guide to the Efficacy of p53 Activator 12 and Other p53 Reactivating Compounds in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a critical role in preventing cancer development by controlling cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers, the p53 pathway is inactivated either by mutation of the TP53 gene itself or through overexpression of its negative regulators, such as MDM2.[2] Consequently, the reactivation of p53 has emerged as a promising therapeutic strategy in oncology.
This guide provides a comparative analysis of p53 Activator 12 and other notable p53 activators, including Nutlin-3a, RG7112, RITA, and COTI-2. We will delve into their mechanisms of action, compare their efficacy using available preclinical data, and provide detailed experimental protocols for their validation.
Mechanism of Action of p53 Activators
p53 activators function through distinct mechanisms to restore the tumor-suppressive functions of p53. A primary strategy involves the inhibition of the p53-MDM2 interaction. In healthy cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular p53 levels.[3] Small molecules that block this interaction stabilize p53, leading to its accumulation and the activation of downstream target genes that can induce cell cycle arrest or apoptosis.[4]
Another approach focuses on the reactivation of mutant p53. Missense mutations in the TP53 gene can lead to a conformationally unstable and inactive protein.[5] Certain small molecules are designed to bind to these mutant forms of p53, restoring their wild-type conformation and DNA-binding ability.[6]
This compound (compound 510B) is described as a potent p53 activator that binds to mutant p53 and restores its capacity to bind to DNA.[6] This positions it as a promising agent for cancers harboring specific p53 mutations.
Nutlin-3a and RG7112 are well-characterized MDM2 inhibitors that bind to the p53-binding pocket of MDM2, preventing the degradation of wild-type p53.[7][8]
RITA (Reactivating p53 and Inducing Tumor Apoptosis) is a small molecule that has been shown to bind to the N-terminus of p53, disrupting its interaction with MDM2 and inducing a p53-dependent apoptotic response.[9][10]
COTI-2 is a novel agent that appears to exert its anti-cancer effects through both p53-dependent and -independent mechanisms, including the reactivation of mutant p53.[11][12]
Comparative Efficacy of p53 Activators
The efficacy of p53 activators is highly dependent on the p53 status of the cancer cells. The following tables summarize the in vitro efficacy (IC50 values) of various p53 activators across a range of cancer cell lines with different p53 statuses.
Table 1: IC50 Values of MDM2 Inhibitors in p53 Wild-Type and Mutant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | OSA | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.527 | [7] |
| T778 | Sarcoma | Wild-Type (MDM2 amplified) | 0.658 | [7] | |
| U2OS | Osteosarcoma | Wild-Type | 1.024 | [7] | |
| HCT116 | Colorectal Carcinoma | Wild-Type | 4.15 | [13] | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 5.20 | [13] | |
| A549 | Non-Small Cell Lung | Wild-Type | >10 | [14] | |
| H460 | Non-Small Cell Lung | Wild-Type | >10 | [14] | |
| MDA-MB-231 | Triple-Negative Breast | Mutant | 22.13 | [13] | |
| RG7112 | SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.2 | [15] |
| HCT116 | Colorectal Carcinoma | Wild-Type | ~0.5 | [15] | |
| RKO | Colorectal Carcinoma | Wild-Type | ~0.6 | [15] | |
| SW480 | Colorectal Carcinoma | Mutant | >10 | [15] | |
| MDA-MB-435 | Melanoma | Mutant | >10 | [15] | |
| Glioblastoma (MDM2 amplified) | Glioblastoma | Wild-Type | 0.52 | [16] | |
| Glioblastoma (p53 mutant) | Glioblastoma | Mutant | 21.9 | [16] |
Table 2: IC50 Values of RITA and COTI-2 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| RITA | HCT116 | Colorectal Carcinoma | Wild-Type | 6.2 | [17] |
| RKO | Colorectal Carcinoma | Wild-Type | 7.5 | [17] | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | >50 | [17] | |
| ACHN | Renal Cell Carcinoma | Wild-Type | 13 | [10] | |
| UO-31 | Renal Cell Carcinoma | Wild-Type | 37 | [10] | |
| COTI-2 | 5637 | Bladder Cancer | Mutant | 0.526 | [12] |
| T24 | Bladder Cancer | Mutant | 0.532 | [12] | |
| SHP-77 | Small Cell Lung Cancer | Mutant | ~0.1 | [18] | |
| MDA-MB-231 | Triple-Negative Breast | Mutant | 0.11 | [19] | |
| MDA-MB-468 | Triple-Negative Breast | Mutant | 0.14 | [19] | |
| HCC1937 | Triple-Negative Breast | Mutant | 0.16 | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p53 activators. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with a range of concentrations of the p53 activator or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-120 hours).[7][14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for p53 and Downstream Targets
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for confirming the activation of the p53 pathway by observing the accumulation of p53 and the increased expression of its downstream targets, such as p21 and MDM2.
Methodology:
-
Cell Lysis: After treatment with the p53 activator, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
Principle: This in vivo model assesses the anti-tumor activity of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the p53 activator on tumor growth is evaluated.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1 osteosarcoma cells) into the flank of immunocompromised mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[2]
-
Randomization: Randomize the mice into treatment and vehicle control groups.[2]
-
Treatment: Administer the p53 activator (e.g., RG7112 at a specific dose and schedule) or vehicle control to the respective groups.[2]
-
Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.[2]
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a specified duration. Excise the tumors for further pharmacodynamic analysis (e.g., Western blotting for p53 and p21).[2]
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The p53 signaling pathway and points of intervention for p53 activators.
Caption: A generalized experimental workflow for the validation of p53 activators.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 14. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RITA (NSC 652287) | p53 inhibitor | CAS 213261-59-7 | Buy RITA (NSC 652287) from Supplier InvivoChem [invivochem.com]
- 18. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule p53 Activators: Nutlin-3a, RITA, and PRIMA-1
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis.[1] Its inactivation, either through mutation or suppression by negative regulators, is a hallmark of over half of all human cancers. Consequently, the reactivation of p53 has emerged as a promising therapeutic strategy. This guide provides an objective, data-driven comparison of three prominent small molecule p53 activators: Nutlin-3a, RITA, and PRIMA-1, which represent two major classes of p53 activating compounds.
Mechanisms of Action
Small molecule p53 activators primarily function through two distinct mechanisms:
-
Inhibition of the p53-MDM2 Interaction: In cancers with wild-type p53, the E3 ubiquitin ligase MDM2 is a key negative regulator that targets p53 for proteasomal degradation.[2] Molecules like Nutlin-3a are designed to disrupt this interaction, leading to the stabilization and activation of p53.
-
Reactivation of Mutant p53: A significant portion of cancers harbor mutations in the TP53 gene, leading to a misfolded and non-functional protein. Compounds such as PRIMA-1 are designed to refold mutant p53, restoring its tumor-suppressive functions.[2]
RITA has a more complex mechanism, initially identified as an inhibitor of the p53-MDM2 interaction, with further studies indicating it can also induce DNA damage and has p53-independent effects.[3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data for Nutlin-3a, RITA, and PRIMA-1, providing a comparative analysis of their in vitro efficacy and binding affinities.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of p53 Activators in Various Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) |
| Nutlin-3a | HCT116 | Wild-Type | 1.6 - 6.7[5][6] |
| MCF7 | Wild-Type | 1.4 - 8.6[5][6] | |
| B16-F10 | Wild-Type | 1.4 - 6.7[5][6] | |
| RITA | HCT116 | Wild-Type | < 3.0[3] |
| HROC113 | Wild-Type | < 3.0[3] | |
| LS174T | Wild-Type | < 3.0[3] | |
| HT29 | Mutant | < 3.0[3] | |
| SW480 | Mutant | < 3.0[3] | |
| PRIMA-1 | Multiple Myeloma Cell Lines | Mutant/Wild-Type | LD50 values vary[7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. A direct head-to-head comparison in the same study is ideal for the most accurate assessment.
Table 2: Comparative Binding Affinities
| Compound | Target | Binding Affinity (Kd) | Mechanism |
| Nutlin-3a | MDM2 | High Affinity (specific Kd not consistently reported in searches) | Reversible binding to the p53-binding pocket of MDM2[8][9] |
| RITA | p53 (N-terminus) | 1.5 nM[10][11] | Binds to p53, inducing a conformational change that inhibits MDM2 binding[12] |
| PRIMA-1 | Mutant p53 (thiols) | Not Applicable (covalent binding) | Covalently binds to thiol groups in mutant p53, leading to refolding[13][14] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of small molecule p53 activators. Below are protocols for key experiments.
Cell Viability Assay (MTT/SRB)
Objective: To determine the cytotoxic effects of p53 activators and calculate their half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (both wild-type and mutant p53) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nutlin-3a, RITA, and PRIMA-1. Treat the cells with the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain with sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blotting for p53 and Downstream Targets
Objective: To assess the stabilization of p53 and the activation of its downstream transcriptional targets (e.g., p21, PUMA, NOXA).
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the p53 activators or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53, p21, PUMA, NOXA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and quantify the band intensities.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Objective: To determine if Nutlin-3a or RITA disrupts the interaction between p53 and MDM2.
Protocol:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either p53 or MDM2 overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the immunoprecipitated proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-precipitated protein in the treated samples indicates a disruption of the interaction.
Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To assess the ability of PRIMA-1 to stabilize the conformation of mutant p53.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, mix the purified recombinant mutant p53 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (PRIMA-1) or vehicle control.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature, monitoring the fluorescence at each step. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition (Tm) represents the melting temperature of the protein. An increase in the Tm in the presence of the compound indicates stabilization of the protein.
Conclusion
Nutlin-3a, RITA, and PRIMA-1 represent powerful tools for reactivating the p53 pathway in cancer cells through distinct mechanisms. Nutlin-3a is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable agent for cancers with wild-type p53. PRIMA-1 offers a unique approach by refolding and reactivating mutant p53, addressing a large population of cancer patients. RITA demonstrates a more complex mechanism, with effects on both wild-type and mutant p53, potentially through both p53-dependent and -independent pathways. The choice of activator for research or therapeutic development will depend on the specific p53 status of the cancer and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these and other emerging p53 activators.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 9. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RITA (NSC 652287) | p53 inhibitor | CAS 213261-59-7 | Buy RITA (NSC 652287) from Supplier InvivoChem [invivochem.com]
- 12. Small molecule RITA binds to p53, blocks p53-HDM-2 interaction and activates p53 function in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. strategian.com [strategian.com]
A Comparative Guide to p53 Activation: Spotlight on MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, often hailed as the "guardian of the genome." In many cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are frequently silenced by its negative regulator, the E3 ubiquitin ligase MDM2. This guide provides a detailed comparison of small molecule inhibitors designed to disrupt the p53-MDM2 interaction, thereby reactivating wild-type p53. We will use RG7112 , a potent and well-characterized MDM2 inhibitor, as our primary example, and compare its performance with the benchmark compound Nutlin-3a and other alternatives.
Mechanism of Action: Restoring p53 Function
In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This keeps p53 levels low. Small molecule inhibitors like RG7112 and Nutlin-3a are designed to fit into the p53-binding pocket of MDM2, preventing this interaction.[1][2] This blockage stabilizes p53, allowing it to accumulate in the nucleus, where it can then activate the transcription of its target genes.[1][3] These target genes orchestrate critical anti-tumor responses, including cell cycle arrest and apoptosis (programmed cell death).[4][5]
Caption: The p53 signaling pathway and the mechanism of MDM2 inhibitors.
Performance Comparison: RG7112 vs. Nutlin-3a
Both RG7112 and Nutlin-3a have been extensively studied. RG7112 is a second-generation MDM2 inhibitor developed through optimization of the Nutlin scaffold, exhibiting improved potency and pharmacological properties.[1][4]
| Parameter | RG7112 | Nutlin-3a | References |
| Binding Affinity (MDM2) | KD = 10.7 nM | IC50 ≈ 90 nM | [4] |
| Cellular Potency (IC50) | 0.18–2.2 µM (in p53 wt cells) | 4.7 ± 1.5 µM (in B-CLL cells) | [4][5] |
| Selectivity | >10-fold selective for p53 wt vs. mutant cells | Selective for p53 wt cells | [4][6] |
| In Vivo Efficacy | Tumor regression in xenograft models | Inhibition of tumor growth in xenograft models | [3][4] |
| Clinical Development | Advanced to clinical trials | Preclinical/early clinical studies | [1][7][8] |
Table 1: Comparative Performance of RG7112 and Nutlin-3a.
Experimental Data Summary
The efficacy of p53 activators is typically assessed by measuring their impact on cell viability, p53 pathway activation, and induction of apoptosis.
| Cell Line (p53 status) | Compound | Concentration | Effect on p53 Protein | Effect on p21 Protein | Induction of Apoptosis | Reference |
| SJSA-1 (wt, MDM2 amp) | RG7112 | 1 µM | Dose-dependent increase | Dose-dependent increase | Significant increase | [4] |
| HCT116 (wt) | RG7112 | 1 µM | Dose-dependent increase | Dose-dependent increase | Moderate increase | [4] |
| MCF7 (wt) | RG7112 | 1 µM | Dose-dependent increase | Dose-dependent increase | Low increase | [4] |
| SW480 (mutant) | RG7112 | up to 10 µM | No significant change | No significant change | No significant change | [4] |
| B-CLL cells (wt) | Nutlin-3a | 5 µM | Accumulation | Upregulation | Significant increase | [9] |
| DLBCL cells (wt) | Nutlin-3a | 10 µM | Activation | Upregulation | Significant increase | [10] |
Table 2: Summary of Experimental Data for MDM2 Inhibitors in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p53 activators.
Western Blot Analysis for p53 Pathway Activation
This protocol is for assessing the protein levels of p53 and its downstream target, p21.
-
Cell Culture and Treatment: Seed cancer cells with wild-type p53 (e.g., HCT116, SJSA-1) in 6-well plates. Once cells reach 70-80% confluency, treat them with various concentrations of the p53 activator (e.g., 0.1, 1, 10 µM RG7112) or a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone), p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Specificity of Compound 510B: A Comparative Analysis with Alternative Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the precise targeting of kinase inhibitors is a critical determinant of their therapeutic potential and safety profile. This guide provides a detailed comparative assessment of the kinase specificity of Compound 510B, a potent inhibitor of Cdc2-like kinases (CLKs), against other established kinase inhibitors, TG003 and Sunitinib. Through a comprehensive review of experimental data, this document aims to furnish an objective resource for evaluating the selectivity of these compounds.
Compound 510B, identified in the literature as Compound 10b, has emerged as a promising inhibitor of CLK1 and CLK4, kinases implicated in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. Understanding its activity across the broader human kinome is paramount for predicting its on-target efficacy and potential off-target effects. This guide presents a side-by-side comparison of the inhibitory profiles of Compound 10b, TG003, and Sunitinib, supported by quantitative data from in vitro kinase assays.
Kinase Inhibition Profile: A Quantitative Comparison
The following tables summarize the inhibitory activity of Compound 10b, TG003, and Sunitinib against a panel of kinases. The data, presented as IC50 values or percentage of inhibition at a given concentration, allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Compound 10b against a Panel of Protein Kinases
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Clk1 | 80 | 12.7 |
| Clk4 | 100 | - |
| DYRK1A | 75 (at 0.75 µM) | 355 |
| DYRK1B | 70 | - |
| Clk3 | 48 | - |
| DYRK2 | 19 | - |
| PIM1 | 6 | - |
| CDK5/p25 | 3 | - |
| DYRK3 | 3 | - |
| CK1γ2 | 2 | - |
| CK2α1 | - | - |
Table 2: Inhibitory Activity of TG003 against a Panel of Protein Kinases
| Kinase | IC50 (nM) |
| Clk1 | 20 |
| Clk4 | 15 |
| Clk2 | 200 |
| DYRK1A | 24 |
| DYRK1B | 34 |
| Clk3 | >10,000 |
Table 3: Inhibitory Activity of Sunitinib against a Panel of Protein Kinases
| Kinase | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 | 80 |
| c-Kit | - |
| FLT3 | - |
| RET | - |
| CSF1R | - |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams were generated using the DOT language.
Caption: CLK1 Signaling Pathway in Pre-mRNA Splicing.
A Comparative Guide to the Independent Validation of p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in preventing cancer by orchestrating cellular responses to stress, such as DNA damage, oncogene activation, and hypoxia.[1][2][3][4] These responses include cell cycle arrest, apoptosis (programmed cell death), and DNA repair.[2][4] Given that the TP53 gene is mutated in approximately 50% of all human cancers, and in many other cases, the wild-type p53 protein is inactivated by its negative regulators MDM2 and MDMX, reactivating the p53 pathway has emerged as a promising strategy in oncology.[1][5]
This guide provides a comparative overview of the strategies for p53 activation, with a focus on the types of experimental data and methodologies required for their independent validation. While a specific compound, "p53 Activator 12" (also known as compound 510B), is noted to bind to mutant p53 and restore its DNA-binding capabilities, publicly available, peer-reviewed independent validation studies directly comparing its performance against other p53 activators are not readily found.[6] Therefore, this guide will focus on the established classes of p53 activators and the standard methods for their evaluation, providing a framework for assessing any novel p53-activating compound.
Classes of p53 Activators
Therapeutic strategies for activating p53 can be broadly categorized into two main approaches:
-
Inhibition of p53-Regulator Interactions: In cancers with wild-type TP53, small molecules are used to disrupt the interaction between p53 and its primary negative regulators, MDM2 and MDMX.[1][5] This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways.[3]
-
Reactivation of Mutant p53: In cancers harboring TP53 mutations, certain compounds are designed to bind to the mutated p53 protein and restore its wild-type conformation and function.[1][7] This re-establishes its ability to bind to DNA and activate its target genes.
Comparative Data on p53 Activator Efficacy
A crucial aspect of validating p53 activators is the quantitative assessment of their efficacy in cancer cell lines. This is typically presented in terms of their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro. The following table provides a summary of representative data for different classes of p53 activators.
| Compound Class | Example Compound | Mechanism of Action | Cancer Type (Cell Line) | p53 Status | IC50 (µM) | Citation(s) |
| MDM2 Inhibitors | Nutlin-3a | Inhibits p53-MDM2 interaction | Solid Tumors & Leukemia | Wild-Type | Varies by cell line | [1] |
| Idasanutlin | Inhibits p53-MDM2 interaction | Solid Tumors & Leukemia | Wild-Type | Varies by cell line | [6] | |
| Dual MDM2/MDMX Inhibitors | ALRN-6924 | Inhibits p53-MDM2 and p53-MDMX interactions | MCF-7 (Breast) | Wild-Type | Synergistic with Paclitaxel | [1] |
| Mutant p53 Reactivators | Eprenetapopt (APR-246) | Restores wild-type conformation to mutant p53 | N/A | Mutant | Primarily evaluated in vivo | [1] |
| ReACp53 | Restores wild-type conformation to mutant p53 | Various | Mutant | Varies by cell line | [8] | |
| PC14586 | Binds to and stabilizes mutant p53 Y220C | Solid Tumors with p53 Y220C | Mutant (Y220C) | Currently in clinical trials | [9] |
Experimental Protocols for Validation Studies
Standardized methodologies are essential for the comparative evaluation of p53 activators. Below are detailed protocols for key experiments.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxicity of a compound and to calculate its IC50 value.
-
Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of viable cells.[1]
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of the p53 activator for 48-72 hours.
-
Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing, the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis, a key downstream effect of p53 activation.
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a signal proportional to the enzyme's activity.[1]
-
Methodology:
-
Seeding and Treatment: Cells are plated and treated with the p53 activator as described for the viability assay.
-
Reagent Addition: A luminogenic substrate for caspase-3/7 is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Measurement: The luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and the validation strategy for p53 activators.
Caption: Core p53 signaling pathway and points of intervention for p53 activators.
Caption: A typical experimental workflow for the validation of a p53 activator.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of Action p53 | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of p53 Activator 12
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of potent compounds like p53 Activator 12 is of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, promoting laboratory safety and regulatory compliance.
Chemical and Safety Data Overview
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2746374-04-7) is not publicly available, its identity as a potent, biologically active small molecule necessitates that it be handled as a hazardous chemical waste.[1][2] The following table summarizes key information for this compound, which should be provided to your institution's Environmental Health and Safety (EHS) department.
| Property | Value |
| Chemical Name | This compound |
| Synonym | Compound 510B |
| CAS Number | 2746374-04-7 |
| Molecular Formula | C28H35F3N8O2 |
| Molecular Weight | 572.63 |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
| Supplier Example | MedChemExpress |
Experimental Protocol: Decontamination of Labware
For non-disposable labware (e.g., glassware) that has come into contact with this compound, a standard decontamination procedure should be followed before routine washing.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.
-
Waste container for solvent rinses.
-
Solvent capable of dissolving this compound (e.g., DMSO, ethanol).
-
Standard laboratory detergent.
Procedure:
-
Initial Rinse: Rinse the labware with a small amount of a suitable solvent (such as DMSO or ethanol) to dissolve any residual compound.
-
Collect Rinse: Collect this initial solvent rinse in a designated hazardous waste container. Do not dispose of it down the drain.
-
Second Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.
-
Wash: After the solvent rinses, the labware can be washed with a standard laboratory detergent and water.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this compound in the regular trash or down the drain.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form (solid, solution, or waste).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless approved by your EHS department.
-
3. Labeling Hazardous Waste:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "2746374-04-7"
-
An estimate of the concentration and total volume/mass of the waste.
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Keep waste containers securely closed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with all the necessary information about the waste, including the chemical name and CAS number.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling p53 Activator 12
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling p53 Activator 12 (also known as compound 510B). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this potent research compound. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.
Summary of Key Information
The following table summarizes critical information for this compound. It is imperative to consult the official Safety Data Sheet (SDS) from your supplier for comprehensive details.
| Parameter | Information | Source |
| Chemical Name | This compound (compound 510B) | [1] |
| CAS Number | 2746374-04-7 | [1] |
| Molecular Formula | C28H35F3N8O2 | [1] |
| Molecular Weight | 572.63 g/mol | [1] |
| Primary Function | Potent p53 activator; binds to mutant p53 and restores its DNA binding ability. | [1] |
| Shipping Condition | Shipped at room temperature in the continental US; conditions may vary for other locations. | [1] |
| Storage | Store according to the recommendations on the Certificate of Analysis. | [1] |
Personal Protective Equipment (PPE)
A specific Safety Data Sheet (SDS) for this compound was not found during the search. The following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a research laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the powdered form. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the powdered compound, do so in a designated area with minimal air currents, preferably within a fume hood or a balance enclosure.
-
Dissolving : Follow the instructions on the product's Certificate of Analysis for solvent recommendations and concentration guidelines. Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Aliquoting : If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which could affect the compound's stability.
-
Spill Management : In case of a spill, isolate the area. For a small spill of the powdered form, gently cover it with a damp paper towel to avoid creating dust, then wipe it up. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand). Clean the spill area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
Storage Plan
-
Short-Term Storage : For immediate use, store the compound as recommended on the Certificate of Analysis, which may be at room temperature for brief periods.[1]
-
Long-Term Storage : For long-term storage, follow the specific temperature and atmospheric conditions outlined in the product documentation. This often involves refrigeration or freezing in a tightly sealed container.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : All materials that have come into contact with this compound, including unused compound, contaminated PPE, and empty containers, should be considered chemical waste.
-
Waste Segregation : Segregate the waste into appropriate, clearly labeled containers. Do not mix with other types of waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container Disposal : Empty containers should be rinsed with an appropriate solvent three times. The rinsate should be collected and disposed of as chemical waste.
-
Final Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures.
Signaling Pathway of this compound
This compound functions by restoring the normal tumor-suppressing activity of mutated p53 protein.[1] The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound in restoring mutant p53 function.
This procedural guide is intended to supplement, not replace, the comprehensive information provided in the official Safety Data Sheet (SDS) and your institution's safety protocols. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
